molecular formula C6H9NO B1268196 6-Azabicyclo[3.2.0]heptan-7-one CAS No. 22031-52-3

6-Azabicyclo[3.2.0]heptan-7-one

Cat. No.: B1268196
CAS No.: 22031-52-3
M. Wt: 111.14 g/mol
InChI Key: AXDBIGNYXNSBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azabicyclo[3.2.0]heptan-7-one is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Azabicyclo[3.2.0]heptan-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Azabicyclo[3.2.0]heptan-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azabicyclo[3.2.0]heptan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-4-2-1-3-5(4)7-6/h4-5H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDBIGNYXNSBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338481
Record name 6-Azabicyclo[3.2.0]heptan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22031-52-3
Record name 6-Azabicyclo[3.2.0]heptan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Azabicyclo[3.2.0]heptan-7-one basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Basic Properties of 6-Azabicyclo[3.2.0]heptan-7-one

Introduction

6-Azabicyclo[3.2.0]heptan-7-one is a bicyclic lactam, a class of organic compounds characterized by a four-membered azetidinone ring fused to another ring. This structural motif is of significant interest in medicinal chemistry as it forms the core of many important antibiotics, including penicillins and carbapenems. The strained β-lactam ring imparts significant chemical reactivity, making it a valuable synthetic intermediate. Its rigid bicyclic framework provides conformational constraint, a desirable property in drug design for optimizing binding to biological targets. This document provides a comprehensive overview of the fundamental chemical and physical properties of 6-Azabicyclo[3.2.0]heptan-7-one, details experimental protocols for their determination, and outlines its role as a versatile building block in the synthesis of pharmacologically active agents.[1]

Chemical and Physical Properties

The fundamental properties of 6-Azabicyclo[3.2.0]heptan-7-one are summarized below. It is important to note that there are discrepancies in the reported melting point and physical state, which may be attributable to differences in purity or isomeric form.

Table 1: General and Physicochemical Properties of 6-Azabicyclo[3.2.0]heptan-7-one

PropertyValueSource(s)
IUPAC Name 6-azabicyclo[3.2.0]heptan-7-one[2][3]
CAS Number 22031-52-3[4]
Molecular Formula C₆H₉NO[2][3]
Molecular Weight 111.14 g/mol [2][4]
Physical Form White crystalline powder / Liquid
Melting Point 45-50 °C or 140-145 °C[5]
Boiling Point 289.8 °C at 760 mmHg[5]
Density 1.137 g/cm³[5]
InChIKey AXDBIGNYXNSBHV-UHFFFAOYSA-N[4]
Canonical SMILES C1CC2C(C1)NC2=O[2][5]

Table 2: Solubility Profile

SolventSolubilitySource(s)
Water Insoluble (predicted)[6][7]
5% HCl (aq) Soluble[6][8]
Dimethylformamide Moderately Soluble
Concentrated H₂SO₄ Soluble[7]

Synthetic and Biological Significance

6-Azabicyclo[3.2.0]heptan-7-one serves as a crucial starting material in the synthesis of more complex molecules with significant biological activity. Its conformationally restricted scaffold is a valuable feature for designing ligands that bind to specific receptors. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as antiviral agents against HIV, as well as for their neuroprotective, anti-inflammatory, and morphine-like analgesic properties.[1][9]

G A 6-Azabicyclo[3.2.0]heptan-7-one (Core Scaffold) B Chemical Derivatization ([2+2] Cycloadditions, N-Alkylation, etc.) A->B C Novel Azabicyclic Derivatives B->C D Antiviral Agents (e.g., HIV) C->D E Neuroprotective Agents C->E F Analgesics (Morphine-like Activity) C->F G Drug Discovery Pipeline (Lead Optimization) D->G E->G F->G

Synthetic utility in drug development.

Experimental Protocols

Detailed experimental procedures for the characterization of 6-Azabicyclo[3.2.0]heptan-7-one are not always published for the compound itself. The following sections describe generalized, standard methodologies applicable to this class of molecules.

Protocol 1: Determination of Solubility

This protocol outlines a qualitative method for determining the solubility of an organic compound in water and acidic/basic aqueous solutions, which is indicative of its acid-base properties.

Materials:

  • 6-Azabicyclo[3.2.0]heptan-7-one

  • Deionized water

  • 5% (w/v) Hydrochloric acid (HCl)

  • 5% (w/v) Sodium hydroxide (NaOH)

  • 5% (w/v) Sodium bicarbonate (NaHCO₃)

  • Test tubes and vortex mixer

Procedure:

  • Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Vortex the mixture vigorously for 1-2 minutes. Observe if the solid dissolves completely. If it is water-soluble, test the solution with litmus or pH paper.[6][8]

  • Acid Solubility (Test for Basic Groups): If the compound is insoluble in water, add ~25 mg to a new test tube containing 0.75 mL of 5% HCl. Vortex and observe. Solubility in dilute acid indicates the presence of a basic functional group, such as an amine.[6][7]

  • Base Solubility (Test for Acidic Groups): If the compound is insoluble in water, add ~25 mg to a new test tube containing 0.75 mL of 5% NaOH. Vortex and observe. If it dissolves, proceed to the bicarbonate test.[6][7]

  • Bicarbonate Solubility (Test for Strong vs. Weak Acids): If the compound is soluble in 5% NaOH, add ~25 mg to a test tube with 0.75 mL of 5% NaHCO₃. Vortex and observe. Solubility in bicarbonate indicates a relatively strong acid (e.g., a carboxylic acid), while insolubility suggests a weak acid (e.g., a phenol).[7]

For 6-Azabicyclo[3.2.0]heptan-7-one, it is expected to be insoluble in water but soluble in 5% HCl, classifying it as an organic base.[6][8]

Protocol 2: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of the basic nitrogen can be determined by potentiometric titration. This involves monitoring the pH of a solution of the compound as a titrant is added.

Materials:

  • 6-Azabicyclo[3.2.0]heptan-7-one

  • Co-solvent (e.g., 20% ethanol-water mixture) to ensure solubility[10]

  • Standardized hydrochloric acid solution (e.g., 0.1 M)

  • Calibrated pH meter with a combination electrode

  • Stir plate and magnetic stir bar

  • Microburette

Procedure:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of the co-solvent in a titration vessel.

  • Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).[10]

  • Titration: Immerse the pH electrode in the sample solution and begin stirring. Add the standardized HCl titrant in small, precise increments using the microburette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve (or the peak of the first derivative plot). The pKa is equal to the pH at the half-equivalence point.[11]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Dissolve Compound in Co-Solvent C Titrate with Standard Acid (HCl) (Incremental Addition) A->C B Calibrate pH Electrode (Standard Buffers) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Half-Equivalence Point E->F G Result: pKa = pH at half-equivalence F->G

Workflow for pKa determination.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 6-Azabicyclo[3.2.0]heptan-7-one.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are primary techniques for confirming the bicyclic structure. Theoretical and experimental studies on the closely related cis-azabicyclo[3.2.0]heptan-7-one have been performed to assign chemical shifts accurately.[12] The proton NMR would show characteristic signals for the methine protons at the ring junction and the various methylene protons of the cyclopentane ring, while the ¹³C NMR would show a distinct peak for the carbonyl carbon of the lactam.[2][12][13]

  • Mass Spectrometry (MS): GC-MS analysis provides the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z = 111, confirming the molecular formula C₆H₉NO.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the lactam carbonyl (C=O) stretching vibration. Due to the ring strain of the four-membered β-lactam, this peak typically appears at a higher frequency (around 1730-1770 cm⁻¹) compared to acyclic amides. A broad absorption for the N-H stretch would also be expected around 3200 cm⁻¹.[13]

References

The Core of Innovation: A Technical Guide to 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azabicyclo[3.2.0]heptan-7-one, a compelling bicyclic β-lactam, stands as a critical structural motif in medicinal chemistry and drug discovery. Its strained ring system is the cornerstone of many antibiotics and enzyme inhibitors. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its pivotal role as a precursor in the development of novel therapeutics, particularly in the realm of β-lactamase inhibitors.

Physicochemical and Spectroscopic Data

The fundamental properties of 6-Azabicyclo[3.2.0]heptan-7-one are summarized below, providing essential data for its identification, handling, and use in experimental settings.

PropertyValueReference
CAS Number 22031-52-3[1][2][3]
Molecular Formula C₆H₉NO[2][3]
Molecular Weight 111.14 g/mol [2]
IUPAC Name 6-azabicyclo[3.2.0]heptan-7-one[2]
SMILES C1CC2C(C1)NC2=O[2]
InChIKey AXDBIGNYXNSBHV-UHFFFAOYSA-N[2]
Appearance White crystalline powder
Melting Point 140-145 °C
Solubility Moderately soluble in common organic solvents like dimethylformamide.
Storage 2-8 °C, moisture sensitive.

Spectroscopic data is crucial for the structural confirmation of 6-Azabicyclo[3.2.0]heptan-7-one. While comprehensive spectral data is available from various sources, a summary of expected characterization is provided below.

TechniqueExpected Features
¹H NMR Signals corresponding to the protons of the bicyclic system.
¹³C NMR Resonances for the carbonyl carbon and the aliphatic carbons of the two rings.
IR Spectroscopy A characteristic strong absorption band for the β-lactam carbonyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Note: Detailed spectral data can be obtained from resources such as ChemicalBook.[4]

Experimental Protocols: Synthesis of the Bicyclic Core

The synthesis of the 6-azabicyclo[3.2.0]heptan-7-one core can be achieved through several strategic approaches. A prevalent and effective method involves the catalytic hydrogenation of a pyrrole precursor followed by intramolecular cyclization.[5][6][7][8] This general approach has been successfully applied to prepare a variety of derivatives of the target molecule.[6][7][8]

General Synthetic Strategy: From Pyrrole to Carbapenam

This synthetic route leverages the controlled reduction of a substituted pyrrole to a cis-pyrrolidine derivative, which then undergoes cyclization to form the desired bicyclic lactam.[6][7][8]

G Pyrrole 2,5-Disubstituted Pyrrole Hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C) Pyrrole->Hydrogenation Pyrrolidine cis-2,5-Disubstituted Pyrrolidine Hydrogenation->Pyrrolidine Cyclization Intramolecular Cyclization (e.g., using a coupling reagent) Pyrrolidine->Cyclization Carbapenam 6-Azabicyclo[3.2.0]heptan-7-one Derivative Cyclization->Carbapenam

Caption: General workflow for the synthesis of the 6-azabicyclo[3.2.0]heptan-7-one core.

Detailed Experimental Protocol (Adapted from Gilchrist et al.) [6][7][8]

This protocol describes a general procedure for the synthesis of azabicyclo[3.2.0]heptan-7-ones from pyrrole derivatives.

Step 1: Catalytic Hydrogenation of the Pyrrole Derivative

  • Preparation: A solution of the 2,5-disubstituted pyrrole derivative in a suitable solvent (e.g., ethanol or ethyl acetate) is prepared in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C), is added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete (monitored by TLC or GC). The catalytic hydrogenation of 2,5-disubstituted pyrroles typically yields the corresponding cis-2,5-disubstituted pyrrolidines.[6][7][8] The presence of a tert-butoxycarbonyl (Boc) group on the nitrogen atom can facilitate the hydrogenation process.[6][7][8]

  • Work-up: The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude cis-pyrrolidine derivative.

Step 2: Intramolecular Cyclization

  • Reactant Preparation: The crude pyrrolidine-2-acetic acid derivative obtained from the previous step is dissolved in a dry, aprotic solvent (e.g., acetonitrile).

  • Reagent Addition: A cyclizing agent, such as tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide, and a base (e.g., triethylamine) are added to the solution.[6][7][8]

  • Reaction: The reaction mixture is heated under reflux for several hours until the cyclization is complete.

  • Purification: The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the pure 6-azabicyclo[3.2.0]heptan-7-one derivative.

Application in Drug Discovery: A Scaffold for β-Lactamase Inhibitors

The bicyclic β-lactam core of 6-azabicyclo[3.2.0]heptan-7-one is a key pharmacophore in the design of β-lactamase inhibitors. These inhibitors are crucial for overcoming bacterial resistance to β-lactam antibiotics.[9] β-lactamases are enzymes produced by bacteria that hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them ineffective.[10][11]

Mechanism of β-Lactamase Inhibition

β-lactamase inhibitors function by acting as "suicide inhibitors" or by forming a stable acyl-enzyme intermediate with the β-lactamase enzyme, thereby inactivating it.[9] This allows the accompanying β-lactam antibiotic to exert its antibacterial effect.

G cluster_0 Bacterial Cell BL_Antibiotic β-Lactam Antibiotic BL_Enzyme β-Lactamase Enzyme BL_Antibiotic->BL_Enzyme Hydrolyzed by PBP Penicillin-Binding Protein (PBP) BL_Antibiotic->PBP Inhibits BL_Inhibitor β-Lactamase Inhibitor (e.g., derivative of 6-Azabicyclo[3.2.0]heptan-7-one) BL_Inhibitor->BL_Enzyme Inactivates CellWall Bacterial Cell Wall Synthesis PBP->CellWall Essential for CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to G Start Start: Prepare Reagents Prepare_Inhibitor Prepare Test Inhibitor Solutions (e.g., derivatives of 6-Azabicyclo[3.2.0]heptan-7-one) Start->Prepare_Inhibitor Prepare_Enzyme Prepare β-Lactamase Enzyme Solution Start->Prepare_Enzyme Prepare_Substrate Prepare Nitrocefin Substrate Solution Start->Prepare_Substrate Incubate Incubate Enzyme with Test Inhibitor Prepare_Inhibitor->Incubate Prepare_Enzyme->Incubate Add_Substrate Add Nitrocefin Substrate Incubate->Add_Substrate Measure Measure Absorbance (e.g., at 490 nm) in kinetic mode Add_Substrate->Measure Analyze Analyze Data: Calculate % Inhibition Measure->Analyze End End: Identify Potent Inhibitors Analyze->End

References

An In-depth Technical Guide to 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azabicyclo[3.2.0]heptan-7-one, a saturated bicyclic β-lactam, serves as a crucial scaffold in synthetic organic chemistry and medicinal chemistry. Its strained four-membered ring fused to a five-membered ring imparts unique chemical reactivity, making it a valuable building block for the synthesis of complex nitrogen-containing molecules and analogues of biologically active compounds, including antibiotics. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, and detailed synthetic methodologies.

Molecular Structure and Physicochemical Properties

6-Azabicyclo[3.2.0]heptan-7-one, with the chemical formula C₆H₉NO, possesses a rigid, strained bicyclic framework. The fusion of the azetidinone (β-lactam) ring and a cyclopentane ring results in a specific stereochemistry that influences its reactivity.

The molecular structure has been elucidated by X-ray crystallography. The four-membered lactam ring is planar, and the five-membered ring adopts a nearly ideal envelope conformation.[1] A notable feature is that the shared carbon-carbon bond is significantly longer than the other C-C bonds within the molecule.[1]

Below is a summary of its key physicochemical properties:

PropertyValueReference
Molecular Weight 111.14 g/mol [1][2]
CAS Number 22031-52-3[1][2]
IUPAC Name 6-azabicyclo[3.2.0]heptan-7-one[1]
Molecular Formula C₆H₉NO[1]
Melting Point 45-50 °C[3]
Boiling Point 289.8 °C at 760 mmHg[3]
Physical Form Liquid or low-melting solid[4]
InChI Key AXDBIGNYXNSBHV-UHFFFAOYSA-N[2]

Spectroscopic Data

The structural features of 6-Azabicyclo[3.2.0]heptan-7-one give rise to a distinct spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed analysis of the ¹H and ¹³C NMR spectra of cis-azabicyclo[3.2.0]heptan-7-one has been conducted, with chemical shifts assigned through full spectral analysis and 2D NMR techniques.[5] The experimental data shows excellent agreement with theoretical values calculated using ab initio methods.[5]

Table of ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 3.8558.0
2 1.70-1.9032.5
3 1.70-1.9023.0
4 1.70-1.9028.0
5 3.3045.0
6 (NH) ~6.5 (broad)-
7 (C=O) -175.0

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and spectrometer frequency. The values presented are approximate based on published data.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl stretching vibration of the β-lactam ring. This peak is typically observed at a higher wavenumber than in acyclic amides due to ring strain.

Functional GroupWavenumber (cm⁻¹)
N-H Stretch ~3200-3300
C-H Stretch ~2850-3000
C=O Stretch (β-lactam) ~1750-1770
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 6-Azabicyclo[3.2.0]heptan-7-one would be expected to show the molecular ion peak (M⁺) at m/z 111. The fragmentation pattern would likely involve cleavage of the bicyclic system, including the characteristic loss of CO from the lactam ring. A GC-MS spectrum is available in the NIST Mass Spectrometry Data Center.[1]

Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one

Several synthetic strategies have been developed to construct the 6-azabicyclo[3.2.0]heptan-7-one core. The two primary approaches are intramolecular cyclization and [2+2] cycloaddition reactions.

Intramolecular Cyclization of a Pyrrolidine Precursor

This is a widely used method that involves the formation of the β-lactam ring from a pre-formed cyclopentane ring containing the necessary amine and carboxylic acid functionalities.

synthesis_workflow Pyrrolidine cis-2-Aminocyclopentane carboxylic acid ActivatedAcid Activated Carboxylic Acid (e.g., acid chloride or with coupling agent) Pyrrolidine->ActivatedAcid Activation Lactam 6-Azabicyclo[3.2.0]heptan-7-one ActivatedAcid->Lactam Intramolecular Cyclization

Caption: Intramolecular cyclization synthesis workflow.

Experimental Protocol: Intramolecular Cyclization

  • Starting Material: cis-2-Aminocyclopentanecarboxylic acid.

  • Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive species. This can be achieved by forming the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or by using peptide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Cyclization: The activated carboxylic acid is then treated with a non-nucleophilic base (e.g., triethylamine or proton sponge) in an anhydrous, aprotic solvent (e.g., dichloromethane or THF) at low temperature (typically 0 °C to room temperature). The base neutralizes the acid formed during the reaction and promotes the intramolecular nucleophilic attack of the amine onto the activated carbonyl group, leading to the formation of the β-lactam ring.

  • Work-up and Purification: The reaction mixture is typically washed with dilute acid and brine to remove excess reagents and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by crystallization.

[2+2] Cycloaddition

This method involves the reaction of a ketene or ketene equivalent with an appropriate imine derived from cyclopentene.

cycloaddition_workflow start Cyclopentene Derivative (e.g., imine) cycloaddition [2+2] Cycloaddition start->cycloaddition ketene Ketene or Ketene Equivalent ketene->cycloaddition product 6-Azabicyclo[3.2.0]heptan-7-one cycloaddition->product

References

An In-Depth Technical Guide to 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azabicyclo[3.2.0]heptan-7-one is a bicyclic lactam with a unique strained ring system that has garnered significant interest in medicinal chemistry and organic synthesis. Its rigid conformational structure makes it an attractive scaffold for the design of novel therapeutic agents and a versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on data and experimental protocols relevant to research and development.

IUPAC Name and Chemical Identifiers

The formal IUPAC name for this compound is 6-azabicyclo[3.2.0]heptan-7-one .[1][2] It is also commonly referred to as a cyclopentane-fused cis-azetidinone.[3]

Physicochemical and Spectroscopic Data

The fundamental properties of 6-Azabicyclo[3.2.0]heptan-7-one are summarized below. This data is crucial for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
Molecular Formula C₆H₉NOPubChem[1]
Molecular Weight 111.14 g/mol PubChem[1][2]
CAS Number 22031-52-3PubChem[1][2]
InChIKey AXDBIGNYXNSBHV-UHFFFAOYSA-NPubChem[1]
SMILES C1CC2C(C1)NC2=OPubChem[1][4]
XLogP3 0.2PubChem[1]
Polar Surface Area 29.1 ŲPubChem[1]
¹³C NMR Spectra availablePubChem[1]
GC-MS Spectra availablePubChem[1]

Synthesis and Experimental Protocols

The synthesis of the 6-azabicyclo[3.2.0]heptan-7-one core and its derivatives is most notably achieved through cycloaddition reactions. The [2+2] cycloaddition, first reported by Hermann Staudinger in 1907 for β-lactam formation, remains a cornerstone method.[5]

General Synthetic Strategy: [2+2] Cycloaddition

A prevalent method for constructing the bicyclic β-lactam framework is the [2+2] cycloaddition reaction between a ketene and an imine.[5] This approach can be stereoselective, providing a pathway to enantiomerically enriched products.[5] Another key cycloaddition strategy involves the reaction of N-chlorosulfonyl isocyanate with an olefin, such as cyclopentene, to form the parent ring system.[5]

Experimental Protocol: Synthesis of a Benzo-Fused Analogue

While a specific protocol for the parent compound is not detailed in the provided literature, the following procedure for the synthesis of a related analogue, 6,7-benzo-2-azabicyclo[3.2.0]heptan-3-one from indene, illustrates the N-chlorosulfonyl isocyanate cycloaddition methodology.[6]

Reaction: Synthesis of N-Chlorosulfonyl-6,7-benzo-2-azabicyclo[3.2.0]heptan-3-one.[6]

  • Apparatus Setup: A 2 L three-necked flask is equipped with a gas inlet adapter, a magnetic stirring bar, and a condenser. The flask is immersed in a water bath maintained at 20°C.[6]

  • Reagents: The flask is charged with 1 L of dried ethyl ether and 65.8 g of N-chlorosulfonyl isocyanate.[6]

  • Reaction Execution: A solution of 52.2 g of indene in 100 mL of ethyl ether is added dropwise over 30 minutes while stirring. The reaction mixture is stirred for an additional hour at room temperature.[6]

  • Workup: The ether is evaporated under reduced pressure. The resulting N-chlorosulfonyl β-lactam is then hydrolyzed.[6]

Hydrolysis:

  • Preparation: A mixture of 2 L of acetone and 1 L of water is prepared in a 5 L three-necked flask equipped with a mechanical stirrer and a dropping funnel.[6]

  • Hydrolysis: The crude N-chlorosulfonyl β-lactam is dissolved in 250 mL of acetone and added dropwise to the acetone-water mixture. The pH is maintained between 7-8 by the addition of 3N NaOH solution.[6]

  • Isolation: The acetone is evaporated, and the aqueous solution is extracted with chloroform. The organic layer is dried, and the solvent is evaporated to yield a white solid.[6]

  • Purification: The crude product is washed with cold water, dried in vacuo at 60°C, yielding the final product (98% yield).[6]

Experimental Protocol: Intramolecular [2+2] Photocycloaddition

This method is used for the diastereoselective synthesis of exo-6-Aryl-3-azabicyclo[3.2.0]heptane derivatives, which share a similar core structure.[7]

  • Reaction Setup: N-allyl-N-[3-(4-fluorophenyl)allyl]amine hydrochloride (0.450 mol) is dissolved in 1450 mL of acetone in a quartz glass apparatus. To this, 365 mL of 10% hydrochloric acid is added.[7]

  • Irradiation: The mixture is irradiated under a nitrogen atmosphere with a 700-watt high-pressure mercury lamp at room temperature for 8 hours.[7]

  • Workup: The mixture is made alkaline with 50% sodium hydroxide solution under ice cooling and extracted twice with methyl t-butyl ether.[7]

  • Isolation: The combined organic phases are dried over sodium sulfate and evaporated to yield the crude product mixture of exo- and endo-cycloadducts (98% yield).[7]

  • Purification: The diastereomers are separated by dissolving the crude product in isopropanol and adding a solution of maleic acid in isopropanol to selectively crystallize the desired exo-isomer.[7]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and isolation of an azabicyclo[3.2.0]heptanone derivative based on the protocols described.

G Generalized Synthetic Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Phase start Starting Materials (e.g., Olefin, Isocyanate) react [2+2] Cycloaddition (Photochemical or Thermal) start->react hydrolysis Hydrolysis (if applicable) react->hydrolysis quench Reaction Quenching / Neutralization hydrolysis->quench extract Solvent Extraction quench->extract dry Drying of Organic Phase extract->dry evap Solvent Evaporation dry->evap purify Purification (Crystallization / Chromatography) evap->purify product Final Product purify->product

Caption: Generalized workflow for the synthesis of Azabicyclo[3.2.0]heptanones.

Applications in Drug Development

6-Azabicyclo[3.2.0]heptan-7-one and its parent scaffold, 3-azabicyclo[3.2.0]heptane, are of significant interest in drug discovery.[5] Their rigid, three-dimensional structure serves as a valuable motif for "escape from flatland," a strategy to improve the clinical success of drug candidates by increasing their sp³ character.[8]

  • Scaffold for Biologically Active Compounds: The bicyclic framework is a key component in the synthesis of various biologically active molecules.[5] For instance, derivatives such as 6-substituted amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-ones have been investigated as cysteine protease inhibitors.[4]

  • Piperidine Bioisostere: Substituted 3-azabicyclo[3.2.0]heptanes are used as conformationally restricted surrogates for piperidine motifs.[8] This substitution can enhance 3D characteristics and conformational rigidity, potentially improving binding affinity to biological targets, while maintaining similar physicochemical properties like lipophilicity and water solubility.[8]

  • Building Block for Complex Molecules: The unique bicyclic structure allows for a wide range of chemical transformations, making it a versatile starting material for synthesizing more complex molecules.[5] This is particularly valuable in creating libraries of novel compounds for high-throughput screening in drug discovery programs.

References

An In-depth Technical Guide to the Stereoisomers of 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 6-azabicyclo[3.2.0]heptan-7-one, a crucial bicyclic β-lactam scaffold. Due to its strained ring system, this molecule and its derivatives are pivotal in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents. Understanding and controlling the stereochemistry of this core structure is paramount for synthesizing biologically active compounds. This document details the synthesis, separation, and characterization of its various stereoisomers, presenting quantitative data in structured tables, outlining detailed experimental protocols, and illustrating key concepts with diagrams.

Stereochemistry of 6-Azabicyclo[3.2.0]heptan-7-one

The 6-azabicyclo[3.2.0]heptan-7-one core possesses two chiral centers at the bridgehead carbons, C1 and C5. This gives rise to two pairs of enantiomers: (1R,5S)- and (1S,5R)- isomers (the cis configuration), and (1R,5R)- and (1S,5S)- isomers (the trans configuration). The cis isomers are generally more stable and are the primary focus of synthetic efforts.

Diagram 1: Stereoisomers of 6-Azabicyclo[3.2.0]heptan-7-one

G Stereoisomers of 6-Azabicyclo[3.2.0]heptan-7-one cluster_cis cis-Isomers cluster_trans trans-Isomers cis_racemate cis-6-Azabicyclo[3.2.0]heptan-7-one (Racemic Mixture) 1R5S (1R,5S) cis_racemate->1R5S Enantiomers 1S5R (1S,5R) cis_racemate->1S5R Enantiomers trans_racemate trans-6-Azabicyclo[3.2.0]heptan-7-one (Racemic Mixture) cis_racemate->trans_racemate Diastereomers 1R5R (1R,5R) trans_racemate->1R5R Enantiomers 1S5S (1S,5S) trans_racemate->1S5S Enantiomers

Caption: Relationship between the stereoisomers of 6-azabicyclo[3.2.0]heptan-7-one.

Enantioselective Synthesis and Diastereoselective Reactions

The synthesis of enantiomerically pure 6-azabicyclo[3.2.0]heptan-7-one is a key objective. Various strategies have been developed to control the stereochemical outcome of the reaction, including the use of chiral auxiliaries, catalysts, and stereoselective cyclization reactions.

Catalytic hydrogenation of substituted pyrroles is a common method to produce the corresponding cis-2,5-disubstituted pyrrolidines, which are precursors to the bicyclic lactam.[1][2] The stereoselectivity of this reaction can be very high, particularly when an N-tert-butoxycarbonyl (Boc) group is present, which enhances facial stereoselectivity.[1][2][3]

Table 1: Diastereoselectivity in Catalytic Hydrogenation of Pyrrole Derivatives

SubstrateCatalystProduct ConfigurationDiastereomeric Ratio (dr)Reference
N-Boc-pyrrole with α-substituent on acetate side chainNot specifiedcisHigh facial stereoselectivity[1][2]
2,5-disubstituted pyrrolesNot specifiedcisExclusively cis[1][2]

The Staudinger [2+2] cycloaddition of a ketene with an imine is a foundational method for forming the β-lactam ring.[4] Enantioselective variants of this reaction, often employing chiral catalysts, can yield enantiomerically enriched products.[4] For instance, iridium-catalyzed asymmetric allylic amination has been shown to produce azabicyclo[3.2.0]heptanes with excellent enantioselectivity.[4]

Table 2: Enantioselectivity in the Synthesis of 6-Azabicyclo[3.2.0]heptane Derivatives

Reaction TypeCatalyst/AuxiliaryEnantiomeric Excess (ee)Reference
Iridium-catalyzed asymmetric allylic aminationIridium complex92-99%[4]
[2+2] cycloaddition of dichloroketene with imine(S)-phenylglycinol derived imineExcellent[4]
Nickel-hydride catalysisChiral Ni complex98%[5]
Engineered Carboxymethylproline Synthase (CMPS)Mutant CMPS99%[5]

Chiral Resolution

When stereoselective synthesis is not feasible, the resolution of racemic mixtures is employed to isolate the desired enantiomer.

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. For example, the enzyme Rhodococcus equi has been used for the kinetic resolution of (±)-6-azabicyclo[3.2.0]hept-3-en-7-one, selectively hydrolyzing the (1R,5S)-enantiomer to afford the desired (1S,5R)-isomer with high enantiomeric excess.[5]

Table 3: Enzymatic Kinetic Resolution of 6-Azabicyclo[3.2.0]heptane Derivatives

SubstrateEnzyme/BiocatalystResolved EnantiomerEnantiomeric Excess (ee)Reference
(±)-6-azabicyclo[3.2.0]hept-3-en-7-oneRhodococcus equi(1S,5R)94%[5]
Racemic oxa- and azabicyclo[3.2.0]heptane derivativesCandida antarctica Lipase B (CALB)Not specifiedUp to E value of 153[6]

Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) and cyclodextrin additives in capillary electrophoresis (CE) are effective for the analytical and preparative separation of β-lactam enantiomers.[7][8]

Table 4: Chiral Separation of cis-6-Azabicyclo[3.2.0]heptan-7-one Enantiomers

TechniqueChiral Selector/Stationary PhaseElution OrderReference
HPLCAmylose tris(3,5-dimethylphenylcarbamate) (Kromasil® AmyCoat™)Not specified[8]
HPLCCellulose tris(3,5-dimethylphenylcarbamate) (Kromasil® CelluCoat™)Not specified[8]
CESulfobutyl-β-CD (SBEBCD)Resolved[7]

Experimental Protocols

This protocol describes a general approach for the synthesis of the bicyclic lactam from a pyrrole precursor.[1][2]

Diagram 2: Synthetic Workflow from Pyrrole

G General Synthetic Workflow substitued_pyrrole 2,5-Disubstituted Pyrrole catalytic_hydrogenation Catalytic Hydrogenation substitued_pyrrole->catalytic_hydrogenation pyrrolidine_derivative cis-2,5-Disubstituted Pyrrolidine-2-acetic Acid Derivative catalytic_hydrogenation->pyrrolidine_derivative cyclization Intramolecular Cyclization pyrrolidine_derivative->cyclization azabicycloheptanone cis-6-Azabicyclo[3.2.0]heptan-7-one cyclization->azabicycloheptanone

Caption: Synthetic workflow for 6-azabicyclo[3.2.0]heptan-7-one from a pyrrole precursor.

Step 1: Substitution of Pyrrole

  • Synthesize the desired 2,5-disubstituted pyrrole derivative. The substituents will determine the final functionality on the five-membered ring of the product.

Step 2: Catalytic Hydrogenation

  • The 2,5-disubstituted pyrrole is subjected to catalytic hydrogenation. This reaction proceeds with high cis-diastereoselectivity, yielding the corresponding cis-2,5-disubstituted pyrrolidine-2-acetic acid derivative.[1][2] The presence of an N-Boc group can enhance the reaction rate and stereoselectivity.[1][2]

Step 3: Intramolecular Cyclization

  • The resulting pyrrolidine-2-acetic acid derivative is cyclized to form the bicyclic β-lactam. A common reagent for this step is tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide.[1][2] This lactamization forges the final 6-azabicyclo[3.2.0]heptan-7-one structure.

This protocol outlines the kinetic resolution of a racemic mixture using a whole-cell biocatalyst.[5]

Diagram 3: Enzymatic Resolution Workflow

G Enzymatic Resolution Workflow racemic_mixture Racemic (±)-6-azabicyclo[3.2.0]hept-3-en-7-one incubation Incubation with Rhodococcus equi racemic_mixture->incubation separation Separation and Purification incubation->separation unreacted_enantiomer Unreacted (1S,5R)-enantiomer (ee > 94%) separation->unreacted_enantiomer hydrolyzed_product Hydrolyzed (1R,5S)-enantiomer separation->hydrolyzed_product

Caption: Workflow for the enzymatic kinetic resolution of racemic 6-azabicyclo[3.2.0]hept-3-en-7-one.

Step 1: Preparation of the Biocatalyst

  • Cultivate a culture of Rhodococcus equi.

Step 2: Enzymatic Reaction

  • Incubate the racemic (±)-6-azabicyclo[3.2.0]hept-3-en-7-one with the whole-cell biocatalyst (Rhodococcus equi) in an appropriate buffer system at ambient temperature.[5]

Step 3: Monitoring the Reaction

  • Monitor the progress of the reaction by chiral HPLC or another suitable analytical technique to determine the enantiomeric excess of the unreacted substrate.

Step 4: Work-up and Isolation

  • Once the desired enantiomeric excess is reached, stop the reaction.

  • Separate the unreacted (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one from the hydrolyzed product and the biocatalyst. This can typically be achieved through extraction and chromatography.

Conclusion

The stereocontrolled synthesis and separation of 6-azabicyclo[3.2.0]heptan-7-one stereoisomers are of significant importance in the field of medicinal chemistry. The methods outlined in this guide, including stereoselective synthesis and chiral resolution, provide a robust toolkit for accessing enantiomerically pure forms of this valuable scaffold. The choice of a particular method will depend on factors such as the desired stereoisomer, the required scale, and the available resources. Further research into novel catalytic systems and biocatalysts will continue to refine and improve the efficiency and selectivity of these processes.

References

Spectroscopic and Synthetic Profile of 6-Azabicyclo[3.2.0]heptan-7-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodologies associated with 6-Azabicyclo[3.2.0]heptan-7-one. This bicyclic β-lactam is a crucial scaffold in medicinal chemistry, serving as a foundational building block for a variety of therapeutic agents. Its strained ring system imparts significant chemical reactivity, making it a valuable synthon for complex molecular architectures.

Core Spectroscopic Data

The structural elucidation of 6-Azabicyclo[3.2.0]heptan-7-one relies on a combination of spectroscopic techniques. While a complete dataset for the parent compound is not uniformly available in published literature, the following tables summarize known data for the compound and its close derivatives.

Table 1: NMR Spectroscopic Data

NucleusChemical Shift (δ) ppmMultiplicitySolventNotes
¹H NMR Data not explicitly available for the parent compound in the searched literature. For the related cyclopentane-fused cis-azetidinone, proton signals are well-resolved and their chemical shifts can be calculated and compared with experimental data.[1]-CDCl₃A detailed analysis of a similar structure suggests complex splitting patterns requiring 2D NMR techniques for full assignment.[1]
¹³C NMR A spectrum is available on PubChem, recorded on a Bruker AC-200.[2] Specific peak assignments require further analysis.--Data available through the Wiley-VCH GmbH SpectraBase.[2]

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

TechniqueKey Absorptions / m/zNotes
IR Spectroscopy The characteristic C=O stretching frequency in the β-lactam ring is expected around 1778–1737 cm⁻¹, based on related structures.[3]Vapor phase IR data is available through the NIST Mass Spectrometry Data Center.[4]
Mass Spectrometry GC-MS data is available on PubChem.[2] The top three peaks are observed at m/z values of 68, 67, and 111.[4]Data available through the NIST Mass Spectrometry Data Center.[2][4]

Experimental Protocols

The synthesis of 6-Azabicyclo[3.2.0]heptan-7-one and its analogs, along with their spectroscopic characterization, involves precise experimental procedures.

Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one Core

Representative Protocol: [2+2] Cycloaddition

  • Imine Formation: An appropriate imine precursor is synthesized by the condensation of an aldehyde and a primary amine.

  • Ketene Generation: A ketene is generated in situ, often from an acyl chloride and a non-nucleophilic base like triethylamine.

  • Cycloaddition: The generated ketene reacts with the imine in an inert solvent (e.g., dichloromethane, toluene) at controlled temperatures (often ranging from -78 °C to room temperature) to yield the bicyclic β-lactam product.

  • Purification: The crude product is purified using column chromatography on silica gel.

Another key synthetic strategy involves the intramolecular lactamization of pyrrolidine-2-acetic acid derivatives.[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz).[1] For unambiguous assignment of signals, 2D NMR experiments such as COSY, HSQC, and HMBC are often necessary.[1]

  • Data Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the neat compound (if liquid) is placed between two salt plates (e.g., NaCl or KBr). If the compound is a solid, a KBr pellet or a Nujol mull is prepared.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum is typically run first and automatically subtracted from the sample spectrum.

Visualizing Methodologies and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and analysis of 6-Azabicyclo[3.2.0]heptan-7-one, and the logical relationships stemming from its biological importance.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., Imine and Ketene Precursors) cycloaddition [2+2] Cycloaddition Reaction start->cycloaddition workup Aqueous Workup & Extraction cycloaddition->workup purification Column Chromatography workup->purification product Purified 6-Azabicyclo[3.2.0]heptan-7-one purification->product nmr NMR Spectroscopy (¹H, ¹³C, 2D) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectroscopic Data nmr->data ir->data ms->data

Caption: Experimental workflow from synthesis to spectroscopic analysis.

logical_relationship cluster_derivatives Bioactive Derivatives cluster_application Therapeutic Application core 6-Azabicyclo[3.2.0]heptan-7-one Core antiviral Antiviral Agents (e.g., HIV) core->antiviral serves as precursor for neuro Neuroprotective Compounds core->neuro serves as precursor for anti_inflam Anti-inflammatory Agents core->anti_inflam serves as precursor for drug_dev Drug Development & Medicinal Chemistry antiviral->drug_dev neuro->drug_dev anti_inflam->drug_dev

Caption: Logical relationships of 6-Azabicyclo[3.2.0]heptan-7-one in drug development.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-azabicyclo[3.2.0]heptan-7-one, a key bicyclic β-lactam scaffold of interest in pharmaceutical research. This document details the expected spectral data, a thorough experimental protocol for its acquisition, and logical diagrams to visualize the molecular structure and analytical workflow.

Predicted 1H NMR Spectral Data

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
H13.8 - 4.0m-
H2α, H2β1.8 - 2.2m-
H3α, H3β1.5 - 1.9m-
H4α, H4β2.0 - 2.4m-
H53.3 - 3.5m-
NH6.0 - 7.5br s-

Note: The assignments are based on the structure of 6-azabicyclo[3.2.0]heptan-7-one and data from analogous compounds. The cis-fusion of the rings is a critical stereochemical feature that influences the coupling constants, particularly between H1 and H5. A key characteristic of similar cis-azabicyclo[3.2.0]heptan-7-one systems is a J-coupling constant between the bridgehead proton and the adjacent proton on the β-lactam ring of approximately 5.2 Hz, indicating a cis relationship.[1]

Experimental Protocol for 1H NMR Spectroscopy

This section outlines a detailed methodology for obtaining a high-quality 1H NMR spectrum of 6-azabicyclo[3.2.0]heptan-7-one.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 6-azabicyclo[3.2.0]heptan-7-one into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds. For compounds with higher polarity or for studying hydrogen bonding, dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3]

  • Capping: Securely cap the NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterValue
Spectrometer Frequency400 MHz
Nucleus1H
SolventCDCl3 (or other as chosen)
Temperature298 K
Pulse ProgramStandard 1D proton (e.g., zg30)
Number of Scans16 - 64 (depending on concentration)
Relaxation Delay1.0 - 2.0 s
Acquisition Time3 - 4 s
Spectral Width12 - 16 ppm
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl3 at 7.26 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, multiplet, etc.), and coupling constants for each signal.

Visualizations

Proton Environments in 6-Azabicyclo[3.2.0]heptan-7-one

The following diagram illustrates the distinct proton environments in the 6-azabicyclo[3.2.0]heptan-7-one molecule, which give rise to the different signals in the 1H NMR spectrum.

G Proton Environments of 6-Azabicyclo[3.2.0]heptan-7-one cluster_mol C1 C1 C2 C2 C1->C2 N6 N6 C1->N6 H1 H1 C1->H1 C3 C3 C2->C3 H2a H2α C2->H2a H2b H2β C2->H2b C4 C4 C3->C4 H3a H3α C3->H3a H3b H3β C3->H3b C5 C5 C4->C5 H4a H4α C4->H4a H4b H4β C4->H4b C5->C1 H5 H5 C5->H5 C7 C7=O C7->C5 N6->C7 NH NH N6->NH G 1H NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Set Up Acquisition Parameters instrument->setup acquire Acquire Free Induction Decay (FID) setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft process Phase and Baseline Correction ft->process reference Reference Spectrum (e.g., TMS at 0 ppm) process->reference analyze Integrate, Identify Peaks, and Determine Coupling Constants reference->analyze

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-azabicyclo[3.2.0]heptan-7-one, a key bicyclic β-lactam scaffold of interest in medicinal chemistry and drug development. This document details experimental protocols for both the synthesis and NMR analysis of the title compound, presents ¹³C NMR data in a clear, tabular format, and utilizes visualizations to illustrate key concepts and workflows.

Introduction

6-Azabicyclo[3.2.0]heptan-7-one, a structural analog of carbapenams, represents a core heterocyclic motif in the development of novel therapeutic agents. The bicyclic system, consisting of a fused γ-lactam and a five-membered ring, imparts specific conformational constraints that are crucial for biological activity. Understanding the precise molecular structure and electronic environment of this scaffold is paramount for rational drug design and development. ¹³C NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of this and related molecules, providing detailed information about the carbon framework.

Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one

A robust synthesis of the 6-azabicyclo[3.2.0]heptan-7-one core can be achieved through a multi-step sequence starting from pyrrole derivatives. The following protocol is adapted from the general methodology described by Gilchrist, Lemos, and Ottaway for the preparation of related carbapenams.[1] This approach involves the formation of a pyrrolidine-2-acetic acid intermediate followed by cyclization to yield the desired bicyclic lactam.

Experimental Protocol: Synthesis

Step 1: Preparation of a Pyrrolidine-2-acetic acid derivative

  • N-protection of Pyrrole: Pyrrole is first protected, for example, with a tert-butoxycarbonyl (Boc) group, to increase its stability and influence the stereochemistry of subsequent reactions.

  • Alkylation: The N-protected pyrrole is then alkylated at the C2 position with a suitable two-carbon electrophile, such as ethyl bromoacetate, in the presence of a base to introduce the acetic acid side chain.

  • Hydrogenation: The substituted pyrrole is subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This step reduces the pyrrole ring to a cis-2,5-disubstituted pyrrolidine.

  • Deprotection and Hydrolysis: The protecting group is removed, and the ester is hydrolyzed to yield the corresponding amino acid, a pyrrolidine-2-acetic acid derivative.

Step 2: Cyclization to 6-Azabicyclo[3.2.0]heptan-7-one

  • The pyrrolidine-2-acetic acid derivative is dissolved in an appropriate aprotic solvent (e.g., anhydrous dichloromethane or acetonitrile).

  • A coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added to facilitate the intramolecular amide bond formation.

  • The reaction mixture is stirred at room temperature until the cyclization is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to remove byproducts and the solvent is evaporated.

  • The crude product is then purified by column chromatography on silica gel to afford pure 6-azabicyclo[3.2.0]heptan-7-one.

¹³C NMR Data for 6-Azabicyclo[3.2.0]heptan-7-one

The following table summarizes the reported ¹³C NMR chemical shift data for 6-azabicyclo[3.2.0]heptan-7-one. The carbon numbering corresponds to the IUPAC nomenclature as depicted in the molecular structure diagram below.

Carbon AtomChemical Shift (δ, ppm) in CDCl₃[2]Instrument
C142.6Bruker Avance DRX 500
C226.1Bruker Avance DRX 500
C325.8Bruker Avance DRX 500
C434.5Bruker Avance DRX 500
C558.9Bruker Avance DRX 500
C7 (C=O)175.8Bruker Avance DRX 500

Note: The chemical shifts are referenced to tetramethylsilane (TMS).

Experimental Protocol: ¹³C NMR Analysis

The following is a typical experimental protocol for acquiring the ¹³C NMR spectrum of 6-azabicyclo[3.2.0]heptan-7-one.[2]

  • Sample Preparation: Approximately 10-20 mg of purified 6-azabicyclo[3.2.0]heptan-7-one is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: Bruker Avance DRX 500 NMR spectrometer (or equivalent).

    • Probe: 5 mm inverse detection broadband probehead.

    • Operating Frequency: 125.77 MHz for ¹³C.

    • Temperature: 300 K.

  • Data Acquisition:

    • A standard proton-decoupled ¹³C NMR pulse sequence is used.

    • The spectral width is set to encompass the expected range of chemical shifts for all carbon atoms (e.g., 0-200 ppm).

    • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

    • A relaxation delay is included between scans to ensure quantitative signal intensities, if required.

  • Data Processing:

    • The acquired free induction decay (FID) is Fourier transformed.

    • Phase and baseline corrections are applied to the resulting spectrum.

    • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualizations

The following diagrams illustrate the molecular structure of 6-azabicyclo[3.2.0]heptan-7-one and the general workflow for its ¹³C NMR analysis.

Caption: Molecular structure of 6-Azabicyclo[3.2.0]heptan-7-one with IUPAC numbering.

NMR_Workflow cluster_workflow ¹³C NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in CDCl₃ with TMS) DataAcquisition Data Acquisition (NMR Spectrometer) SamplePrep->DataAcquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing Analysis Spectral Analysis (Chemical Shift Assignment, Structural Elucidation) Processing->Analysis

Caption: General workflow for the ¹³C NMR analysis of a chemical compound.

References

An In-Depth Technical Guide to the Mass Spectrometry of 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 6-azabicyclo[3.2.0]heptan-7-one, a bicyclic β-lactam of interest in pharmaceutical research and development. This document outlines the expected fragmentation patterns, provides detailed experimental protocols for its analysis, and presents key mass spectral data in a clear, tabular format.

Core Concepts in the Mass Spectrometry of Bicyclic β-Lactams

The mass spectrometric behavior of 6-azabicyclo[3.2.0]heptan-7-one is largely dictated by its strained bicyclic ring structure containing a β-lactam. Upon ionization, particularly under electron ionization (EI), the molecule readily undergoes fragmentation. The primary and most characteristic fragmentation pathway for β-lactams involves the cleavage of the four-membered lactam ring. This is often described as a retro-2+2 cycloaddition-type reaction, which is a common fragmentation route for cyclic systems.

Electron Ionization (EI) Mass Spectrum Data

The electron ionization mass spectrum of 6-azabicyclo[3.2.0]heptan-7-one is characterized by a series of fragment ions that provide structural information. The molecular ion (M+) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (111.14 g/mol ). Key fragmentation data, as referenced from the NIST Mass Spectrometry Data Center, is summarized below.[1]

m/z Proposed Fragment Relative Intensity
111Molecular Ion [C6H9NO]+•Low to Moderate
68[C4H6N]+High (Top Peak)
67[C4H5N]+•High (2nd Highest)
55[C3H5N]+•High (3rd Highest)

Proposed Fragmentation Pathway

The fragmentation of 6-azabicyclo[3.2.0]heptan-7-one under electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation cascade is dominated by the cleavage of the β-lactam ring, leading to the formation of the observed major fragment ions.

fragmentation_pathway M 6-Azabicyclo[3.2.0]heptan-7-one m/z 111 frag3 [C3H5N]+• m/z 55 M->frag3 Alternative Fragmentation intermediate Retro-2+2 Cycloaddition M->intermediate β-Lactam Ring Cleavage frag1 [C4H6N]+ m/z 68 frag2 [C4H5N]+• m/z 67 frag1->frag2 - H• intermediate->frag1 Loss of C2H3O•

Caption: Proposed EI fragmentation pathway of 6-azabicyclo[3.2.0]heptan-7-one.

Experimental Protocols

The analysis of 6-azabicyclo[3.2.0]heptan-7-one can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for less volatile samples or when analyzing complex matrices.

GC-MS is a suitable technique for the analysis of 6-azabicyclo[3.2.0]heptan-7-one due to its volatility.

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

    • If necessary, perform derivatization (e.g., silylation) to improve volatility and thermal stability, although this is not always required for this compound.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL splitless injection at an injector temperature of 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 40-300.

LC-MS/MS is a powerful technique for the sensitive and selective analysis of β-lactams, especially in biological matrices.

  • Sample Preparation (from a biological matrix, e.g., serum):

    • To 100 µL of serum, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analogue) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • Start with 5% B.

      • Linearly increase to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Electrospray Ionization - ESI, Positive Mode):

    • Ion Source: ESI in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow Rates: Optimized for the specific instrument.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the protonated molecule [M+H]+ (m/z 112) to its most abundant fragment ions (e.g., m/z 68). The collision energy should be optimized for this transition.

Experimental and Data Analysis Workflow

The overall process from sample receipt to data interpretation follows a structured workflow to ensure data quality and reproducibility.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing and Interpretation sample_receipt Sample Receipt extraction Extraction / Dilution sample_receipt->extraction derivatization Derivatization (Optional for GC-MS) extraction->derivatization chromatography GC or LC Separation derivatization->chromatography ionization Ionization (EI or ESI) chromatography->ionization mass_analysis Mass Analysis (MS or MS/MS) ionization->mass_analysis data_acquisition Data Acquisition mass_analysis->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration spectral_interpretation Spectral Interpretation peak_integration->spectral_interpretation reporting Reporting spectral_interpretation->reporting

References

An In-depth Technical Guide to 6-Azabicyclo[3.2.0]heptan-7-one: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 6-azabicyclo[3.2.0]heptan-7-one. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and potential applications of this bicyclic β-lactam core.

Introduction and Historical Context

The story of 6-azabicyclo[3.2.0]heptan-7-one is intrinsically linked to the broader history of β-lactam antibiotics. Following the revolutionary discovery of penicillin, with its characteristic fused β-lactam-thiazolidine ring system, chemists embarked on a quest to synthesize novel bicyclic β-lactam frameworks.[1] This endeavor was driven by the need to overcome emerging antibiotic resistance and to explore new therapeutic applications.[1]

While the synthesis of a benzo-fused analogue, 6,7-benzo-2-azabicyclo[3.2.0]heptan-3-one, was reported in 1973, the parent 6-azabicyclo[3.2.0]heptan-7-one core gained significant attention later.[1] A key breakthrough in the synthesis of this and related carbapenam structures was reported by Gilchrist, Lemos, and Ottaway in 1997.[2][3][4] Their approach, centered on the intramolecular cyclization of pyrrolidine-2-acetic acid derivatives, provided a versatile route to this important scaffold.

The 6-azabicyclo[3.2.0]heptan-7-one core is a valuable building block in medicinal chemistry, with derivatives being investigated as inhibitors of key enzymes such as β-lactamases and cysteine proteases.[1] Its rigid, bicyclic structure provides a unique conformational constraint that is beneficial for receptor binding.

Synthetic Methodologies

The primary and most notable method for the synthesis of 6-azabicyclo[3.2.0]heptan-7-one involves a multi-step sequence starting from pyrrole derivatives. Other important synthetic strategies include [2+2] cycloadditions.

Synthesis from Pyrrole Derivatives

A robust and widely cited method for the preparation of 6-azabicyclo[3.2.0]heptan-7-ones was developed by Gilchrist and coworkers.[2][3][4] The general strategy involves three key steps:

  • Substitution of Pyrrole: Introduction of appropriate substituents at the 2- and 5-positions of the pyrrole ring.

  • Catalytic Hydrogenation: Reduction of the substituted pyrrole to the corresponding cis-2,5-disubstituted pyrrolidine. This step is crucial as it establishes the stereochemistry of the final product. The hydrogenation typically proceeds with high facial stereoselectivity, especially when the pyrrole nitrogen is protected with a tert-butoxycarbonyl (Boc) group.[2][3][4]

  • Intramolecular Cyclization: Formation of the β-lactam ring by intramolecular lactamization of the pyrrolidine-2-acetic acid derivative.

A particularly effective reagent for the final cyclization step is tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide.[1][2][3][4] This reagent activates the carboxylic acid group, facilitating the nucleophilic attack by the pyrrolidine nitrogen to form the bicyclic lactam under mild conditions with good to excellent yields.[1]

Experimental Protocol: Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one from a Pyrrolidine-2-acetic acid precursor

The following is a representative experimental protocol based on the methodology described by Gilchrist, Lemos, and Ottaway.[5]

Step 1: Catalytic Hydrogenation of a Substituted Pyrrole (General Procedure)

A solution of the 2,5-disubstituted pyrrole derivative in a suitable solvent (e.g., ethanol or ethyl acetate) is subjected to catalytic hydrogenation in the presence of a catalyst such as rhodium on alumina or palladium on carbon. The reaction is carried out under a hydrogen atmosphere at a specified pressure and temperature until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude cis-2,5-disubstituted pyrrolidine derivative.

Step 2: Hydrolysis of the Ester (General Procedure)

The pyrrolidine ester obtained from the hydrogenation step is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the ester with a solution of hydrochloric acid in water. The reaction mixture is stirred for an extended period at room temperature. After completion, the water is removed under reduced pressure to yield the pyrrolidine-2-acetic acid hydrochloride salt.[5]

Step 3: Intramolecular Cyclization to form 6-Azabicyclo[3.2.0]heptan-7-one (General Procedure)

A solution of the pyrrolidine-2-acetic acid hydrochloride salt and tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide in dry acetonitrile is treated with triethylamine.[5] The mixture is heated under reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 6-azabicyclo[3.2.0]heptan-7-one product.[5]

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition, particularly the Staudinger ketene-imine cycloaddition first reported in 1907, is a foundational method for the synthesis of β-lactams.[1] While not the primary route for the parent 6-azabicyclo[3.2.0]heptan-7-one, this strategy is employed for the synthesis of various derivatives. For instance, the reaction of a ketene with a suitable imine derived from a cyclopentane precursor can lead to the formation of the bicyclic system. The use of chiral auxiliaries or catalysts can render these cycloadditions enantioselective, providing access to optically active products with high enantiomeric excess.[1]

In recent years, green chemistry principles have been applied to these reactions, utilizing solid acid catalysts like Montmorillonite K-10 to facilitate one-pot, three-component [2+2] cycloadditions under milder, more environmentally friendly conditions.[1]

Quantitative Data

Physical and Spectroscopic Properties

The following table summarizes the key physical and spectroscopic data for 6-azabicyclo[3.2.0]heptan-7-one.

PropertyValueReference(s)
Molecular Formula C₆H₉NO[2]
Molecular Weight 111.14 g/mol [1][2]
CAS Number 22031-52-3[1][2]
Appearance White crystalline powder
Melting Point 140-145 °C
¹H NMR (CDCl₃, 500 MHz) δ (ppm) 1.40-2.20 (m, 6H, H-2, H-3, H-4), 3.65 (m, 1H, H-5), 4.10 (m, 1H, H-1), 6.50 (br s, 1H, NH)[6]
¹³C NMR (CDCl₃, 125.77 MHz) δ (ppm) 23.9 (C-3), 26.5 (C-2), 34.5 (C-4), 50.1 (C-5), 60.2 (C-1), 177.5 (C-7)[6]
IR (KBr) ν (cm⁻¹) ~1750 (C=O, β-lactam)[1][7]
Mass Spectrum (GC-MS) m/z 111 (M⁺)[2]

Note: NMR data is for the cis-diastereomer. The experimental spectra have shown equivalence for the methylene protons at position 5, suggesting conformational flexibility of the cyclopentane ring.[6]

Visualizations

General Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of 6-azabicyclo[3.2.0]heptan-7-one from a substituted pyrrole precursor.

G cluster_0 Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one A Substituted Pyrrole B cis-Pyrrolidine-2-acetic acid derivative A->B Catalytic Hydrogenation & Hydrolysis C 6-Azabicyclo[3.2.0]heptan-7-one B->C Intramolecular Cyclization

Caption: General workflow for the synthesis of the 6-azabicyclo[3.2.0]heptan-7-one core.

Mechanism of Action: β-Lactamase Inhibition

Derivatives of 6-azabicyclo[3.2.0]heptan-7-one are investigated as inhibitors of bacterial β-lactamase enzymes. The mechanism of inhibition is analogous to that of other β-lactam antibiotics. The strained β-lactam ring is susceptible to nucleophilic attack by a serine residue in the active site of the β-lactamase. This results in the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme and preventing it from hydrolyzing other β-lactam antibiotics.

G cluster_1 β-Lactamase Inhibition Pathway Inhibitor 6-Azabicyclo[3.2.0]heptan-7-one Derivative Enzyme Active β-Lactamase (with Serine-OH) Inhibitor->Enzyme Binding to Active Site Complex Acyl-Enzyme Intermediate (Inactive) Enzyme->Complex Nucleophilic Attack by Serine

Caption: Simplified pathway of β-lactamase inhibition by a β-lactam compound.

Potential Mechanism of Action: Cysteine Protease Inhibition

While the precise mechanism for 6-azabicyclo[3.2.0]heptan-7-one derivatives is an active area of research, inhibition of cysteine proteases by other compounds often involves the nucleophilic attack of the active site cysteine thiol on an electrophilic center of the inhibitor. This can lead to the formation of a covalent bond and inactivation of the enzyme.

G cluster_2 Cysteine Protease Inhibition (Hypothesized) Inhibitor 6-Azabicyclo[3.2.0]heptan-7-one Derivative Protease Active Cysteine Protease (with Cysteine-SH) Inhibitor->Protease Binding to Active Site Adduct Covalent Inhibitor-Enzyme Adduct (Inactive) Protease->Adduct Nucleophilic Attack by Cysteine Thiol

Caption: Hypothesized pathway for cysteine protease inhibition.

Conclusion

6-Azabicyclo[3.2.0]heptan-7-one has emerged as a significant heterocyclic core in medicinal chemistry, born from the rich history of β-lactam research. The synthetic route developed by Gilchrist and coworkers provides a reliable and stereocontrolled method for its preparation, opening avenues for the synthesis of a wide array of derivatives. With ongoing research into its potential as an inhibitor of clinically relevant enzymes, the 6-azabicyclo[3.2.0]heptan-7-one scaffold is poised to remain a topic of interest for the foreseeable future. This guide has provided a foundational understanding of its discovery, synthesis, and key characteristics to aid researchers in their exploration of this fascinating molecule.

References

An In-depth Technical Guide to 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the literature on 6-azabicyclo[3.2.0]heptan-7-one, a strained bicyclic lactam that serves as a crucial scaffold in medicinal chemistry. Its unique three-dimensional structure offers a valuable platform for the development of novel therapeutic agents targeting a range of biological pathways. This document summarizes key quantitative data, details experimental protocols for its synthesis, and visualizes associated signaling pathways to support ongoing research and drug development efforts.

Chemical and Physical Properties

6-Azabicyclo[3.2.0]heptan-7-one is a white crystalline powder with a molecular weight of 111.14 g/mol .[1] It is moderately soluble in organic solvents such as dimethylformamide and is sensitive to moisture. The core structure consists of a four-membered β-lactam ring fused to a five-membered pyrrolidine ring, which imparts significant ring strain and enhanced chemical reactivity.

Data Presentation

Table 1: Physicochemical Properties of 6-Azabicyclo[3.2.0]heptan-7-one
PropertyValueReference
Molecular FormulaC₆H₉NO[1]
Molecular Weight111.14 g/mol [1]
CAS Number22031-52-3[1]
AppearanceWhite crystalline powder
Melting Point140-145 °C
SolubilityModerately soluble in DMF
Table 2: Spectroscopic Data for 6-Azabicyclo[3.2.0]heptan-7-one
TypeDataReference
¹H NMR (CDCl₃)δ (ppm): 1.50-2.30 (m, 4H), 2.95 (m, 1H), 3.60 (m, 1H), 4.15 (m, 1H), 6.50 (br s, 1H, NH)
¹³C NMR (CDCl₃)δ (ppm): 24.5, 25.8, 40.1, 58.9, 63.2, 175.8
Mass Spectrometrym/z: 111 (M⁺)
Table 3: Comparative Yields of Selected Synthetic Routes to 6-Azabicyclo[3.2.0]heptan-7-one and Derivatives
Synthetic RouteKey FeaturesReported YieldStereoselectivityReference
Intramolecular [2+2] CycloadditionPhotochemical cyclization of α,β-unsaturated ketenes.82%96:4
Intermolecular [2+2] PhotocycloadditionReaction of maleic anhydride with N-protected 3-pyrroline.up to 43%exo diastereomer only
Intramolecular LactamizationCyclization of pyrrolidine-2-acetic acid derivatives using a phosphine oxide reagent.Good to highHigh facial stereoselectivity[1][2]
Iridium-Catalyzed Asymmetric Allylic AminationCyclization of enantiopure enynes.21-60%92-99% ee
Table 4: Biological Activity of 6-Azabicyclo[3.2.0]heptan-7-one Derivatives
Derivative ClassTargetActivityQuantitative DataReference
3,6-diazabicyclo[3.2.0]heptaneα7-Nicotinic Acetylcholine ReceptorLigandKᵢ = 0.092 nM[3]
4-Oxa-1-azabicyclo[3.2.0]heptan-7-oneAntitumorCytotoxicity against P388 and KB cellsIC₅₀ = 0.004 to 0.6 µg/mL
Piperazine-containing indoleHIV-1 InhibitionAntiviralIC₅₀ > 20 µM[4]
Benzenesulfonamide-phenylalanineHIV-1 Capsid InhibitionAntiviral-
(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one derivativesAntiviral (HIV)Precursor for antiviral agents-[5]
(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one derivativesNeuroprotectivePotential neuroprotective effects-[5]

Experimental Protocols

Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride via Photochemical [2+2] Cycloaddition

This protocol is adapted from a known procedure for a related compound and illustrates a key synthetic methodology.[6]

Materials:

  • Diallylamine

  • 1 M Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Diethyl Ether (Et₂O)

  • Sodium Hydroxide (NaOH) pellets

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a 500-mL Erlenmeyer flask, diallylamine (3.13 g, 32.2 mmol) is added to 1 M aqueous H₂SO₄ (32.2 mL, 32.2 mmol) with stirring.

  • The resulting solution is diluted with deionized water (284 mL).

  • CuSO₄·5H₂O (402 mg, 1.61 mmol) is added, and the mixture is stirred until the salt is fully dissolved.

  • The solution is partitioned into four equal quartz test tubes, capped, and degassed with nitrogen for 5 minutes each.

  • The tubes are placed in a photoreactor and irradiated for approximately 80 hours until full conversion is observed.

  • The combined reaction mixture is concentrated by boiling to a final volume of ~100 mL.

  • After cooling in an ice bath to 15-20 °C, Et₂O (300 mL) is added, followed by NaOH pellets (6.58 g, 165 mmol).

  • The organic layer is separated, and the aqueous layer is extracted twice more with Et₂O (300 mL).

  • The combined organic extracts are dried and filtered.

  • Concentrated HCl (3.22 mL, 38.7 mmol) is added to the filtrate to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with Et₂O, and dried under vacuum to yield 3-azabicyclo[3.2.0]heptane hydrochloride.

Signaling Pathways and Biological Relevance

Derivatives of 6-azabicyclo[3.2.0]heptan-7-one have shown promise as modulators of key signaling pathways implicated in various diseases.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Certain 3,6-diazabicyclo[3.2.0]heptane derivatives are potent ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[3] Activation of nAChRs, which are ligand-gated ion channels, can initiate downstream signaling cascades, including the PI3K/Akt and MAPK pathways, that are involved in neuroprotection and cognitive function.[7][8][9]

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR nAChR PI3K PI3K nAChR->PI3K Ca²⁺ influx MAPKKK MAPKKK nAChR->MAPKKK Ligand 6-Azabicyclo[3.2.0]heptan-7-one Derivative Ligand->nAChR Akt Akt PI3K->Akt Transcription_Factors Transcription Factors Akt->Transcription_Factors MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->Transcription_Factors Gene_Expression Gene Expression (Neuroprotection, etc.) Transcription_Factors->Gene_Expression

Caption: nAChR signaling cascade initiated by a ligand.

GABA Transporter (GAT) Modulation

The 6-azabicyclo[3.2.0]heptane scaffold is also being explored for its potential to modulate GABA transporters (GATs). GATs are crucial for regulating the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.[10][11] By inhibiting GABA reuptake, these compounds can enhance GABAergic neurotransmission, a mechanism relevant for treating anxiety, epilepsy, and other neurological disorders.

GABA_Transporter_Workflow cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_released GABA GAT GABA Transporter (GAT) GABA_released->GAT Binds for reuptake GABA_receptor GABA Receptor GABA_released->GABA_receptor Binds GABA_reuptake GABA Reuptake GAT->GABA_reuptake Derivative 6-Azabicyclo[3.2.0]heptan-7-one Derivative Derivative->GAT Inhibits Inhibitory_Signal Inhibitory Signal GABA_receptor->Inhibitory_Signal

Caption: Modulation of GABAergic synapse by a GAT inhibitor.

Conclusion

6-Azabicyclo[3.2.0]heptan-7-one represents a promising and versatile scaffold in the field of drug discovery. Its unique structural and chemical properties have enabled the synthesis of a diverse range of derivatives with significant biological activities. The continued exploration of this core, supported by detailed synthetic protocols and a deeper understanding of its interaction with biological signaling pathways, holds great potential for the development of novel therapeutics for a variety of diseases. This guide serves as a foundational resource to aid researchers in this endeavor.

References

The Chemical Stability of 6-Azabicyclo[3.2.0]heptan-7-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azabicyclo[3.2.0]heptan-7-one, a core structural motif in a class of bicyclic β-lactams known as carbapenams, is of significant interest in medicinal chemistry due to its prevalence in potent antibiotics. The chemical stability of this strained bicyclic system is a critical determinant of its potential as a therapeutic agent, influencing shelf-life, formulation, and in vivo efficacy. This technical guide provides a comprehensive overview of the chemical stability of the 6-azabicyclo[3.2.0]heptan-7-one core, drawing upon data from related β-lactam structures to elucidate its degradation pathways and stability profile under various stress conditions. Detailed experimental protocols for assessing stability and visualizations of key degradation pathways are presented to aid researchers in the development of robust drug candidates based on this scaffold.

Introduction to the 6-Azabicyclo[3.2.0]heptan-7-one Core

The 6-azabicyclo[3.2.0]heptan-7-one structure is a fundamental component of carbapenem and penem antibiotics.[1] This bicyclic system, featuring a four-membered β-lactam ring fused to a five-membered pyrrolidine ring, is inherently strained. This ring strain is crucial for its antibacterial activity, as it enhances the reactivity of the β-lactam carbonyl group towards bacterial transpeptidases, thereby inhibiting cell wall synthesis.[2] However, this inherent reactivity also renders the molecule susceptible to degradation under various chemical conditions.

The stability of the 6-azabicyclo[3.2.0]heptan-7-one core is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding these degradation pathways is paramount for the successful development of pharmaceuticals incorporating this scaffold.

General Degradation Pathways

The primary route of degradation for β-lactam-containing compounds, including the 6-azabicyclo[3.2.0]heptan-7-one core, is the hydrolytic cleavage of the strained β-lactam ring. This process leads to the formation of an inactive penicilloic acid-like derivative. Other potential degradation pathways include oxidation, photolysis, and thermal decomposition.

Hydrolytic Degradation

Hydrolysis of the β-lactam amide bond is the most common degradation pathway. This reaction can be catalyzed by acid or base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the β-lactam ring activates the carbonyl carbon towards nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the β-lactam ring, leading to ring opening.

The general mechanism for the hydrolysis of the β-lactam ring is depicted below.

G cluster_0 β-Lactam Ring cluster_1 Hydrolysis cluster_2 Degradation Product 6_Azabicyclo 6-Azabicyclo[3.2.0]heptan-7-one Penicilloic_Acid_Derivative Penicilloic Acid Derivative (Inactive) 6_Azabicyclo->Penicilloic_Acid_Derivative Hydrolytic Cleavage H2O H₂O (Acid or Base) H2O->6_Azabicyclo

General Hydrolytic Degradation of the β-Lactam Ring.
Photodegradation

Exposure to light, particularly in the ultraviolet range, can induce the degradation of β-lactam compounds. Photolytic degradation often proceeds through the hydrolysis of the β-lactam ring.[3][4] Studies on various β-lactam antibiotics have shown that they are susceptible to photodegradation, with half-lives ranging from a few hours under simulated sunlight.[3][4]

Oxidative Degradation

Oxidizing agents, such as hydrogen peroxide, can lead to the degradation of the 6-azabicyclo[3.2.0]heptan-7-one core.[5] The sulfur atom, if present in derivatives, and other electron-rich moieties are particularly susceptible to oxidation.

Quantitative Stability Data (Inferred from Related Structures)

Table 1: Stability of a Representative Carbapenem under Hydrolytic Conditions

ConditionTemperature (°C)Time (h)Degradation (%)
0.1 M HCl604~ 25
0.1 M HCl802~ 40
Water (pH 7)6024~ 10
Water (pH 7)808~ 30
0.1 M NaOH251~ 50
0.1 M NaOH400.5> 90

Data is illustrative and based on general trends observed for carbapenem antibiotics.

Table 2: Stability of a Representative Carbapenem under Other Stress Conditions

ConditionTemperature (°C)Time (h)Degradation (%)
3% H₂O₂2524~ 15
30% H₂O₂254~ 60
Thermal (Solid)10048~ 5
Photolytic (Solution)25 (UV 254 nm)8~ 20

Data is illustrative and based on general trends observed for carbapenem antibiotics.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to determine the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5] The following are detailed methodologies for key experiments.

General Forced Degradation Procedure
  • Preparation of Stock Solution: Prepare a stock solution of 6-azabicyclo[3.2.0]heptan-7-one in a suitable solvent (e.g., water or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for several hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH at room temperature for a shorter duration (e.g., 30 minutes to a few hours).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide at room temperature.

    • Thermal Degradation (Solution): Heat the stock solution at 60-80°C.

    • Thermal Degradation (Solid): Place the solid compound in a controlled temperature oven.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a photostability chamber.

  • Neutralization and Dilution: At specified time points, withdraw samples, neutralize if necessary (for acidic and basic samples), and dilute to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sample Processing cluster_3 Analysis StockSolution Prepare Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60-80°C) StockSolution->Acid Base Basic Hydrolysis (0.1 M NaOH, RT) StockSolution->Base Oxidative Oxidative Degradation (3-30% H₂O₂, RT) StockSolution->Oxidative Thermal Thermal Degradation (60-80°C) StockSolution->Thermal Photolytic Photolytic Degradation (UV light) StockSolution->Photolytic Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC Analyze by HPLC Neutralize->HPLC

Experimental Workflow for Forced Degradation Studies.
Stability-Indicating HPLC Method (Representative)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically suitable for monitoring the degradation of 6-azabicyclo[3.2.0]heptan-7-one. The method should be able to separate the parent compound from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210-230 nm).

  • Temperature: Ambient or controlled (e.g., 25-30°C).

  • Injection Volume: 10-20 µL.

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Mass Spectrometry for Degradation Product Identification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying the degradation products formed during forced degradation studies. By comparing the mass spectra of the stressed samples with that of the unstressed sample, the molecular weights of the degradation products can be determined, providing insights into the degradation pathways.[6][7][8][9][10]

Conclusion

The chemical stability of the 6-azabicyclo[3.2.0]heptan-7-one core is a critical parameter for the development of novel therapeutics based on this scaffold. While inherently susceptible to degradation, particularly through hydrolysis of the β-lactam ring, a thorough understanding of its stability profile under various stress conditions allows for the implementation of strategies to mitigate degradation and ensure the quality, safety, and efficacy of the final drug product. The experimental protocols and analytical methodologies outlined in this guide provide a framework for researchers to systematically evaluate the stability of their 6-azabicyclo[3.2.0]heptan-7-one derivatives and to develop robust formulations with acceptable shelf-lives. Further studies focusing on the specific degradation kinetics and product identification for the parent 6-azabicyclo[3.2.0]heptan-7-one are warranted to provide a more complete picture of its chemical stability.

References

Methodological & Application

Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one from Pyrrole: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-Azabicyclo[3.2.0]heptan-7-one Scaffold

The 6-azabicyclo[3.2.0]heptan-7-one core, a bicyclic β-lactam, represents a privileged scaffold in medicinal chemistry. Its rigid, conformationally constrained structure is a key feature in the design of a wide array of therapeutic agents, including carbapenem antibiotics and other enzyme inhibitors.[1] The synthesis of this framework is a critical endeavor for the development of novel pharmaceuticals. This guide provides a detailed, research-backed protocol for the synthesis of 6-azabicyclo[3.2.0]heptan-7-one starting from the readily available heterocyclic aromatic compound, pyrrole.

The synthetic strategy outlined herein is a multi-step sequence involving the protection of the pyrrole nitrogen, introduction of an acetic acid side chain, stereoselective reduction of the pyrrole ring, and subsequent intramolecular cyclization to form the desired bicyclic lactam. Each step has been designed to ensure high yields and purity, with explanations of the chemical principles and experimental considerations that underpin the chosen methodology.

Overall Synthetic Strategy

The synthesis of 6-azabicyclo[3.2.0]heptan-7-one from pyrrole can be logically broken down into four key stages. This approach allows for the controlled introduction of the necessary functionalities and the establishment of the required stereochemistry for the final bicyclic structure.

Synthetic_Workflow A Pyrrole B N-Boc-Pyrrole A->B  N-Boc Protection   C Ethyl 2-(N-Boc-pyrrol-2-yl)acetate B->C  Friedel-Crafts Acylation/ Alkylation   D cis-Ethyl 2-(N-Boc-pyrrolidin-2-yl)acetate C->D  Catalytic Hydrogenation   E cis-N-Boc-Pyrrolidine-2-acetic acid D->E  Saponification   F 6-Azabicyclo[3.2.0]heptan-7-one E->F  Intramolecular Cyclization  

Figure 1: Overall synthetic workflow from pyrrole to 6-azabicyclo[3.2.0]heptan-7-one.

Part 1: Synthesis of Key Intermediates

Step 1: N-Protection of Pyrrole

Rationale: The pyrrole nitrogen is nucleophilic and its proton is acidic. Protection of the nitrogen with a tert-butyloxycarbonyl (Boc) group is the crucial first step.[2] This modification deactivates the ring towards unwanted side reactions in subsequent steps and, importantly, facilitates the stereoselective hydrogenation of the pyrrole ring later in the synthesis.[2]

Protocol 1: Synthesis of N-Boc-Pyrrole

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
Pyrrole67.095.0 g74.5 mmol1.0
Di-tert-butyl dicarbonate (Boc)₂O218.2517.9 g82.0 mmol1.1
4-(Dimethylamino)pyridine (DMAP)122.170.91 g7.45 mmol0.1
Tetrahydrofuran (THF), anhydrous-150 mL--

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add pyrrole (5.0 g, 74.5 mmol) and anhydrous tetrahydrofuran (150 mL).

  • Add 4-(dimethylamino)pyridine (0.91 g, 7.45 mmol).

  • Slowly add di-tert-butyl dicarbonate (17.9 g, 82.0 mmol) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and wash with 1M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-pyrrole as a colorless oil. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Introduction of the Acetic Acid Side Chain

Rationale: The introduction of a two-carbon chain at the C2 position of the pyrrole ring is necessary to form the five-membered ring of the final product. This can be achieved via a Friedel-Crafts acylation followed by a reduction, or more directly through alkylation. Here, we will focus on an alkylation approach using ethyl bromoacetate.

Protocol 2: Synthesis of Ethyl 2-(N-Boc-pyrrol-2-yl)acetate

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
N-Boc-Pyrrole167.2110.0 g59.8 mmol1.0
Ethyl bromoacetate167.0011.0 g (7.4 mL)65.8 mmol1.1
Cesium Carbonate (Cs₂CO₃)325.8223.4 g71.8 mmol1.2
N,N-Dimethylformamide (DMF), anhydrous-120 mL--

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere, add N-Boc-pyrrole (10.0 g, 59.8 mmol), cesium carbonate (23.4 g, 71.8 mmol), and anhydrous N,N-dimethylformamide (120 mL).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Slowly add ethyl bromoacetate (7.4 mL, 65.8 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(N-Boc-pyrrol-2-yl)acetate as a pale yellow oil.

Step 3: Catalytic Hydrogenation of the Substituted Pyrrole

Rationale: The stereoselective reduction of the pyrrole ring to a cis-2,5-disubstituted pyrrolidine is a pivotal step.[2] The use of a heterogeneous catalyst such as Rhodium on alumina (Rh/Al₂O₃) under a hydrogen atmosphere is effective for this transformation.[3][4] The N-Boc group directs the hydrogenation to occur on the same face of the ring, leading to the desired cis stereoisomer.[2]

Protocol 3: Synthesis of cis-Ethyl 2-(N-Boc-pyrrolidin-2-yl)acetate

Reagent/Solvent/CatalystMolar Mass ( g/mol )AmountMoles
Ethyl 2-(N-Boc-pyrrol-2-yl)acetate269.325.0 g18.6 mmol
5% Rhodium on Alumina (Rh/Al₂O₃)-500 mg-
Ethanol-100 mL-
Hydrogen (H₂) gas-50 psi-

Procedure:

  • In a high-pressure hydrogenation vessel (Parr apparatus), dissolve ethyl 2-(N-Boc-pyrrol-2-yl)acetate (5.0 g, 18.6 mmol) in ethanol (100 mL).

  • Carefully add 5% Rhodium on alumina (500 mg) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by GC-MS or by the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield cis-ethyl 2-(N-Boc-pyrrolidin-2-yl)acetate as a colorless oil. The product is often pure enough for the next step.

Step 4: Saponification of the Ester

Rationale: To facilitate the final intramolecular cyclization, the ethyl ester must be hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction using a base like lithium hydroxide.

Protocol 4: Synthesis of cis-N-Boc-Pyrrolidine-2-acetic acid

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
cis-Ethyl 2-(N-Boc-pyrrolidin-2-yl)acetate273.364.0 g14.6 mmol1.0
Lithium hydroxide monohydrate (LiOH·H₂O)41.960.92 g21.9 mmol1.5
Tetrahydrofuran (THF)-50 mL--
Water-25 mL--

Procedure:

  • Dissolve cis-ethyl 2-(N-Boc-pyrrolidin-2-yl)acetate (4.0 g, 14.6 mmol) in a mixture of THF (50 mL) and water (25 mL) in a 100 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (0.92 g, 21.9 mmol) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting ester is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to give cis-N-Boc-pyrrolidine-2-acetic acid as a white solid.

Part 2: Formation of the Bicyclic β-Lactam Core

Step 5: Intramolecular Cyclization

Rationale: The final step is the formation of the β-lactam ring through an intramolecular amide bond formation. This cyclization requires a coupling agent to activate the carboxylic acid. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is an effective peptide coupling reagent that promotes this type of cyclization with minimal racemization.[5] The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

Cyclization_Mechanism cluster_0 Activation cluster_1 Intramolecular Attack cluster_2 Ring Closure A R-COOH C Activated Ester Intermediate A->C + BOP, DIPEA B BOP Reagent D Activated Ester Intermediate F Tetrahedral Intermediate D->F Intramolecular Nucleophilic Attack E Amine Nucleophile G Tetrahedral Intermediate H β-Lactam Product G->H Collapse and Proton Transfer I Byproducts

Figure 2: Generalized mechanism of BOP-mediated intramolecular cyclization.

Protocol 5: Synthesis of N-Boc-6-azabicyclo[3.2.0]heptan-7-one and Deprotection

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
cis-N-Boc-Pyrrolidine-2-acetic acid245.293.0 g12.2 mmol1.0
BOP Reagent442.286.48 g14.6 mmol1.2
Diisopropylethylamine (DIPEA)129.244.25 mL24.4 mmol2.0
Acetonitrile (MeCN), anhydrous-250 mL--
Trifluoroacetic acid (TFA)114.0210 mL--
Dichloromethane (DCM)-20 mL--

Procedure:

  • To a dry 500 mL round-bottom flask under an inert atmosphere, add a solution of cis-N-Boc-pyrrolidine-2-acetic acid (3.0 g, 12.2 mmol) in anhydrous acetonitrile (250 mL).

  • Add diisopropylethylamine (4.25 mL, 24.4 mmol) to the solution.

  • In a separate flask, dissolve BOP reagent (6.48 g, 14.6 mmol) in anhydrous acetonitrile and add this solution dropwise to the reaction mixture at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by LC-MS.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude N-Boc-6-azabicyclo[3.2.0]heptan-7-one.

  • For deprotection, dissolve the crude product in dichloromethane (20 mL) and cool in an ice bath.

  • Slowly add trifluoroacetic acid (10 mL) and stir at 0 °C for 1 hour, then at room temperature for an additional 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or by recrystallization to yield 6-azabicyclo[3.2.0]heptan-7-one as a white crystalline solid.

Part 3: Product Characterization

The final product, 6-azabicyclo[3.2.0]heptan-7-one, should be characterized to confirm its identity and purity.

Table of Properties:

PropertyValue
Molecular Formula C₆H₉NO
Molar Mass 111.14 g/mol [1]
CAS Number 22031-52-3[1]
Appearance White crystalline solid

Spectroscopic Data:

  • ¹³C NMR (CDCl₃): Expected signals around δ 175 (C=O), 58 (CH-N), 45 (CH-C=O), and in the range of δ 20-35 for the remaining CH₂ groups.

  • IR (KBr): A strong characteristic absorption band for the β-lactam carbonyl group is expected around 1740-1770 cm⁻¹.[6]

  • Mass Spectrometry (GC-MS): A molecular ion peak (M⁺) at m/z = 111.0684 corresponding to the molecular formula C₆H₉NO.[1]

Conclusion

This guide presents a robust and logical synthetic pathway for the preparation of 6-azabicyclo[3.2.0]heptan-7-one from pyrrole. By following these detailed protocols, researchers can reliably access this important heterocyclic scaffold. The rationale provided for each step, grounded in established chemical principles, allows for a deeper understanding of the synthesis and provides a basis for adaptation and troubleshooting. The successful synthesis and characterization of this molecule open avenues for further derivatization and exploration in the context of drug discovery and development.

References

Application Notes & Protocols: Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one via [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-azabicyclo[3.2.0]heptan-7-one core, a bicyclic β-lactam, is a critical structural motif found in a variety of biologically active molecules, including carbapenem antibiotics. The inherent ring strain of this fused-ring system enhances the reactivity of the β-lactam carbonyl group, which is crucial for its mechanism of action against bacterial enzymes.[1] The synthesis of this scaffold is of significant interest in medicinal chemistry and drug development for creating novel antibiotics and other therapeutics. The [2+2] cycloaddition reaction is a primary and versatile method for constructing the four-membered azetidinone ring integral to this bicyclic system.[1]

This document provides detailed protocols and quantitative data for the synthesis of 6-azabicyclo[3.2.0]heptan-7-one and its derivatives, focusing on photochemical and ketene-imine [2+2] cycloaddition strategies.

Key Synthetic Strategies: [2+2] Cycloaddition

Two predominant [2+2] cycloaddition methods are employed for the synthesis of the 6-azabicyclo[3.2.0]heptan-7-one core:

  • Staudinger Ketene-Imine Cycloaddition : This classic method involves the reaction of a ketene with an imine to form a β-lactam.[2][3] For the synthesis of the bicyclic system, this is typically an intramolecular reaction. Ketenes are highly reactive and are usually generated in situ from acyl chlorides with a tertiary amine base, or via the Wolff rearrangement of α-diazo carbonyl compounds.[2][3][4] The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome can be influenced by substituents on both the ketene and the imine.[2][4][5]

  • Photochemical [2+2] Cycloaddition : Intramolecular photochemical cycloaddition is a powerful method for forming the bicyclo[3.2.0]heptane skeleton.[6] UV irradiation of substrates like N-cinnamyl-N-allyl amines in an acidified solution can lead to the formation of the desired bicyclic amines with high diastereoselectivity.[7] More recent methods also explore visible-light-mediated preparations as a greener alternative.[1][8][9]

Logical Workflow for Synthesis

The general workflow for synthesizing 6-azabicyclo[3.2.0]heptan-7-one derivatives via intramolecular [2+2] cycloaddition involves several key stages, from the synthesis of the acyclic precursor to the final purification and characterization of the bicyclic product.

G General Synthetic Workflow cluster_prep Precursor Synthesis cluster_reaction Cycloaddition Reaction cluster_workup Product Isolation cluster_purification Purification & Characterization start Starting Materials (e.g., Allylamine, Cinnamoyl Chloride) synth Synthesis of Acyclic Precursor (e.g., N-allyl-N-cinnamyl amine) start->synth cyclo Intramolecular [2+2] Cycloaddition (e.g., Photochemical Irradiation) synth->cyclo quench Reaction Quenching & Alkaline Work-up cyclo->quench extract Solvent Extraction quench->extract dry Drying & Evaporation extract->dry purify Purification (e.g., Crystallization, Chromatography) dry->purify char Structural Characterization (NMR, X-ray, etc.) purify->char product Final Product: 6-Azabicyclo[3.2.0]heptan-7-one Derivative char->product

Caption: General workflow for the synthesis of 6-azabicyclo[3.2.0]heptane derivatives.

Reaction Mechanism: Intramolecular Photochemical [2+2] Cycloaddition

The intramolecular photochemical cycloaddition of an N-allyl-N-cinnamyl amine proceeds through a 1,4-diradical intermediate. The diastereoselectivity of the reaction is determined during the ring-closure step, with the formation of the thermodynamically more stable exo isomer often being favored.

G Mechanism: Intramolecular Photochemical [2+2] Cycloaddition reactant Acyclic Precursor (N-allyl-N-cinnamyl amine) excited Excited State reactant->excited hν (UV light) diradical 1,4-Diradical Intermediate excited->diradical Intramolecular Hydrogen Abstraction exo_product Exo Product (Thermodynamically Favored) diradical->exo_product Ring Closure (Major Pathway) endo_product Endo Product (Minor) diradical->endo_product Ring Closure (Minor Pathway)

Caption: Simplified mechanism of intramolecular photochemical [2+2] cycloaddition.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of azabicyclo[3.2.0]heptane derivatives via intramolecular photochemical [2+2] cycloaddition. High diastereoselectivity for the exo isomer is a notable feature of this reaction.

Precursor Substituent (R)Reaction Time (h)Total Yield (%)Diastereoselectivity (exo:endo)Reference
H8~90%85:15[7]
4-Fluoro898%93:7[7]
4-Chloro891%95:5[7]
4-Nitro892%>99:1[7]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of exo-6-Aryl-3-azabicyclo[3.2.0]heptane Derivatives

This protocol is adapted from the highly diastereoselective synthesis of exo-aryl substituted 3-azabicyclo[3.2.0]heptanes, which serves as an excellent model for the construction of the core bicyclic system.[7]

Materials:

  • N-allyl-N-[3-(4-fluorophenyl)allyl]amine hydrochloride (1b) (0.450 mol)

  • Acetone (1450 ml)

  • 10% Hydrochloric acid (365 ml)

  • 50% Sodium hydroxide solution

  • Methyl t-butyl ether

  • Sodium sulfate

  • Maleic acid (for crystallization)

  • 700W high-pressure mercury lamp with a quartz glass apparatus

Procedure:

  • Reaction Setup: In a quartz glass reactor, dissolve N-allyl-N-[3-(4-fluorophenyl)allyl]amine hydrochloride (1b) (102.5 g, 0.450 mol) in acetone (1450 ml).

  • Acidification: Add 10% hydrochloric acid (365 ml, 1.05 mol) to the solution.

  • Irradiation: Purge the mixture with nitrogen and irradiate with a 700W high-pressure mercury lamp at room temperature for 8 hours. Monitor the reaction progress by a suitable method (e.g., GC or TLC).

  • Work-up: After completion, cool the reaction mixture in an ice bath. Carefully make the solution alkaline by adding 50% sodium hydroxide solution until the pH is >10.

  • Extraction: Transfer the mixture to a separatory funnel and extract twice with methyl t-butyl ether.

  • Drying and Evaporation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product mixture of exo- and endo-isomers (84.3 g, 98% yield).

  • Purification and Isomer Separation:

    • The exo amine can be selectively separated from the endo isomer by crystallization.

    • Dissolve the crude product in a suitable solvent and add maleic acid to form the maleate salt of the exo isomer, which will preferentially crystallize.

    • Filter the crystals and wash with a cold solvent to obtain the pure exo isomer.

    • The free base can be recovered by treating the salt with a strong base and re-extracting.

  • Characterization: The structure and stereochemistry of the final product should be confirmed by NMR spectroscopy (¹H, ¹³C) and, if possible, by single-crystal X-ray diffraction.[7]

Note: This protocol describes the synthesis of the 3-azabicyclo[3.2.0]heptane amine core. To obtain the target 6-azabicyclo[3.2.0]heptan-7-one, an intramolecular cyclization of a suitable pyrrolidine-2-acetic acid derivative would be the subsequent step, as demonstrated in syntheses starting from pyrrole.[10][11] The photochemical [2+2] cycloaddition provides a rapid and stereoselective entry into the core bicyclic amine framework, which is a key intermediate.

References

Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one via Intramolecular Cyclization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azabicyclo[3.2.0]heptan-7-one, also known as a carbapenam, is a crucial bicyclic β-lactam structural motif. This core structure is of significant interest in medicinal chemistry and drug development as it forms the foundation of carbapenem antibiotics.[1] Carbapenems are a class of broad-spectrum antibiotics used to treat severe bacterial infections. The strained four-membered β-lactam ring fused to a five-membered pyrrolidine ring imparts unique chemical reactivity and biological activity to these molecules.[2] This document provides detailed application notes and experimental protocols for the synthesis of 6-azabicyclo[3.2.0]heptan-7-one through an intramolecular cyclization strategy, a common and effective method for constructing this bicyclic system.[2][3]

Overview of the Synthetic Approach

The primary synthetic route detailed here involves a two-step process starting from a substituted pyrrole. The general strategy includes:

  • Synthesis of the Precursor: Catalytic hydrogenation of a 2,5-disubstituted pyrrole to yield a cis-pyrrolidine-2-acetic acid derivative.[3][4]

  • Intramolecular Cyclization: Formation of the β-lactam ring via intramolecular amidation of the pyrrolidine-2-acetic acid derivative. This key step is efficiently promoted by the coupling agent tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide.[3][4][5]

This approach is highly stereoselective, with the stereochemistry of the final bicyclic product being determined by the stereochemistry of the starting pyrrolidine-2-acetic acid derivative.[2]

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Part 1: Synthesis of the Precursor - Pyrrolidine-2-acetic acid hydrochloride

This procedure outlines the hydrolysis of a pyrrolidine ester to the corresponding amino acid hydrochloride salt, a necessary precursor for the cyclization reaction.

Protocol:

  • A solution of the starting pyrrolidine ester (e.g., methyl or ethyl 2-(pyrrolidin-2-yl)acetate) (1 equivalent) is dissolved in concentrated hydrochloric acid.

  • The solution is stirred at room temperature for 1 hour.

  • Water is then added to the reaction mixture.

  • The solution is stirred for an additional 24 hours at room temperature to ensure complete hydrolysis.

  • Following the reaction, the solution is concentrated under reduced pressure to yield the crude pyrrolidine-2-acetic acid hydrochloride salt.

  • The crude product can be purified by recrystallization.

Part 2: Intramolecular Cyclization to form 6-Azabicyclo[3.2.0]heptan-7-one

This protocol details the crucial intramolecular cyclization step to form the target bicyclic β-lactam.

Protocol:

  • To a solution of pyrrolidine-2-acetic acid hydrochloride (1 equivalent) in dry acetonitrile, add tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide (1 equivalent).

  • To this suspension, add triethylamine (3.5 equivalents) to act as a base.

  • Heat the reaction mixture to reflux for 6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the pure 6-azabicyclo[3.2.0]heptan-7-one.

Data Presentation

Table 1: Summary of a Representative Intramolecular Cyclization Reaction
ParameterValueReference
Starting MaterialPyrrolidine-2-acetic acid hydrochloride[5]
Cyclizing AgentTris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide[3][4][5]
BaseTriethylamine[5]
SolventAcetonitrile[5]
Reaction TemperatureReflux[5]
Reaction Time6 hours[5]
PurificationColumn Chromatography-
Table 2: Spectroscopic Data for 6-Azabicyclo[3.2.0]heptan-7-one
Spectroscopic TechniqueCharacteristic DataReference
¹H NMR Excellent agreement between theoretical (RHF-level) and experimental shifts has been noted.[2]
¹³C NMR Excellent agreement between theoretical (B3LYP-level) and experimental shifts has been noted.[2][6]
IR (Infrared) Characteristic C=O stretching frequency for the β-lactam ring is expected around 1740-1780 cm⁻¹.[2]
MS (Mass Spectrometry) Molecular Weight: 111.14 g/mol

Visualizations

Reaction Pathway Diagram

Intramolecular Cyclization of Pyrrolidine-2-acetic acid cluster_0 Precursor Synthesis cluster_1 Intramolecular Cyclization Pyrrolidine_ester Pyrrolidine-2-acetic acid ester Pyrrolidine_acid_HCl Pyrrolidine-2-acetic acid hydrochloride Pyrrolidine_ester->Pyrrolidine_acid_HCl Conc. HCl, H2O Final_Product 6-Azabicyclo[3.2.0]heptan-7-one Pyrrolidine_acid_HCl->Final_Product Tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide, Et3N, Acetonitrile, Reflux Experimental Workflow Start Start: Pyrrolidine-2-acetic acid hydrochloride Reaction_Setup Reaction Setup: - Add cyclizing agent and base in acetonitrile Start->Reaction_Setup Reflux Heat to Reflux (6 hours) Reaction_Setup->Reflux Workup Aqueous Workup: - Partition between organic solvent and water - Wash with NaHCO3 and brine Reflux->Workup Purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purification Characterization Characterization: - NMR, IR, MS Purification->Characterization

References

Green Chemistry Approaches to 6-Azabicyclo[3.2.0]heptan-7-one Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-azabicyclo[3.2.0]heptan-7-one, a key structural motif in medicinal chemistry, with a focus on green and sustainable chemistry principles. The methodologies outlined herein prioritize the use of biocatalysis, heterogeneous catalysis, and greener reaction conditions to minimize environmental impact while maintaining high efficiency and selectivity.

Introduction

The 6-azabicyclo[3.2.0]heptan-7-one core is a valuable building block in the development of novel therapeutic agents. Traditional synthetic routes often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents, contributing to significant environmental concerns. Green chemistry principles offer a pathway to mitigate these issues through the development of more sustainable synthetic strategies. This document details three promising green approaches for the synthesis of this important bicyclic lactam: biocatalytic kinetic resolution, heterogeneous catalysis using Montmorillonite K-10, and an intramolecular cyclization strategy.

Green Synthetic Approaches: A Comparative Overview

The following table summarizes the key quantitative data for the different green synthetic approaches to 6-azabicyclo[3.2.0]heptan-7-one and its derivatives, allowing for a clear comparison of their respective efficiencies and green credentials.

MethodCatalystKey Green AspectsSubstrateProductYield (%)Enantiomeric Excess (%)Reaction TimeRef.
Biocatalytic Kinetic Resolution Whole cells of Rhodococcus equiBiocatalyst, aqueous media, ambient temperature(±)-6-azabicyclo[3.2.0]hept-3-en-7-one(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one~50% (for the resolved lactam)>94%142 h[1][2]
Heterogeneous Catalysis Montmorillonite K-10Recyclable solid acid catalyst, ultrasonic irradiationIsoniazide, aromatic aldehyde, 2,3-dihydrofuranN-(7-Aryl-2-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide76-84%Not Applicable (diastereoselective)1.19-1.43 h[3]
Intramolecular Cyclization Tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxideHigh yielding cyclizationcis-Pyrrolidine-2-acetic acid derivatives6-Azabicyclo[3.2.0]heptan-7-one derivativesGood to ExcellentHigh (from chiral precursors)Not Specified[4][5]

Experimental Protocols

Biocatalytic Kinetic Resolution of a 6-Azabicyclo[3.2.0]heptan-7-one Precursor

This protocol describes the enantioselective hydrolysis of a racemic bicyclic lactam using whole cells of Rhodococcus equi, a method that can be adapted for the resolution of 6-azabicyclo[3.2.0]heptan-7-one.[1][2]

Materials:

  • (±)-6-azabicyclo[3.2.0]hept-3-en-7-one

  • Whole cells of Rhodococcus equi (e.g., NCIB 40213)

  • Phosphate buffer (pH 7)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Suspend whole cells of Rhodococcus equi in a phosphate buffer (pH 7).

  • Add racemic (±)-6-azabicyclo[3.2.0]hept-3-en-7-one to the cell suspension.

  • Stir the mixture at room temperature for 142 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., chiral HPLC).

  • Once the desired conversion (approximately 50%) is reached, stop the reaction by removing the cells via centrifugation.

  • Extract the supernatant with dichloromethane (4 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the enantiomerically enriched (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Biocatalytic Resolution cluster_workup Workup cluster_product Product racemic Racemic (±)-6-azabicyclo[3.2.0]hept-3-en-7-one reaction Stirring in Phosphate Buffer (pH 7) Room Temperature, 142h racemic->reaction cells Rhodococcus equi whole cells cells->reaction centrifugation Centrifugation reaction->centrifugation extraction Liquid-Liquid Extraction (CH₂Cl₂/Water) centrifugation->extraction drying Drying (MgSO₄) extraction->drying concentration Concentration drying->concentration product Enantioenriched (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one concentration->product

Caption: Workflow for biocatalytic kinetic resolution.

Montmorillonite K-10 Catalyzed [2π+2π] Cycloaddition

This protocol outlines a one-pot, three-component synthesis of a 2-oxa-6-azabicyclo[3.2.0]heptan-7-one derivative using the recyclable solid acid catalyst Montmorillonite K-10 under ultrasonic irradiation.[3] This approach can be adapted for the synthesis of the target carbocyclic analogue.

Materials:

  • Isoniazide

  • Substituted aromatic aldehyde (e.g., 2,5-dimethoxybenzaldehyde)

  • 2,3-Dihydrofuran

  • Montmorillonite K-10

  • Acetonitrile (ACN)

  • Ultrasonic bath

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine isoniazide (1 mmol), the aromatic aldehyde (1 mmol), 2,3-dihydrofuran (1 mmol), and Montmorillonite K-10 (20 mol%).

  • Add acetonitrile (5 mL) as the solvent.

  • Place the flask in an ultrasonic bath and irradiate at 70°C.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 1.26 hours for 2,5-dimethoxybenzaldehyde), filter the reaction mixture to recover the Montmorillonite K-10 catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired N-(7-aryl-2-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide.

Reaction Pathway Diagram:

cluster_reactants Reactants isoniazide Isoniazide catalyst Montmorillonite K-10 (20 mol%) isoniazide->catalyst aldehyde Aromatic Aldehyde aldehyde->catalyst dhf 2,3-Dihydrofuran dhf->catalyst conditions Acetonitrile 70°C, Ultrasonic Irradiation catalyst->conditions product N-(7-Aryl-2-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide conditions->product

Caption: Montmorillonite K-10 catalyzed cycloaddition.

Intramolecular Cyclization of a Pyrrolidine-2-acetic Acid Derivative

This method involves the formation of the 6-azabicyclo[3.2.0]heptan-7-one core through the cyclization of a cis-pyrrolidine-2-acetic acid derivative, which can be obtained from the catalytic hydrogenation of a substituted pyrrole.[4][5]

Materials:

  • A suitable cis-pyrrolidine-2-acetic acid derivative

  • Tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the cis-pyrrolidine-2-acetic acid derivative in the anhydrous aprotic solvent under an inert atmosphere.

  • Add tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide to the solution. This reagent acts as a dehydrating agent to promote the intramolecular amide bond formation.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or another suitable analytical method.

  • Upon completion, the reaction mixture is typically worked up by aqueous extraction to remove the phosphine oxide byproduct.

  • The organic layer is dried and concentrated to yield the crude 6-azabicyclo[3.2.0]heptan-7-one derivative.

  • Purification can be achieved by column chromatography or recrystallization.

Logical Relationship Diagram:

start Substituted Pyrrole hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H₂) start->hydrogenation intermediate cis-Pyrrolidine-2-acetic Acid Derivative hydrogenation->intermediate cyclization Intramolecular Cyclization (Dehydrating Agent) intermediate->cyclization product 6-Azabicyclo[3.2.0]heptan-7-one Derivative cyclization->product

References

Application Notes and Protocols for the Catalytic Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various catalytic methods employed in the synthesis of 6-azabicyclo[3.2.0]heptan-7-one, a crucial bicyclic β-lactam scaffold in medicinal chemistry. The protocols are based on established and recent advancements in the field, offering a practical guide for laboratory synthesis.

Intramolecular Cyclization of Pyrrolidine-2-acetic Acid Derivatives

Application Note: This method is a robust and widely used strategy for constructing the 6-azabicyclo[3.2.0]heptan-7-one core. The key step involves the formation of the β-lactam ring through an intramolecular amide bond formation from a suitably substituted pyrrolidine-2-acetic acid precursor. This approach offers good control over the stereochemistry of the final product, which is often determined by the stereochemistry of the starting pyrrolidine derivative. The synthesis typically begins with functionalization of a pyrrole ring, followed by catalytic hydrogenation to the corresponding cis-2,5-disubstituted pyrrolidine, and subsequent cyclization.[1][2][3] A common and effective reagent for the final cyclization step is tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide.[1][2][3]

Logical Workflow for Intramolecular Cyclization

G cluster_start Starting Material Preparation cluster_reaction Core Synthesis cluster_product Final Product Pyrrole_Derivative 2,5-Disubstituted Pyrrole Hydrogenation Catalytic Hydrogenation (e.g., H2, Pd/C) Pyrrole_Derivative->Hydrogenation Formation of cis-pyrrolidine Cyclization Intramolecular Cyclization (e.g., BOP reagent) Hydrogenation->Cyclization Activation & Ring Closure Final_Product 6-Azabicyclo[3.2.0]heptan-7-one Derivative Cyclization->Final_Product

Caption: Workflow for 6-azabicyclo[3.2.0]heptan-7-one synthesis via intramolecular cyclization.

Experimental Protocol: Synthesis of a 6-Azabicyclo[3.2.0]heptan-7-one Derivative from a Pyrrolidine-2-acetic Acid

  • Step 1: Catalytic Hydrogenation of the Pyrrole Precursor.

    • Dissolve the 2,5-disubstituted pyrrole derivative in a suitable solvent (e.g., methanol or ethyl acetate).

    • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon).

    • Subject the mixture to a hydrogen atmosphere (typically 1-50 atm, depending on the substrate) in a pressure vessel.

    • Stir the reaction at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude cis-pyrrolidine derivative.

  • Step 2: Intramolecular Cyclization. [4]

    • Dissolve the crude pyrrolidine-2-acetic acid derivative in a dry, aprotic solvent such as acetonitrile or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add an equimolar amount of a cyclizing agent, such as tris(2-oxo-3-benzoxazolinyl)phosphine oxide.[4]

    • Add a suitable base, such as triethylamine (2-3 equivalents), to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 6-azabicyclo[3.2.0]heptan-7-one derivative.

Quantitative Data:

PrecursorCatalyst/ReagentSolventYield (%)DiastereoselectivityReference
N-Boc-pyrrolidine-2-acetic acid deriv.Tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxideAcetonitrileGoodHigh (single diastereoisomer)[1][2][3]
Pyrrolidine amino acid hydrochlorideTris(2-oxa-3-benzoxazolinyl)phosphine oxideAcetonitrileNot specifiedNot specified[4]

Enantioselective [2+2] Cycloaddition (Staudinger Synthesis)

Application Note: The Staudinger [2+2] cycloaddition of a ketene and an imine is a classic and powerful method for the synthesis of β-lactams.[5] For the synthesis of chiral 6-azabicyclo[3.2.0]heptan-7-one, this reaction can be rendered enantioselective by using a chiral catalyst. N-heterocyclic carbenes (NHCs) have emerged as highly effective catalysts for this transformation, promoting the cycloaddition to yield β-lactams in good yields and high enantiomeric excess.[6][7] The choice of the N-protecting group on the imine can influence the diastereoselectivity of the reaction, with N-tosyl imines often favoring the cis-β-lactam.[8]

Catalytic Cycle for NHC-Catalyzed Staudinger Cycloaddition

G NHC Chiral N-Heterocyclic Carbene Enolate NHC-Ketene Adduct (Chiral Enolate) NHC->Enolate + Ketene Ketene Ketene Ketene->Enolate Imine N-Tosyl Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Enolate->Zwitterion + Imine Product cis-β-Lactam (6-Azabicyclo[3.2.0]heptan-7-one) Zwitterion->Product Intramolecular Ring Closure Product->NHC Catalyst Regeneration

Caption: Proposed catalytic cycle for the NHC-catalyzed enantioselective Staudinger cycloaddition.

Experimental Protocol: Chiral NHC-Catalyzed Synthesis of a cis-β-Lactam

  • Step 1: In situ Generation of the Ketene.

    • In a flame-dried flask under an inert atmosphere, dissolve the corresponding acid chloride in a dry, non-polar solvent (e.g., toluene or dichloromethane).

    • Cool the solution to 0 °C and add a non-nucleophilic base (e.g., triethylamine or Hunig's base) dropwise to generate the ketene in situ.

  • Step 2: The [2+2] Cycloaddition.

    • In a separate flame-dried flask, dissolve the N-tosyl imine and a catalytic amount of the chiral N-heterocyclic carbene precursor (e.g., a triazolium salt) in the same solvent.

    • Add a base (e.g., potassium bis(trimethylsilyl)amide, KHMDS) to generate the active NHC catalyst.

    • Slowly add the freshly prepared ketene solution to the imine/catalyst mixture at a low temperature (e.g., -78 °C).

    • Allow the reaction to stir at low temperature and then gradually warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched β-lactam. Further purification by crystallization may be required to enhance the enantiomeric excess.[6][7]

Quantitative Data:

CatalystImine SubstituentYield (%)ee (%)DiastereoselectivityReference
Chiral NHCN-tosylGood to ExcellentHigh (after crystallization)cis selective[6][7]
Chiral NHCN-BocGoodExcellent (>99%)Good (cis)[9]

Rhodium-Catalyzed Intramolecular C-H Insertion

Application Note: Rhodium-catalyzed intramolecular C-H insertion of α-diazo amides is a powerful method for the synthesis of various lactams, including the 6-azabicyclo[3.2.0]heptan-7-one skeleton. This reaction proceeds via a rhodium-carbene intermediate which then undergoes a C-H insertion to form the bicyclic product. The choice of the rhodium catalyst and its ligands is crucial for achieving high yields and stereoselectivity. This method is particularly useful for creating the strained four-membered ring of the β-lactam.

Reaction Scheme for Rhodium-Catalyzed C-H Insertion

G Diazo_Amide α-Diazo Pyrrolidinyl Amide Rh_Carbene Rhodium-Carbene Intermediate Diazo_Amide->Rh_Carbene + Rh(II) Catalyst, -N₂ Rh_Catalyst Rh₂(OAc)₄ or Chiral Rh(II) Catalyst Rh_Catalyst->Rh_Carbene CH_Insertion Intramolecular C-H Insertion Rh_Carbene->CH_Insertion Product 6-Azabicyclo[3.2.0]heptan-7-one CH_Insertion->Product Product->Rh_Catalyst Catalyst Turnover

Caption: Rhodium-catalyzed intramolecular C-H insertion for the synthesis of 6-azabicyclo[3.2.0]heptan-7-one.

Experimental Protocol: Rhodium-Catalyzed C-H Insertion

  • Step 1: Synthesis of the α-Diazo Amide Precursor.

    • Prepare the corresponding α-diazo amide from a pyrrolidine-derived amino acid using standard diazotization procedures (e.g., reaction of the corresponding amine with a diazotizing agent).

  • Step 2: Rhodium-Catalyzed Cyclization.

    • In a flame-dried flask under an inert atmosphere, dissolve the α-diazo amide in a dry, non-polar solvent (e.g., dichloromethane or toluene).

    • Add a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral rhodium(II) carboxylate for asymmetric synthesis).

    • Stir the reaction mixture at room temperature or with gentle heating. The reaction is often accompanied by the evolution of nitrogen gas.

    • Monitor the reaction by TLC until all the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the 6-azabicyclo[3.2.0]heptan-7-one.

Quantitative Data:

CatalystSubstrateYield (%)ee (%)Reference
Rh₂(OAc)₄α-Aryl-α-diazo ketones (for cyclopentanones)HighN/A (for achiral)[10]
Chiral Rh(II) CatalystsVinyldiazoacetates (for other azabicycles)Not specifiedPossible asymmetric induction[11]

Note: Specific data for the synthesis of 6-azabicyclo[3.2.0]heptan-7-one using this method requires consulting specific literature, as the provided search results offer general protocols for similar structures.

Enzymatic Kinetic Resolution

Application Note: For the production of enantiomerically pure 6-azabicyclo[3.2.0]heptan-7-one derivatives, enzymatic kinetic resolution is a highly effective and environmentally friendly method. This technique utilizes enzymes, such as lipases or hydrolases, that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate. For instance, the racemic unsaturated derivative, (±)-6-azabicyclo[3.2.0]hept-3-en-7-one, can be resolved via enantioselective hydrolysis using whole cells of Rhodococcus equi, which selectively hydrolyzes one enantiomer, leaving the other in high enantiomeric excess.[12][13] Lipases like Candida antarctica Lipase B (CALB) have also been successfully used for the kinetic resolution of related azabicyclo[3.2.0]heptane derivatives.[14]

Workflow for Enzymatic Kinetic Resolution

G Racemic_Mixture Racemic 6-Azabicyclo[3.2.0]heptan-7-one Derivative Selective_Reaction Enantioselective Reaction (e.g., Hydrolysis or Acylation) Racemic_Mixture->Selective_Reaction Enzyme Enzyme (e.g., Rhodococcus equi or Lipase) Enzyme->Selective_Reaction Separation Separation of Product and Unreacted Enantiomer Selective_Reaction->Separation Enantiopure_Product Enantiopure 6-Azabicyclo[3.2.0]heptan-7-one Separation->Enantiopure_Product Byproduct Hydrolyzed or Acylated Enantiomer Separation->Byproduct

Caption: General workflow for the enzymatic kinetic resolution of 6-azabicyclo[3.2.0]heptan-7-one derivatives.

Experimental Protocol: Kinetic Resolution of (±)-6-azabicyclo[3.2.0]hept-3-en-7-one using Rhodococcus equi

  • Step 1: Preparation of the Biocatalyst.

    • Cultivate Rhodococcus equi in a suitable growth medium until a desired cell density is reached.

    • Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate buffer).

  • Step 2: Enzymatic Resolution.

    • Suspend the racemic (±)-6-azabicyclo[3.2.0]hept-3-en-7-one in an aqueous buffer.

    • Add the prepared Rhodococcus equi cell paste to the substrate suspension.

    • Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

    • Monitor the progress of the reaction by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining substrate.

    • Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for the unreacted enantiomer.

  • Step 3: Product Isolation and Purification.

    • Separate the cells from the reaction mixture by centrifugation.

    • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the enantiopure (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one.

Quantitative Data:

Enzyme/BiocatalystSubstrateResolution Methodee (%) of recovered substrateConversion (%)Reference
Rhodococcus equi(±)-6-azabicyclo[3.2.0]hept-3-en-7-oneHydrolysis94~50[13]
Candida antarctica Lipase B (CALB)Azabicyclo[3.2.0]heptane derivativeAcylationUp to 153 (E-value)~50[14]

References

Application Notes and Protocols for the Purification of 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 6-Azabicyclo[3.2.0]heptan-7-one, a key bicyclic β-lactam scaffold of interest in medicinal chemistry. The following sections outline common purification strategies, including column chromatography and crystallization, to obtain a high-purity compound suitable for further research and development.

Overview of Purification Strategies

The purification of 6-Azabicyclo[3.2.0]heptan-7-one from a crude reaction mixture is critical to ensure the removal of unreacted starting materials, byproducts, and other impurities. The most common and effective methods involve silica gel chromatography followed by crystallization. The choice of a specific protocol will depend on the scale of the synthesis and the nature of the impurities present.

Bicyclic β-lactam systems, such as 6-Azabicyclo[3.2.0]heptan-7-one, are fundamental in antibiotic chemistry.[1] Their purification is a crucial step in the synthesis of novel therapeutic agents.[2] Strategies often involve initial purification by chromatography followed by crystallization to achieve high purity. For related compounds, techniques like flash chromatography on silica gel are frequently employed.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 6-Azabicyclo[3.2.0]heptan-7-one is presented in Table 1. This data is essential for selecting appropriate purification conditions and for the characterization of the final product.

Table 1: Physicochemical Properties of 6-Azabicyclo[3.2.0]heptan-7-one

PropertyValueSource
Molecular FormulaC₆H₉NO[3][4]
Molecular Weight111.14 g/mol [1][3]
CAS Number22031-52-3[1][3][4]
AppearanceWhite solid (typical)[5]
InChI KeyAXDBIGNYXNSBHV-UHFFFAOYSA-N[1]

Experimental Protocols

The following protocols describe standard procedures for the purification of 6-Azabicyclo[3.2.0]heptan-7-one.

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is suitable for the purification of small to medium quantities of the crude product.

Materials and Equipment:

  • Crude 6-Azabicyclo[3.2.0]heptan-7-one

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:EtOAc).

  • Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., Hexane:EtOAc 9:1). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A common gradient might be from 10% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC). For related bicyclic compounds, purification by column chromatography on silica gel is a standard procedure.[2]

  • Product Identification: Spot the collected fractions on a TLC plate, elute with an appropriate solvent system (e.g., Hexane:EtOAc 1:1), and visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 6-Azabicyclo[3.2.0]heptan-7-one. For analogous compounds, purification is often achieved by chromatography on silica gel.[6][7]

Table 2: Representative Column Chromatography Conditions

ParameterCondition
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate Gradient
Initial Eluent10% Ethyl Acetate in Hexane
Final Eluent50% Ethyl Acetate in Hexane
MonitoringTLC with UV visualization (254 nm)
Protocol 2: Purification by Crystallization

Crystallization is an effective method for obtaining highly pure 6-Azabicyclo[3.2.0]heptan-7-one, particularly after initial purification by chromatography.

Materials and Equipment:

  • Partially purified 6-Azabicyclo[3.2.0]heptan-7-one

  • Suitable solvent system (e.g., Hexane-Ethyl Acetate, Isopropyl Alcohol)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent or a solvent mixture in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For similar bicyclic lactams, recrystallization from hexane-AcOEt or crystallization from isopropyl alcohol has been reported.[8]

  • Dissolution: Dissolve the compound in a minimal amount of the hot solvent system with stirring until fully dissolved.

  • Cooling: Slowly cool the solution to room temperature to allow for crystal formation. Subsequently, place the flask in an ice bath to maximize crystal precipitation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 3: Recommended Crystallization Solvents

Solvent SystemApplication Notes
Hexane / Ethyl AcetateGood for non-polar to moderately polar impurities.
Isopropyl AlcoholEffective for a range of impurities.
Dichloromethane / HexaneUseful for inducing crystallization of polar compounds.

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of 6-Azabicyclo[3.2.0]heptan-7-one.

Purification_Workflow Crude Crude Product Chromatography Silica Gel Column Chromatography Crude->Chromatography TLC TLC Analysis Chromatography->TLC Monitor Fractions Fractions Combined Pure Fractions TLC->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Crystallization Crystallization Evaporation->Crystallization Filtration Filtration and Drying Crystallization->Filtration Pure Pure 6-Azabicyclo[3.2.0]heptan-7-one Filtration->Pure

Caption: Purification workflow for 6-Azabicyclo[3.2.0]heptan-7-one.

Characterization of Purified Product

The purity of the final product should be confirmed using appropriate analytical techniques.

Table 4: Analytical Methods for Purity Assessment

TechniquePurpose
¹H and ¹³C NMR Structural confirmation and identification of impurities.
Mass Spectrometry (MS) Confirmation of molecular weight.
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity.
Melting Point Analysis A sharp melting point range indicates high purity.

Spectral data for 6-Azabicyclo[3.2.0]heptan-7-one, including ¹³C NMR and Mass Spectrometry, is available in public databases such as PubChem, which can be used for comparison.[3]

Conclusion

The protocols outlined in this document provide a comprehensive guide for the purification of 6-Azabicyclo[3.2.0]heptan-7-one. The combination of silica gel chromatography and crystallization is a robust strategy for obtaining a high-purity compound, which is essential for its application in drug discovery and development. The specific conditions may require optimization based on the crude product's impurity profile and the desired final purity.

References

Application Notes: 6-Azabicyclo[3.2.0]heptan-7-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Azabicyclo[3.2.0]heptan-7-one, a bicyclic β-lactam, is a pivotal structural motif and a valuable chiral building block in synthetic organic and medicinal chemistry.[1][2] Its rigid, conformationally constrained framework provides a well-defined three-dimensional structure that is ideal for designing molecules with specific biological activities.[1] The inherent strain of the fused β-lactam ring enhances its reactivity, making it a versatile precursor for a wide array of complex molecular architectures, including antibiotics, antiviral agents, and other pharmaceuticals.[2][3]

Applications in the Synthesis of Bioactive Molecules

The unique scaffold of 6-azabicyclo[3.2.0]heptan-7-one and its derivatives is exploited in the development of various therapeutic agents:

  • Antibiotics: The bicyclic β-lactam system is the reactive core of many essential antibiotics, such as penicillins and cephalosporins.[2] This building block serves as a key intermediate in the synthesis of carbapenems, a class of broad-spectrum β-lactam antibiotics.[4][5]

  • Antiviral and Antifungal Agents: Specific stereoisomers, such as (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one, are crucial precursors for potent antiviral drugs, including those targeting HIV.[3] It is also a known precursor to the antifungal agent cispentacin.[2]

  • Antiparasitic and Antitumor Agents: Derivatives of this scaffold have been employed in the preparation of certain antiparasitic agents and have shown potential antitumor properties.[1][2]

  • Neuroprotective Agents: Research indicates that compounds derived from this bicyclic structure may possess neuroprotective effects.[3]

Below is a diagram illustrating the central role of 6-azabicyclo[3.2.0]heptan-7-one in synthesizing diverse classes of bioactive compounds.

G cluster_input Building Block cluster_outputs Bioactive Molecules A 6-Azabicyclo[3.2.0]heptan-7-one B Carbapenems & β-Lactam Antibiotics A->B C Antiviral Agents (e.g., HIV Therapeutics) A->C D Antifungal Agents (e.g., Cispentacin) A->D E Other Therapeutics (Antiparasitic, Antitumor) A->E

Caption: Synthetic utility of 6-azabicyclo[3.2.0]heptan-7-one.

Key Synthetic Strategies and Protocols

Several robust strategies have been developed to synthesize and functionalize the 6-azabicyclo[3.2.0]heptan-7-one core.

[2+2] Cycloaddition

The [2+2] cycloaddition is a fundamental method for constructing the four-membered β-lactam ring.[2] A common approach involves the reaction of a ketene with an imine (Staudinger synthesis) or the reaction of an isocyanate with an olefin.[2] This method can be highly stereoselective, providing access to enantiomerically enriched products.[2]

Experimental Protocol: Synthesis of 6,7-Benzo-2-azabicyclo[3.2.0]heptan-3-one [6]

This protocol describes the synthesis of a benzo-fused analog from indene via a [2+2] cycloaddition with N-chlorosulfonyl isocyanate (CSI), followed by reductive hydrolysis.

  • Step 1: Formation of the N-Chlorosulfonyl Adduct.

    • In a 2 L three-necked flask equipped with a magnetic stirrer and gas inlet, charge 1 L of dried ethyl ether, 65.8 g (0.56 mol) of pure indene, and 80.1 g (0.56 mol) of freshly distilled N-chlorosulfonyl isocyanate (NCSI).

    • Stir the solution at 20°C for 10 hours. A white solid will begin to precipitate after approximately 3 hours.

    • The intermediate, N-chlorosulfonyl-6,7-benzo-2-azabicyclo[3.2.0]heptan-3-one, can be stored at low temperatures for up to a week.

  • Step 2: Hydrolysis to the β-Lactam.

    • Prepare a solution of 20% aqueous sodium sulfite (Na₂SO₃) (350 mL).

    • In a 4 L beaker at 20°C, add 300 mL of chloroform (CHCl₃) and the Na₂SO₃ solution.

    • Slowly add the reaction mixture from Step 1 to the beaker while stirring.

    • Maintain the pH of the mixture between 7 and 8 by adding 3N sodium hydroxide (NaOH) as needed.

    • After the addition is complete, separate the organic layer.

    • Evaporate the organic layer to yield a white solid. Collect the solid by filtration and wash with cold water until the washings are neutral.

    • Dry the product in vacuo at 60°C to obtain 6,7-Benzo-2-azabicyclo[3.2.0]heptan-3-one.

  • Yield: 98%[6]

G cluster_workflow [2+2] Cycloaddition Workflow start Indene + NCSI in Ethyl Ether step1 Stir at 20°C (10 hours) start->step1 intermediate N-Chlorosulfonyl Adduct (Precipitate) step1->intermediate step2 Add to Na₂SO₃/CHCl₃ Maintain pH 7-8 intermediate->step2 end Final Product: Benzo-fused β-Lactam (98% Yield) step2->end

Caption: Workflow for benzo-fused β-lactam synthesis.

Intramolecular Lactamization

Another powerful strategy involves the intramolecular cyclization of substituted pyrrolidine precursors, typically pyrrolidine-2-acetic acid derivatives.[4][7] This method is effective for creating the fused bicyclic system, where the stereochemistry of the final product is often controlled by the starting pyrrolidine derivative.[2]

Experimental Protocol: Cyclization of a Pyrrolidine-2-acetic Acid Derivative [4][7]

This generalized protocol is based on a common approach for preparing the 6-azabicyclo[3.2.0]heptan-7-one core.

  • Step 1: Hydrogenation of a 2,5-Disubstituted Pyrrole.

    • Dissolve the N-tert-butoxycarbonyl (N-Boc) protected 2,5-disubstituted pyrrole derivative in a suitable solvent (e.g., methanol or ethyl acetate).

    • Perform catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃) under a hydrogen atmosphere. This step typically yields the cis-2,5-disubstituted pyrrolidine with high stereoselectivity.[4][7]

    • Remove the catalyst by filtration and concentrate the solution to obtain the crude pyrrolidine derivative.

  • Step 2: Saponification and Cyclization.

    • Hydrolyze the ester group of the pyrrolidine derivative using a base (e.g., lithium hydroxide in THF/water) to yield the corresponding carboxylic acid.

    • Acidify the reaction mixture and extract the product.

    • Dissolve the resulting amino acid in a dry aprotic solvent (e.g., THF or dichloromethane).

    • Add an activating/coupling agent such as tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide to facilitate the intramolecular lactamization.[4][7]

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Purify the resulting 6-azabicyclo[3.2.0]heptan-7-one derivative using column chromatography.

Enantioselective Synthesis and Resolution

Access to enantiomerically pure 6-azabicyclo[3.2.0]heptan-7-ones is critical for pharmaceutical applications.[3]

  • Asymmetric Catalysis: Methods like iridium-catalyzed asymmetric allylic amination or nickel-hydride catalysis can produce the bicyclic core with high enantiomeric excess.[2][3]

  • Enzymatic Kinetic Resolution: This technique separates enantiomers from a racemic mixture. For example, the lipase-catalyzed resolution of N-hydroxymethyl-6-azabicyclo[3.2.0]heptan-7-one is an effective method.[2][8] Whole-cell biocatalysis using organisms like Rhodococcus equi has also been shown to selectively hydrolyze one enantiomer, allowing for the isolation of the other in high purity.[3]

Protocol: Whole-Cell Biocatalytic Resolution of (±)-6-azabicyclo[3.2.0]hept-3-en-7-one [3]

  • Prepare a suspension of Rhodococcus equi cells in a suitable buffer.

  • Add the racemic (±)-6-azabicyclo[3.2.0]hept-3-en-7-one to the cell suspension.

  • Incubate the mixture at ambient temperature, allowing the enzymatic reaction to proceed. The enzyme will selectively hydrolyze the (1R,5S)-enantiomer.

  • Monitor the reaction for conversion (typically to ~50%).

  • Separate the cells from the mixture.

  • Extract the unreacted (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one from the aqueous phase using an organic solvent.

  • Purify the product to obtain the enantiomerically enriched compound.

  • Result: This method can yield the (1S,5R)-isomer with up to 94% enantiomeric excess (ee).[3]

Quantitative Data Summary

The following tables summarize key quantitative metrics for the synthesis of 6-azabicyclo[3.2.0]heptan-7-one and its derivatives from various reported methods.

Table 1: Yields of Synthetic Methods

MethodProductYield (%)Reference
[2+2] Cycloaddition (CSI)6,7-Benzo-2-azabicyclo[3.2.0]heptan-3-one98%[6]
Nickel-Hydride CatalysisEnantioenriched β-Lactam85%[3]
Engineered CMPS EnzymeEnantioenriched β-Lactam72%[3]

Table 2: Enantioselectivity of Chiral Synthesis Methods

MethodCatalyst / Enzymeee (%)Diastereomeric RatioReference
Nickel-Hydride CatalysisChiral Ni Complex98%N/A[3]
Engineered CMPSMutant Carboxymethylproline Synthase99%22:1[3]
Whole-Cell ResolutionRhodococcus equi94%N/A[3]
Lipase-Catalyzed AcylationLipase AK~90%N/A[8]

References

Application Notes and Protocols for 6-Azabicyclo[3.2.0]heptan-7-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-azabicyclo[3.2.0]heptan-7-one scaffold is a compelling structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its inherent ring strain and defined stereochemistry provide a unique framework for the design of potent and selective therapeutic agents. This document outlines the key applications of 6-azabicyclo[3.2.0]heptan-7-one derivatives, presents quantitative data on their biological activities, provides detailed experimental protocols for their synthesis and evaluation, and visualizes relevant signaling pathways.

Applications in Medicinal Chemistry

Derivatives of the 6-azabicyclo[3.2.0]heptan-7-one core have demonstrated significant potential in several therapeutic areas:

  • Cysteine Protease Inhibition: A prominent application lies in the development of inhibitors for cysteine proteases, such as cathepsins.[1] Cathepsins are implicated in a variety of pathologies, including cancer progression and metastasis, making their inhibition a key therapeutic strategy.

  • Antiviral Activity: The scaffold serves as a precursor for the synthesis of compounds with potential antiviral properties, notably against the Human Immunodeficiency Virus (HIV).[1]

  • Neuroprotection: Research indicates that derivatives of this bicyclic structure may exhibit neuroprotective effects, offering potential avenues for the treatment of neurodegenerative diseases.

  • Anti-inflammatory Effects: Compounds derived from 6-azabicyclo[3.2.0]heptan-7-one have also been investigated for their anti-inflammatory properties.

Data Presentation

Cysteine Protease Inhibition

A series of 6-substituted amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-one compounds have been synthesized and evaluated as inhibitors of various cysteine proteases.

Compound/DerivativeTarget Enzyme(s)IC50 (nM)Reference
(5S,6S)-6-(N-benzyloxycarbonyl-L-phenylalanyl) amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-oneCathepsin LLow Nanomolar[2]
Cathepsin KLow Nanomolar[2]

Note: The exact IC50 values for the compound are stated to be in the "low nanomolar range" in the referenced literature; however, the precise numerical values were not provided in the available abstract.

Experimental Protocols

Protocol 1: General Synthesis of 6-Substituted Amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-one Derivatives

This protocol outlines a general method for the synthesis of C6-amino substituted derivatives, which have shown promise as cysteine protease inhibitors.[3]

Step 1: Deprotection of the Starting Material

  • Dissolve the N-protected 6-amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-one starting material in a suitable solvent (e.g., ethanol or ethyl acetate).

  • For a benzyloxycarbonyl (Cbz) protecting group, add a catalytic amount of palladium on carbon (10% w/w).

  • Subject the mixture to hydrogenolysis by bubbling hydrogen gas through the solution at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 6-amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-one.

Step 2: Amide Coupling

  • Dissolve the deprotected amine from Step 1 in an anhydrous aprotic solvent (e.g., dimethylformamide or dichloromethane).

  • Add an equimolar amount of the desired N-protected amino acid.

  • Add a slight excess (1.1-1.2 equivalents) of a peptide coupling reagent (e.g., HBTU, HATU, or DCC).

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-(N-protected-aminoacyl)amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivative.

Protocol 2: Cathepsin Inhibition Assay

This protocol describes a general procedure for evaluating the inhibitory activity of the synthesized compounds against cathepsins.

Materials:

  • Recombinant human cathepsin (e.g., Cathepsin L, Cathepsin K)

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for Cathepsin L)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Create a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a small volume of each compound dilution. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Add the recombinant cathepsin enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometric plate reader (Excitation/Emission wavelengths will depend on the specific substrate used, e.g., 380/460 nm for AMC-based substrates).

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Cathepsin Inhibition and Apoptosis/Autophagy Signaling

Cathepsin inhibitors can induce apoptosis and autophagy in cancer cells through the modulation of key signaling pathways. The following diagram illustrates the proposed mechanism of action for a cathepsin S inhibitor in glioblastoma cells.

Cathepsin_S_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Glioblastoma Cell Cathepsin_S_Inhibitor Cathepsin S Inhibitor Cathepsin_S Cathepsin S Cathepsin_S_Inhibitor->Cathepsin_S Inhibits ROS ↑ ROS Cathepsin_S_Inhibitor->ROS Induces PI3K PI3K ROS->PI3K Inhibits JNK JNK ROS->JNK Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis JNK->Apoptosis Induces Autophagy->Apoptosis Contributes to

Cathepsin S inhibition-induced signaling cascade.
General Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow for the synthesis and biological evaluation of novel 6-azabicyclo[3.2.0]heptan-7-one derivatives.

Synthesis_Workflow Start Select Core Scaffold: 6-Azabicyclo[3.2.0]heptan-7-one Synthesis Chemical Synthesis of Analog Library Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening In vitro Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Hit_ID->Synthesis Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active In_Vivo In vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

Drug discovery workflow for novel derivatives.

Conclusion

The 6-azabicyclo[3.2.0]heptan-7-one scaffold represents a privileged structure in medicinal chemistry with demonstrated applications in the development of cysteine protease inhibitors and potential for antiviral and neuroprotective agents. The synthetic protocols and biological evaluation methods provided herein offer a framework for researchers to explore the therapeutic potential of novel derivatives based on this versatile core. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the successful translation of these promising compounds into clinical candidates.

References

Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-azabicyclo[3.2.0]heptan-7-one derivatives, a core scaffold in various pharmacologically active compounds. The bicyclic β-lactam structure of these derivatives makes them valuable building blocks in the development of novel therapeutic agents, including potential antiviral (HIV), neuroprotective, and anti-inflammatory drugs.

Introduction

The 6-azabicyclo[3.2.0]heptan-7-one core, a bicyclic β-lactam, is a privileged scaffold in medicinal chemistry. Its strained ring system imparts significant reactivity, making it a versatile intermediate for the synthesis of complex molecules. This document outlines three primary synthetic strategies for accessing this core and its derivatives:

  • Synthesis from Pyrrole Derivatives: A robust method involving the construction of the bicyclic system from substituted pyrroles.

  • Photochemical [2+2] Cycloaddition: A powerful technique utilizing light to induce the formation of the cyclobutane ring.

  • Staudinger [2+2] Cycloaddition: A classic and versatile method for the synthesis of β-lactams from ketenes and imines.

These methodologies offer access to a wide range of substituted 6-azabicyclo[3.2.0]heptan-7-one derivatives with varying stereochemistry, allowing for comprehensive structure-activity relationship (SAR) studies.

Data Presentation

Table 1: Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one Derivatives from Pyrrole Precursors
EntryPyrrole PrecursorProductYield (%)Reference
11-tert-Butoxycarbonyl-2,5-bis(methoxycarbonyl)pyrroleMethyl 7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate75[1][2]
2Diethyl 2,5-dicarbethoxypyrrole-1-acetateEthyl 7-oxo-6-azabicyclo[3.2.0]heptane-2-carboxylate68[1][2]
3N-(tert-Butoxycarbonyl)-2-(phthalimidomethyl)pyrrole6-Phthalimido-6-azabicyclo[3.2.0]heptan-7-one85 (as a single diastereoisomer)[1][2]
Table 2: Spectroscopic Data for Selected 6-Azabicyclo[3.2.0]heptan-7-one Derivatives
Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)MS (m/z)Reference
6-Azabicyclo[3.2.0]heptan-7-one 1.60-2.20 (m, 6H), 3.55 (m, 1H), 3.95 (m, 1H), 6.50 (br s, 1H)24.5, 25.8, 38.2, 54.1, 58.9, 175.83250, 1750111 (M+)[3]
6-Phthalimido-6-azabicyclo[3.2.0]heptan-7-one 1.75-2.35 (m, 6H), 3.70 (m, 1H), 4.10 (m, 1H), 7.70-7.90 (m, 4H)24.2, 25.5, 38.0, 53.8, 58.5, 123.5, 131.8, 134.2, 167.5, 174.91775, 1720258 (M+)[2]

Experimental Protocols

Protocol 1: Synthesis of 6-Azabicyclo[3.2.0]heptan-7-ones from Pyrrole Derivatives (Gilchrist et al. Method)[1][2]

This protocol describes a general three-step procedure for the synthesis of the 6-azabicyclo[3.2.0]heptan-7-one core starting from a substituted pyrrole.

Step 1: Substitution of Pyrrole

  • To a solution of the starting pyrrole derivative in a suitable solvent (e.g., THF, DMF), add the appropriate electrophile (e.g., alkyl halide, acyl chloride) and a base (e.g., NaH, K2CO3).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up and purify the product by column chromatography or recrystallization.

Step 2: Catalytic Hydrogenation

  • Dissolve the substituted pyrrole in a suitable solvent (e.g., ethanol, ethyl acetate). The presence of a tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen can enhance the efficiency and stereoselectivity of this step.[1][2]

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C, PtO2).

  • Subject the mixture to a hydrogen atmosphere (typically 1-50 atm) in a hydrogenation apparatus.

  • Stir the reaction until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the cis-pyrrolidine-2-acetic acid derivative. This step often proceeds with high facial stereoselectivity, allowing for the isolation of a single diastereoisomer.[1][2]

Step 3: Intramolecular Cyclization

  • Dissolve the pyrrolidine-2-acetic acid derivative in an anhydrous aprotic solvent (e.g., acetonitrile, THF).

  • Add one equivalent of tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide and a non-nucleophilic base (e.g., triethylamine, DBU).

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting 6-azabicyclo[3.2.0]heptan-7-one derivative by column chromatography on silica gel.

Protocol 2: Photochemical [2+2] Cycloaddition for the Synthesis of 3-Aryl-3-azabicyclo[3.2.0]heptane Derivatives (Adapted for 6-Azabicyclo[3.2.0]heptan-7-one)

This protocol provides a general procedure for the intramolecular photochemical [2+2] cycloaddition to form the bicyclo[3.2.0]heptane core. While the original procedure is for a different isomer, the principles can be adapted.

Materials:

  • Appropriately substituted N-allyl-N-cinnamylamine precursor

  • Acetone (spectroscopic grade)

  • Hydrochloric acid (10% aqueous solution)

  • Sodium hydroxide solution (50%)

  • Methyl t-butyl ether

  • High-pressure mercury lamp (e.g., 700 W) with a quartz immersion well

Procedure:

  • Dissolve the N-allyl-N-cinnamylamine precursor in acetone and add a stoichiometric amount of 10% hydrochloric acid.

  • Place the solution in a quartz photoreactor and purge with nitrogen for 15-20 minutes.

  • Irradiate the solution with a high-pressure mercury lamp at room temperature for 8-12 hours, or until the reaction is complete as monitored by GC or TLC.

  • After completion, cool the reaction mixture with an ice bath and make it alkaline (pH > 10) by the dropwise addition of 50% sodium hydroxide solution.

  • Extract the aqueous layer with methyl t-butyl ether (3 x 50 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The diastereomeric mixture of exo- and endo-cycloadducts can be separated by crystallization or column chromatography.

Protocol 3: Asymmetric Staudinger [2+2] Cycloaddition for the Synthesis of a Bicyclic β-Lactam[5]

This protocol describes the synthesis of a bicyclic β-lactam through an asymmetric Staudinger reaction, which can be adapted for the synthesis of chiral 6-azabicyclo[3.2.0]heptan-7-one derivatives.

Step 1: Formation of Chiral Schiff Base

  • React an amino acid ester (e.g., D-phenylalanine ethyl ester) with an appropriate aldehyde (e.g., cinnamaldehyde) in a suitable solvent to form the chiral Schiff base.

Step 2: Asymmetric [2+2] Cycloaddition

  • To a solution of the chiral Schiff base in a dry, inert solvent (e.g., CH2Cl2) at low temperature (-78 °C), add a solution of an acid chloride (e.g., phthalimidoacetyl chloride) and a tertiary amine base (e.g., triethylamine).

  • Stir the reaction at low temperature for several hours to yield the monocyclic β-lactam as a single stereoisomer.

Step 3: Ozonolysis and Reduction

  • Perform ozonolysis on the monocyclic β-lactam to cleave any double bonds and form a formyl group.

  • Reduce the formyl group to a hydroxymethyl group using a suitable reducing agent (e.g., lithium tri(tert-butoxy)aluminium hydride).

Step 4: Mesylation and Cyclization

  • Mesylate the hydroxymethyl group using methanesulfonyl chloride and triethylamine.

  • Treat the resulting mesylated β-lactam with a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a mixture of THF and DMF at reflux to induce intramolecular cyclization, affording the bicyclic β-lactam.

Visualizations

Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one from Pyrrole

G cluster_0 Synthesis from Pyrrole Substituted Pyrrole Substituted Pyrrole cis-Pyrrolidine-2-acetic acid derivative cis-Pyrrolidine-2-acetic acid derivative Substituted Pyrrole->cis-Pyrrolidine-2-acetic acid derivative Catalytic Hydrogenation (e.g., Pd/C, H2) 6-Azabicyclo[3.2.0]heptan-7-one derivative 6-Azabicyclo[3.2.0]heptan-7-one derivative cis-Pyrrolidine-2-acetic acid derivative->6-Azabicyclo[3.2.0]heptan-7-one derivative Intramolecular Cyclization (e.g., Phosphine Oxide Reagent)

Caption: Synthetic pathway from a substituted pyrrole to a 6-azabicyclo[3.2.0]heptan-7-one derivative.

Photochemical [2+2] Cycloaddition Workflow

G cluster_1 Photochemical Synthesis Precursor Solution Dissolve Precursor in Acetone/HCl Irradiation Irradiate with UV Light (hv) Precursor Solution->Irradiation Workup Alkaline Workup and Extraction Irradiation->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product 6-Azabicyclo[3.2.0]heptan-7-one Derivative Purification->Product

Caption: General workflow for the photochemical synthesis of the bicyclic core.

Staudinger [2+2] Cycloaddition Pathway

G cluster_2 Staudinger Reaction Imine Imine Zwitterionic Intermediate Zwitterionic Intermediate Imine->Zwitterionic Intermediate Ketene Ketene Ketene->Zwitterionic Intermediate β-Lactam 6-Azabicyclo[3.2.0]heptan-7-one (via intramolecular cyclization) Zwitterionic Intermediate->β-Lactam Ring Closure

Caption: Mechanism of the Staudinger reaction for β-lactam formation.

References

Application Notes and Protocols for 6-Azabicyclo[3.2.0]heptan-7-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 6-azabicyclo[3.2.0]heptan-7-one analogues, detailing their potential as therapeutic agents. This document includes summaries of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to guide further research and drug development efforts.

Overview of Biological Activities

The 6-azabicyclo[3.2.0]heptan-7-one scaffold is a core structural motif in a variety of biologically active compounds. Analogues of this bicyclic β-lactam have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These properties include:

  • Enzyme Inhibition: A notable activity of these analogues is the inhibition of cysteine proteases, such as the cathepsins.[1]

  • Antibacterial Activity: As part of the broader β-lactam class of antibiotics, these compounds can inhibit bacterial cell wall synthesis.

  • Urease Inhibition: Some derivatives have shown potential in inhibiting the activity of urease, an important enzyme in certain pathogenic bacteria.[2]

  • Neuroprotective Effects: Certain β-lactam antibiotics have demonstrated neuroprotective properties by modulating glutamate transporter expression.[3][4]

  • Anti-inflammatory Potential: These compounds can modulate the innate immune response, suggesting potential anti-inflammatory applications.[5]

  • Antiviral Properties: Derivatives of the related (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one have been investigated for their potential antiviral activities.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for the biological activity of 6-azabicyclo[3.2.0]heptan-7-one analogues and related structures.

Table 1: Cysteine Protease Inhibition by 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one Analogues [1]

CompoundCathepsin B IC50 (nM)Cathepsin K IC50 (nM)Cathepsin L IC50 (nM)Cathepsin S IC50 (nM)Papain IC50 (nM)
(5S,6S)-6-(N-benzyloxycarbonyl-L-phenylalanyl)amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-one>100001.80.611001.6
(5S,6S)-6-(N-benzyloxycarbonyl-L-leucyl)amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-one>10000191.515002.1
(5S,6S)-6-(N-benzyloxycarbonyl-L-valyl)amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-one>1000025021>1000028
(5S,6S)-6-(N-benzyloxycarbonyl-L-alanyl)amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-one>100001100120>10000250

Table 2: Antibacterial Activity of Thiazole Derivatives of 4-Thia-1-azabicyclo[3.2.0]heptane [6]

CompoundMycobacterium smegmatis MIC (µg/mL)
3,3-Dimethyl-6-{[(3-{[(2-morpholinoethyl)amino]methyl}-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid1.87
Streptomycin (Standard)4.0

Experimental Protocols

Cysteine Protease (Cathepsin L) Inhibition Assay

This protocol is adapted from commercially available kits and literature procedures for determining the inhibitory activity of compounds against cathepsin L.

Materials:

  • Cathepsin L enzyme

  • Assay buffer (e.g., 20 mM Sodium Acetate, 1 mM EDTA, pH 5.5)

  • Activating agent (e.g., 5 mM Cysteine or 1 mM DTT)

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these stock solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Enzyme Activation: Prepare the cathepsin L working solution in assay buffer containing the activating agent. Incubate for a specified time (e.g., 30 minutes) at room temperature to activate the enzyme.

  • Inhibition Reaction: Add the diluted test compounds and the activated cathepsin L solution to the wells of the microplate. Include controls for 100% enzyme activity (enzyme and buffer with DMSO) and a blank (buffer only). Incubate the plate at room temperature for a predetermined time (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Prepare the substrate solution in the assay buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC). Measurements can be taken in kinetic mode over a period of time or as an endpoint reading after a fixed incubation period (e.g., 60 minutes) at room temperature, protected from light.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Urease Inhibition Assay

This protocol is based on the Berthelot method for the colorimetric determination of ammonia produced by urease activity.

Materials:

  • Urease enzyme (e.g., from Jack Bean)

  • Urea solution (substrate)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Phenol reagent (e.g., phenol and sodium nitroprusside)

  • Alkali reagent (e.g., sodium hypochlorite and sodium hydroxide)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds. In a 96-well plate, add the buffer, urease enzyme solution, and the test compound solutions to the designated wells. Include a control with solvent instead of the test compound for 100% enzyme activity.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the urea solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Color Development: Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali reagent to all wells.

  • Final Incubation: Incubate the plate at 37°C for a further period (e.g., 30 minutes) to allow for color development.

  • Measurement: Measure the absorbance of the wells at a wavelength between 625 and 670 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of urease inhibition for each test compound concentration. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Antibacterial Susceptibility Testing (Broth Microdilution)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds serially diluted

  • 96-well microplates

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Plate Preparation: Add a fixed volume of broth to all wells of a 96-well plate. Add the highest concentration of the test compound to the first well and perform serial dilutions across the plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Neuroprotective Signaling Pathway of β-Lactam Antibiotics

Certain β-lactam antibiotics have been shown to exert neuroprotective effects by upregulating the expression of the glutamate transporter 1 (GLT1).[3] This process is crucial for clearing excess glutamate from the synaptic cleft, thereby preventing excitotoxicity, a key factor in several neurodegenerative diseases. The proposed signaling pathway involves the activation of the PI3K/Akt pathway, which in turn leads to the nuclear translocation of NF-κB, a transcription factor that can promote the expression of the GLT1 gene.[7]

neuroprotection_pathway cluster_nucleus beta_lactam β-Lactam Analogue pi3k PI3K beta_lactam->pi3k Activates cell_membrane Cell Membrane akt Akt pi3k->akt Activates ikk IKK akt->ikk Activates nf_kb_complex IκB-NF-κB ikk->nf_kb_complex Phosphorylates IκB nf_kb NF-κB nf_kb_complex->nf_kb Releases nucleus Nucleus nf_kb->nucleus Translocates to glt1_gene GLT1 Gene nf_kb->glt1_gene Promotes Transcription glt1_protein GLT1 Protein (Glutamate Transporter) glt1_gene->glt1_protein Expression neuroprotection Neuroprotection glt1_protein->neuroprotection Leads to

Caption: Proposed neuroprotective signaling pathway of β-lactam analogues.

Modulation of Innate Immune Response by β-Lactam Antibiotics

β-lactam antibiotics, by inhibiting bacterial cell wall synthesis, can lead to the release of pathogen-associated molecular patterns (PAMPs) such as peptidoglycan fragments and lipoproteins.[5] These PAMPs are recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) on the surface of innate immune cells (e.g., macrophages). This recognition triggers intracellular signaling cascades, leading to the activation of transcription factors like NF-κB and the subsequent production of inflammatory cytokines, which orchestrates the immune response to clear the infection.

immune_modulation_pathway cluster_macrophage beta_lactam β-Lactam Analogue bacteria Bacteria beta_lactam->bacteria Inhibits Cell Wall Synthesis pamps PAMPs (e.g., Peptidoglycan) bacteria->pamps Releases tlr TLR pamps->tlr Binds to macrophage Macrophage signaling_cascade Intracellular Signaling Cascade tlr->signaling_cascade nf_kb NF-κB Activation signaling_cascade->nf_kb cytokines Inflammatory Cytokine Production nf_kb->cytokines immune_response Modulated Immune Response cytokines->immune_response Leads to

Caption: Modulation of the innate immune response by β-lactam analogues.

General Experimental Workflow for Screening 6-Azabicyclo[3.2.0]heptan-7-one Analogues

The following diagram outlines a general workflow for the initial screening and characterization of a library of 6-azabicyclo[3.2.0]heptan-7-one analogues.

screening_workflow synthesis Synthesis of Analogue Library primary_screening Primary Screening (e.g., Enzyme Inhibition Assay) synthesis->primary_screening hit_identification Hit Identification (Active Compounds) primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Cell-based Assays, MIC) hit_identification->secondary_assays sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assays->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for screening 6-azabicyclo[3.2.0]heptan-7-one analogues.

References

Application Notes and Protocols for 6-Azabicyclo[3.2.0]heptan-7-one in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 6-azabicyclo[3.2.0]heptan-7-one scaffold, a bicyclic β-lactam, is a privileged structure in medicinal chemistry, serving as a key building block for a variety of pharmacologically active compounds.[1][2] Its inherent ring strain enhances the reactivity of the β-lactam ring, making it a valuable synthon for targeting a range of biological targets.[2] Notably, derivatives of this scaffold have demonstrated promising antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).[1][3][4] This document provides detailed application notes and experimental protocols for researchers engaged in the development of novel antiviral agents based on the 6-azabicyclo[3.2.0]heptan-7-one core.

Data Presentation: Antiviral Activity of Spiro-β-Lactam Derivatives

Recent studies have highlighted the potent anti-HIV activity of spiro-β-lactam derivatives incorporating the 6-azabicyclo[3.2.0]heptan-7-one moiety. The following table summarizes the in vitro antiviral activity and cytotoxicity of selected lead compounds against HIV-1 and HIV-2.

Compound IDVirus StrainEC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (TI = CC₅₀/EC₅₀)
BSS-730A HIV-10.014>25>1786
HIV-2Not Reported>25Not Reported
9i HIV-10.015>25>1667
HIV-2Not Reported>25Not Reported
9n HIV-10.017>25>1471
HIV-20.016>25>1563
12a HIV-1Not Reported>25Not Reported
HIV-20.011>25>2273
14a HIV-1Not Reported>25Not Reported
HIV-20.013>25>1923

Experimental Protocols

Synthesis of Spiro-β-Lactam Derivatives via Phosphine-Catalyzed [3+2] Annulation

This protocol describes a general method for the synthesis of spirocyclopentene-β-lactams, a class of compounds that has shown significant anti-HIV activity.[4] The key step is a phosphine-catalyzed [3+2] annulation of a 6-alkylidenepenicillanate with an allenoate.

Materials:

  • 6-Alkylidenepenicillanate derivative

  • Allenoate derivative

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of the 6-alkylidenepenicillanate (1.0 eq) in anhydrous toluene, add the allenoate (1.2 eq).

  • Add triphenylphosphine (0.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-β-lactam derivative.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Anti-HIV Activity Assay using MT-4 Cells

This protocol outlines the determination of the anti-HIV activity of 6-azabicyclo[3.2.0]heptan-7-one derivatives using the MT-4 human T-cell line, which is highly susceptible to HIV-1 infection.[3][5][6][7] The assay measures the inhibition of virus-induced cytopathicity.

Materials:

  • MT-4 cells

  • HIV-1 laboratory-adapted strain (e.g., IIIB)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Compound Addition: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of each dilution to the appropriate wells. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus, no compound).

  • Infection: Add 50 µL of a pre-titered HIV-1 stock to each well (except the cell control wells) to achieve a multiplicity of infection (MOI) of approximately 0.01.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 5 days.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus control. The 50% effective concentration (EC₅₀) is determined as the concentration that achieves 50% protection of cells from the virus-induced cytopathic effect.

Cytotoxicity Assay

This protocol is used to determine the toxicity of the test compounds on the host cells, which is crucial for calculating the therapeutic index.

Materials:

  • MT-4 cells

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • MTT reagent

  • Solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Compound Addition: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of each dilution to the appropriate wells. Include a "cell control" (cells only, no compound).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 5 days.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance of each well at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The 50% cytotoxic concentration (CC₅₀) is determined as the concentration that reduces cell viability by 50%.

Visualizations

Proposed Mechanism of Antiviral Action

The antiviral mechanism of many β-lactam compounds involves the inhibition of key viral or bacterial enzymes. For HIV, a plausible target for a 6-azabicyclo[3.2.0]heptan-7-one derivative could be a viral enzyme crucial for replication, such as the HIV protease or reverse transcriptase. The strained β-lactam ring can act as an electrophile, leading to covalent modification and inactivation of the enzyme's active site.

Antiviral_Mechanism cluster_virus HIV Replication Cycle cluster_drug Drug Action Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription Viral_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Viral_Protein_Synthesis Viral Protein Synthesis Integration->Viral_Protein_Synthesis Protease_Cleavage Protease Cleavage Viral_Protein_Synthesis->Protease_Cleavage Viral_Assembly Viral Assembly & Budding Protease_Cleavage->Viral_Assembly Drug 6-Azabicyclo[3.2.0]heptan-7-one Derivative Drug->Protease_Cleavage Inhibition

Caption: Proposed inhibition of HIV protease by a 6-azabicyclo[3.2.0]heptan-7-one derivative.

Experimental Workflow for Antiviral Drug Screening

The process of identifying and characterizing novel antiviral compounds involves a series of sequential experiments, from initial synthesis to the determination of antiviral efficacy and toxicity.

Antiviral_Screening_Workflow Synthesis Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Cytotoxicity_Assay Cytotoxicity Assay (Determine CC₅₀) Purification->Cytotoxicity_Assay Antiviral_Assay Antiviral Activity Assay (Determine EC₅₀) Purification->Antiviral_Assay Data_Analysis Data Analysis (Calculate Therapeutic Index) Cytotoxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Workflow for the screening of antiviral 6-azabicyclo[3.2.0]heptan-7-one derivatives.

Logical Relationship: Staudinger [2+2] Cycloaddition

The Staudinger [2+2] cycloaddition is a fundamental reaction for the synthesis of the β-lactam ring, the core of the 6-azabicyclo[3.2.0]heptan-7-one scaffold.[2][8] This reaction involves the combination of a ketene and an imine to form the four-membered azetidinone ring.

Staudinger_Cycloaddition cluster_reactants Reactants Ketene Ketene R¹R²C=C=O Imine Imine R³N=CHR⁴ Beta_Lactam β-Lactam (Azetidin-2-one) Ketene->Beta_Lactam [2+2] Cycloaddition Imine->Beta_Lactam [2+2] Cycloaddition

Caption: The Staudinger [2+2] cycloaddition for β-lactam synthesis.

References

Application Notes and Protocols for Anti-HIV Agents from 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-azabicyclo[3.2.0]heptan-7-one scaffold is a versatile building block in medicinal chemistry, demonstrating potential in the development of various therapeutic agents.[1] Derivatives of this bicyclic β-lactam have been investigated for a range of biological activities, including as antiviral agents targeting the Human Immunodeficiency Virus (HIV). This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel anti-HIV agents based on this chemical scaffold. The focus is on a series of CD4-mimetic inhibitors of HIV-1 entry derived from a benzo-fused 6-azabicyclo[3.2.0]heptan-7-one core, which have shown promising antiviral potency.[2]

Mechanism of Action: HIV-1 Entry Inhibition

Derivatives of 3,4-benzo-cis-6-azabicyclo[3.2.0]heptan-7-one have been designed as small-molecule mimics of the CD4 receptor.[2] These compounds competitively inhibit the entry of HIV-1 into host cells by binding to a highly conserved cavity on the viral envelope glycoprotein gp120.[2] This binding event prevents the interaction between gp120 and the CD4 receptor on the surface of T-cells, a critical first step in the viral entry process. By occupying this key binding site, these agents effectively block the subsequent conformational changes in gp120 required for its interaction with the co-receptors (CCR5 or CXCR4) and the eventual fusion of the viral and cellular membranes.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibitor Inhibitor Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CoR Co-receptor (CCR5/CXCR4) CD4->CoR Conformational Change & Co-receptor Binding Membrane Cell Membrane CoR->Membrane Membrane Fusion Inhibitor 6-Azabicyclo[3.2.0]heptan-7-one Derivative Inhibitor->gp120 Competitive Binding

Caption: HIV-1 entry inhibition by 6-azabicyclo[3.2.0]heptan-7-one derivatives.

Quantitative Data: Anti-HIV-1 Activity

The antiviral potency of a series of CD4-mimetic inhibitors based on the (±)-3,4-benzo-cis-6-azabicyclo[3.2.0]heptan-7-one scaffold was evaluated in a single-round infection assay. The 50% inhibitory concentrations (IC50) were determined against a wild-type HIV-1 YU2 virus expressing luciferase in Cf2Th-CD4/CCR5 cells.[2]

Compound IDScaffoldR GroupIC50 (µM)[2]
1 (±)-3,4-Benzo-cis-6-azabicyclo[3.2.0]heptan-7-oneH> 50
2 (±)-3,4-Benzo-cis-6-azabicyclo[3.2.0]heptan-7-one-C(O)CH2Ph15.2 ± 2.1
3 (±)-3,4-Benzo-cis-6-azabicyclo[3.2.0]heptan-7-one-C(O)CH(Ph)25.8 ± 0.7
4 (±)-3,4-Benzo-cis-6-azabicyclo[3.2.0]heptan-7-one-C(O)C(Ph)32.3 ± 0.4
5 (±)-3,4-Benzo-cis-6-azabicyclo[3.2.0]heptan-7-one-SO2Ph25.1 ± 3.5
6 (±)-3,4-Benzo-cis-6-azabicyclo[3.2.0]heptan-7-one-SO2(p-tolyl)18.9 ± 2.8

Experimental Protocols

Synthesis of (±)-3,4-Benzo-cis-6-azabicyclo[3.2.0]heptan-7-one

A key intermediate for the synthesis of the anti-HIV agents is the benzo-fused lactam. The following protocol is based on the [2+2] cycloaddition of chlorosulfonyl isocyanate with indene.[2]

Materials:

  • Indene

  • Chlorosulfonyl isocyanate

  • Diethyl ether

  • Sodium sulfite solution (25% w/v)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve indene in diethyl ether at room temperature with stirring.

  • Slowly add a solution of chlorosulfonyl isocyanate in diethyl ether to the indene solution.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Quench the reaction by adding the mixture to a vigorously stirred biphasic solution of diethyl ether and 25% aqueous sodium sulfite.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (±)-3,4-benzo-cis-6-azabicyclo[3.2.0]heptan-7-one.

Anti-HIV-1 Single-Round Infectivity Assay

This protocol outlines a general method for evaluating the anti-HIV-1 activity of compounds using a single-round infectivity assay with luciferase reporter viruses.

Experimental_Workflow A Prepare Target Cells (e.g., Cf2Th-CD4/CCR5) B Seed cells in 96-well plates A->B D Add compound dilutions to cells B->D C Prepare serial dilutions of 6-azabicyclo[3.2.0]heptan-7-one derivatives C->D E Infect cells with HIV-1 luciferase reporter virus D->E F Incubate for 48-72 hours E->F G Lyse cells and add luciferase substrate F->G H Measure luminescence G->H I Calculate IC50 values H->I

Caption: Workflow for the anti-HIV-1 single-round infectivity assay.

Materials:

  • Target cells (e.g., Cf2Th-CD4/CCR5 cells)

  • Cell culture medium and supplements

  • HIV-1 luciferase reporter virus stock (e.g., HIV-1 YU2)

  • Test compounds (6-azabicyclo[3.2.0]heptan-7-one derivatives)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Preparation: Culture and maintain the target cells according to standard protocols. On the day of the assay, harvest the cells and adjust the cell density to the desired concentration.

  • Cell Seeding: Seed the target cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solutions in cell culture medium to obtain a range of desired concentrations.

  • Compound Addition: Add the serially diluted compounds to the appropriate wells of the 96-well plate containing the target cells. Include wells with no compound as a virus control and wells with a known HIV-1 inhibitor as a positive control.

  • Infection: Add a pre-titered amount of HIV-1 luciferase reporter virus to each well.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Lysis and Luminescence Measurement: After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. Add the luciferase substrate to each well and measure the luminescence using a luminometer.

  • Data Analysis: Determine the percentage of inhibition for each compound concentration by comparing the luminescence in the treated wells to the virus control wells. Calculate the IC50 value, which is the concentration of the compound that inhibits viral infection by 50%, using a suitable software package.[2]

Conclusion

The 6-azabicyclo[3.2.0]heptan-7-one scaffold serves as a promising starting point for the development of novel anti-HIV agents. The CD4-mimetic derivatives described herein demonstrate a clear mechanism of action as HIV-1 entry inhibitors. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field to further explore the structure-activity relationships of this compound class and to design and evaluate new, more potent inhibitors. Further optimization of this scaffold could lead to the development of clinically effective antiretroviral drugs.

References

Application Notes and Protocols: Antitumor Properties of 6-Azabicyclo[3.2.0]heptan-7-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-azabicyclo[3.2.0]heptan-7-one scaffold, a bicyclic β-lactam structure, represents a class of compounds with significant potential in medicinal chemistry. While research into the specific antitumor properties of 6-azabicyclo[3.2.0]heptan-7-one derivatives is an emerging field, the broader class of bicyclic β-lactams has demonstrated promising anticancer activity. This document provides an overview of the known antitumor properties of a closely related analog, 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, as a case study. Furthermore, it details essential experimental protocols for evaluating the antitumor efficacy of novel derivatives and a proposed mechanism of action.

Note: Due to the limited availability of specific antitumor data for 6-azabicyclo[3.2.0]heptan-7-one derivatives, the following quantitative data is presented for the analogous 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives to illustrate the potential of this compound class.

Data Presentation: Antitumor Activity of 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one Derivatives

The following table summarizes the in vitro and in vivo antitumor activities of selected 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives.

Compound DerivativeCancer Cell LineIn Vitro IC50 (µg/mL)In Vivo Tumor Growth Inhibition (%)Animal ModelDosageReference
3-hydroxy methylP388, KB0.004 - 0.671-84Colon 26, S-180 (mice)0.625-15 mg/kg/day[1]
3-(2-amino-2-carboxy-1-benzyloxy ethyl)P388, KB0.004 - 0.671-84Colon 26, S-180 (mice)0.625-15 mg/kg/day[1]
3-(2-amino-2-carboxy ethyl)P388, KB0.004 - 0.671-84Colon 26, S-180 (mice)0.625-15 mg/day[1]

Proposed Mechanism of Action: Proteasome Inhibition

Bicyclic β-lactams, such as the marine-derived natural product Salinosporamide A, are known to exhibit potent antitumor activity through the irreversible inhibition of the 20S proteasome.[2][3][4][5][6] The strained β-lactam ring is susceptible to nucleophilic attack by the active site threonine residues of the proteasome, leading to covalent modification and inactivation.[3][4] Inhibition of the proteasome disrupts the degradation of ubiquitinated proteins, leading to the accumulation of pro-apoptotic factors (e.g., p53, Bax) and cell cycle inhibitors (e.g., p21, p27), and the suppression of anti-apoptotic proteins (e.g., Bcl-2) and key cell survival signaling pathways like NF-κB.[1][7] This ultimately results in cell cycle arrest and apoptosis in cancer cells.

Proteasome_Inhibition_Pathway cluster_drug 6-Azabicyclo[3.2.0]heptan-7-one Derivative cluster_proteasome Proteasome Complex cluster_downstream Cellular Effects Derivative 6-Azabicyclo[3.2.0]heptan-7-one Derivative Proteasome 20S Proteasome Derivative->Proteasome Inhibition p53 p53 accumulation Proteasome->p53 Degradation (blocked) p21 p21 accumulation Proteasome->p21 Degradation (blocked) IkB IκB accumulation Proteasome->IkB Degradation (blocked) Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest NFkB NF-κB inhibition IkB->NFkB Inhibition NFkB->Apoptosis Inhibition of anti-apoptotic genes

Caption: Proposed signaling pathway for the antitumor action of 6-azabicyclo[3.2.0]heptan-7-one derivatives via proteasome inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antitumor properties of 6-azabicyclo[3.2.0]heptan-7-one derivatives.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[8][9][10]

Workflow:

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add compound derivatives Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 6-azabicyclo[3.2.0]heptan-7-one derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Workflow:

Apoptosis_Workflow Start Seed and treat cells (as in MTT assay) Harvest Harvest cells (including supernatant) Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate (15 min, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Seed and treat cells with the compounds for the desired time period as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[2][13][14]

Workflow:

CellCycle_Workflow Start Seed and treat cells Harvest Harvest cells Start->Harvest Wash Wash with PBS Harvest->Wash Fix Fix in cold 70% ethanol Wash->Fix IncubateFix Incubate (≥2h at -20°C) Fix->IncubateFix Wash2 Wash with PBS IncubateFix->Wash2 Stain Resuspend in PI/RNase staining buffer Wash2->Stain IncubateStain Incubate (30 min, dark) Stain->IncubateStain Analyze Analyze by Flow Cytometry IncubateStain->Analyze

Caption: Experimental workflow for cell cycle analysis using propidium iodide.

Protocol:

  • Cell Treatment: Seed and treat cells with the compounds for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS, and then resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Conclusion

The 6-azabicyclo[3.2.0]heptan-7-one scaffold holds potential for the development of novel antitumor agents. The provided data on analogous compounds, along with detailed protocols for in vitro evaluation, offer a framework for advancing research in this area. The proposed mechanism of proteasome inhibition provides a rational basis for further mechanistic studies. Systematic synthesis and screening of derivatives, guided by the outlined experimental procedures, will be crucial in elucidating the full therapeutic potential of this promising class of compounds.

References

Application Notes and Protocols: 6-Azabicyclo[3.2.0]heptan-7-one as a Precursor for Novel β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential utility of 6-azabicyclo[3.2.0]heptan-7-one as a foundational scaffold for the development of novel β-lactamase inhibitors. While this specific bicyclic system is a close structural analog to established β-lactamase inhibitors, it represents a less explored platform with potential for novel intellectual property and unique structure-activity relationships.

Introduction

The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, necessitates the development of new therapeutic strategies. β-lactamase inhibitors, when co-administered with β-lactam antibiotics, restore the efficacy of these life-saving drugs. The 6-azabicyclo[3.2.0]heptan-7-one core, also known as a carbapenam, is a strained bicyclic lactam that serves as a key precursor for the synthesis of carbapenem antibiotics and has the potential to be derivatized into effective β-lactamase inhibitors. Its inherent ring strain makes the β-lactam carbonyl highly susceptible to nucleophilic attack, a critical feature for inactivating serine-β-lactamases.

Synthetic Strategies for 6-Azabicyclo[3.2.0]heptan-7-one Core

Several synthetic routes to the 6-azabicyclo[3.2.0]heptan-7-one scaffold have been reported. The choice of method often depends on the desired stereochemistry and the availability of starting materials.

Intramolecular Lactamization of Pyrrolidine-2-acetic Acid Derivatives

A common and effective strategy involves the cyclization of a pyrrolidine-2-acetic acid derivative. This method allows for good stereochemical control based on the stereochemistry of the starting pyrrolidine.

G cluster_0 Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one Core Pyrrole 2,5-Disubstituted Pyrrole Hydrogenation Catalytic Hydrogenation (e.g., Rh/Al2O3) Pyrrole->Hydrogenation Pyrrolidine cis-Pyrrolidine-2-acetic Acid Derivative Hydrogenation->Pyrrolidine Cyclization Intramolecular Cyclization (e.g., Activating Agent) Pyrrolidine->Cyclization Carbapenam 6-Azabicyclo[3.2.0]heptan-7-one Core Cyclization->Carbapenam G cluster_1 Derivatization Strategies Core 6-Azabicyclo[3.2.0]heptan-7-one C6_functionalization C6-Position Functionalization Core->C6_functionalization e.g., Acylation, Alkylation N_functionalization N-Position Functionalization Core->N_functionalization e.g., Sulfonation, Acylation Inhibitor Potential β-Lactamase Inhibitor Library C6_functionalization->Inhibitor N_functionalization->Inhibitor G cluster_2 Nitrocefin Assay Workflow Reagents Prepare Reagents (Enzyme, Inhibitor, Nitrocefin) Incubation Pre-incubate Enzyme and Inhibitor Reagents->Incubation Reaction Initiate Reaction with Nitrocefin Incubation->Reaction Measurement Measure Absorbance at 490 nm Reaction->Measurement Analysis Calculate IC50 Measurement->Analysis

Experimental protocol for working with 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols, chemical properties, and biological significance of 6-azabicyclo[3.2.0]heptan-7-one. This bicyclic lactam serves as a versatile building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutic agents.

Overview

6-Azabicyclo[3.2.0]heptan-7-one is a saturated bicyclic β-lactam with a strained ring system, rendering it a reactive and valuable intermediate. Its derivatives have garnered significant interest for their potential as antiviral, anti-inflammatory, and neuroprotective agents. The core structure is a key component in the synthesis of various biologically active compounds, including inhibitors of cysteine proteases.[1]

Chemical Structure:

Molecular Formula: C₆H₉NO Molecular Weight: 111.14 g/mol [2] CAS Number: 22031-52-3[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 6-azabicyclo[3.2.0]heptan-7-one is presented below.

PropertyValueReference
Molecular Formula C₆H₉NO[2]
Molecular Weight 111.14 g/mol [2]
CAS Number 22031-52-3[2]
¹H NMR (CDCl₃) δ (ppm): 1.80-2.20 (m, 4H), 2.85-3.00 (m, 1H), 3.40-3.55 (m, 1H), 3.90-4.05 (m, 1H), 6.50 (br s, 1H)[3]
¹³C NMR (CDCl₃) δ (ppm): 23.0, 25.5, 40.0, 52.0, 58.0, 175.0[3]
Mass Spectrum (GC-MS) m/z: 111 (M⁺), 83, 68, 55[1]

Experimental Protocols

Detailed methodologies for the synthesis and key transformations of 6-azabicyclo[3.2.0]heptan-7-one are provided below.

Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one

Several synthetic routes have been developed for the preparation of the 6-azabicyclo[3.2.0]heptan-7-one core. The primary methods include intramolecular cyclization of amino acids and [2+2] photocycloaddition reactions.

This method involves the activation of the carboxylic acid group of cis-4-aminocyclopent-2-enecarboxylic acid, followed by intramolecular nucleophilic attack by the amine to form the β-lactam ring.

Materials:

  • cis-4-Aminocyclopent-2-enecarboxylic acid

  • Tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of cis-4-aminocyclopent-2-enecarboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an inert atmosphere, add triethylamine (1.1 eq).

  • Slowly add a solution of tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide (1.2 eq) in anhydrous CH₂Cl₂.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-azabicyclo[3.2.0]heptan-7-one.

Expected Yield: 60-75%

This method involves the light-induced cycloaddition of an alkene and an isocyanate to form the four-membered lactam ring.

Experimental Workflow for [2+2] Photochemical Cycloaddition

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Cyclopentene & Chlorosulfonyl isocyanate Mixing Mix reactants in solvent at -78 °C Reactants->Mixing Add Solvent Anhydrous Diethyl Ether Solvent->Mixing Irradiation Irradiate with UV light (254 nm) for 4-6 h Mixing->Irradiation Quench Quench with Na2SO3 solution Irradiation->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product 6-Azabicyclo[3.2.0]heptan-7-one Purify->Product

Caption: Workflow for the synthesis of 6-azabicyclo[3.2.0]heptan-7-one via [2+2] photochemical cycloaddition.

Materials:

  • Freshly distilled cyclopentene

  • Chlorosulfonyl isocyanate (CSI)

  • Anhydrous diethyl ether (Et₂O)

  • Aqueous sodium sulfite (Na₂SO₃) solution (25% w/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Set up a quartz photoreactor equipped with a UV lamp (e.g., 254 nm).

  • To a solution of cyclopentene (1.5 eq) in anhydrous Et₂O (0.2 M) at -78 °C under an inert atmosphere, add chlorosulfonyl isocyanate (1.0 eq) dropwise.

  • Irradiate the reaction mixture with the UV lamp for 4-6 hours while maintaining the temperature at -78 °C.

  • After the reaction is complete (monitored by TLC), quench the reaction by slowly adding it to a stirred, ice-cold 25% aqueous solution of Na₂SO₃.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Yield: 40-55%

Key Chemical Transformations

The lactam functionality can be reduced to the corresponding cyclic amine, 6-azabicyclo[3.2.0]heptane, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

  • 6-Azabicyclo[3.2.0]heptan-7-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add a solution of 6-azabicyclo[3.2.0]heptan-7-one (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench by the sequential and careful dropwise addition of water (x mL, where x = grams of LiAlH₄ used), 15% aqueous NaOH (x mL), and then water again (3x mL).

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-azabicyclo[3.2.0]heptane.

Expected Yield: 85-95%

For the unsaturated analog, 6-azabicyclo[3.2.0]hept-3-en-7-one, the double bond can be epoxidized using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 6-Azabicyclo[3.2.0]hept-3-en-7-one

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 6-azabicyclo[3.2.0]hept-3-en-7-one (1.0 eq) in CH₂Cl₂ (0.1 M) at 0 °C, add m-CPBA (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with CH₂Cl₂ and wash with saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Expected Yield: 70-85%

Applications in Drug Development

The 6-azabicyclo[3.2.0]heptan-7-one scaffold is a valuable pharmacophore in drug discovery.

  • Antiviral Agents: Derivatives of this compound have shown promise as precursors for antiviral drugs, including those targeting HIV.[4]

  • Cysteine Protease Inhibitors: Substituted 6-amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives have been designed and synthesized as potent inhibitors of cysteine proteases such as cathepsins B, L, K, and S, which are implicated in various diseases.[1]

  • Neuroprotective and Anti-inflammatory Potential: Research indicates that compounds derived from this bicyclic structure may possess neuroprotective and anti-inflammatory properties, although the specific mechanisms and signaling pathways are still under investigation.[4]

Signaling Pathway and Mechanism of Action (Hypothetical)

While the precise signaling pathways for the neuroprotective and anti-inflammatory effects of 6-azabicyclo[3.2.0]heptan-7-one derivatives are not yet fully elucidated, a plausible mechanism involves the modulation of key inflammatory pathways. For instance, derivatives could potentially inhibit enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or interfere with pro-inflammatory cytokine signaling.

Hypothetical Anti-inflammatory Signaling Pathway

G cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling Cascade cluster_response Inflammatory Response Stimulus e.g., LPS, Cytokines Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK NFkB NF-κB IKK->NFkB Activates COX2 COX-2 NFkB->COX2 Induces expression Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Compound 6-Azabicyclo[3.2.0]heptan-7-one Derivative Compound->IKK Inhibits (Hypothetical) Compound->COX2 Inhibits (Hypothetical)

Caption: A hypothetical mechanism for the anti-inflammatory action of 6-azabicyclo[3.2.0]heptan-7-one derivatives.

This diagram illustrates a potential mechanism where a derivative of 6-azabicyclo[3.2.0]heptan-7-one could exert its anti-inflammatory effects by inhibiting key components of the NF-κB signaling pathway, such as the IKK complex or the downstream enzyme COX-2. This would lead to a reduction in the production of pro-inflammatory mediators like prostaglandins. Further research is required to validate this proposed mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-azabicyclo[3.2.0]heptan-7-one. This bicyclic β-lactam core is a critical structural motif in various pharmacologically active compounds, and its synthesis can present several challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 6-azabicyclo[3.2.0]heptan-7-one?

A1: The primary synthetic strategies include:

  • Intramolecular Lactamization: This involves the cyclization of a cis-pyrrolidine-2-acetic acid derivative. It is a robust method where the stereochemistry of the final product is controlled by the starting material.[1][2]

  • [2+2] Staudinger Cycloaddition: This classic method involves the reaction of a ketene (or ketene equivalent) with an appropriate imine to form the β-lactam ring.[3][4][5]

  • Photochemical [2+2] Cycloaddition: This approach utilizes light to induce a cycloaddition reaction, often with good diastereoselectivity.[6]

Q2: How can I control the stereochemistry of the final product?

A2: Stereocontrol is a critical challenge. For the intramolecular lactamization route, the stereochemistry is determined by the cis-pyrrolidine-2-acetic acid precursor, which is often obtained via stereoselective catalytic hydrogenation of a 2,5-disubstituted pyrrole.[1][2] In the Staudinger cycloaddition, the diastereoselectivity (cis vs. trans) is influenced by the geometry of the imine, the electronic properties of substituents on both the ketene and the imine, the solvent, and the reaction temperature. Generally, (E)-imines favor cis-β-lactams, while (Z)-imines favor trans-β-lactams.[4][5]

Q3: What are the key challenges in purifying 6-azabicyclo[3.2.0]heptan-7-one?

A3: The polarity and potential water solubility of 6-azabicyclo[3.2.0]heptan-7-one and its intermediates can make purification difficult. Common issues include streaking on silica gel chromatography and challenges with extraction from aqueous media. Strategies to overcome these include using a different stationary phase like alumina, forming a less polar salt for extraction and crystallization, or employing reverse-phase chromatography.

Troubleshooting Guides

Staudinger [2+2] Cycloaddition Route

Issue 1: Low or No Product Yield

Potential CauseTroubleshooting Steps
Ketene Instability/Decomposition Ketenes are highly reactive and prone to polymerization or reaction with moisture. Ensure strictly anhydrous conditions by thoroughly drying all glassware, solvents, and reagents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). Generate the ketene in situ in the presence of the imine for immediate trapping. Common methods for in situ generation include dehydrohalogenation of acyl chlorides with a tertiary amine or the Wolff rearrangement of α-diazoketones. Maintain low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.[3]
Low Imine Reactivity The electronic nature of the imine substituent significantly affects its nucleophilicity. Electron-donating groups on the imine facilitate the initial nucleophilic attack on the ketene, while electron-withdrawing groups can hinder it.[5] Consider modifying the imine's electronic properties if reactivity is low.
Incorrect Stoichiometry An improper ratio of reactants can lead to incomplete conversion or the formation of side products. Carefully control the stoichiometry of the acyl chloride and base for in situ ketene generation. A slight excess of the ketene precursor may be beneficial.

Issue 2: Poor Diastereoselectivity (Undesired cis/trans Ratio)

Potential CauseTroubleshooting Steps
Reaction Temperature Higher temperatures can lead to the isomerization of the zwitterionic intermediate, which can affect the final diastereomeric ratio. Running the reaction at lower temperatures often improves selectivity.
Solvent Polarity The polarity of the solvent can influence the stability of the zwitterionic intermediate and the transition states leading to the cis and trans products. Non-polar solvents often favor the formation of cis-β-lactams. Experiment with a range of solvents from non-polar (e.g., toluene, dichloromethane) to more polar options.
Substituent Effects Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, favoring the formation of the cis-β-lactam. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for potential isomerization and leading to more of the trans-β-lactam.[5]
Intramolecular Lactamization Route

Issue 1: Incomplete Cyclization

Potential CauseTroubleshooting Steps
Inefficient Carboxylic Acid Activation The carboxylic acid needs to be activated for the intramolecular nucleophilic attack by the amine to occur. Use an effective activating agent such as tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide.[1] Other peptide coupling reagents can also be explored.
Steric Hindrance Bulky substituents on the pyrrolidine ring or the acetic acid side chain can hinder the cyclization. Ensure the starting material has the correct cis stereochemistry, as the trans isomer will not cyclize to the desired product.
Reaction Conditions Ensure the reaction is run under anhydrous conditions to prevent hydrolysis of the activated carboxylic acid. The choice of solvent and base (if applicable) can also be critical.

Issue 2: Epimerization

Potential CauseTroubleshooting Steps
Harsh Reaction Conditions The use of strong bases or high temperatures can potentially lead to epimerization at the stereocenters of the pyrrolidine ring. Employ milder reaction conditions and carefully select the base and reaction temperature.
Purification Challenges

Issue: Product is Water-Soluble and Difficult to Extract/Purify

Troubleshooting StrategyDetailed Steps
Salt Formation and Extraction Convert the basic product into its hydrochloride salt by treating the ethereal solution with HCl.[7] This may facilitate precipitation or extraction into an organic layer.
Lyophilization If the product is in an aqueous layer, consider lyophilization (freeze-drying) to remove the water without heating, which could degrade the product.
Alternative Chromatography If silica gel chromatography results in significant streaking, consider using a different stationary phase. Alumina is often a good alternative for basic compounds. Reverse-phase chromatography (C18) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or ammonia) can also be effective.
Crystal Extraction For larger scale purifications, a crystal extraction with a hydrocarbon solvent like cyclohexane can be employed to remove impurities from the crude lactam.[8]

Quantitative Data

The following tables provide illustrative data on how reaction conditions can affect the outcome of key synthetic steps, based on literature reports for analogous systems.

Table 1: Effect of Solvent on the Diastereoselectivity of a Staudinger-type Cycloaddition

EntrySolventYield (%)Diastereomeric Ratio (cis:trans)
1Dichloromethane (DCM)99>95:5
2Tetrahydrofuran (THF)~7085:15
3Toluene~8090:10
4Acetonitrile~6570:30

Data is illustrative and based on trends reported for Staudinger reactions.[9]

Table 2: Influence of Catalyst on the Hydrogenation of a Pyrrole Derivative

EntryCatalystTemperature (°C)Pressure (bar)Conversion (%)
15% Ru/C6010>95
25% Rh/C6010~90
3Pt/C125N/A92 (yield)

Data compiled from studies on the hydrogenation of pyrrole derivatives.[2][10]

Experimental Protocols

The following are representative, detailed methodologies for the key synthetic transformations.

Protocol 1: Catalytic Hydrogenation of N-Boc-2,5-disubstituted Pyrrole

  • Preparation: In a high-pressure reactor, dissolve the N-Boc-2,5-disubstituted pyrrole (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5-10 mol% of 5% Ru/C or Pt/C) to the solution under an inert atmosphere.[2][10]

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10-50 bar) and stir the reaction mixture at the appropriate temperature (e.g., 25-100 °C). The N-Boc group generally facilitates the hydrogenation.[2]

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), carefully vent the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude cis-N-Boc-pyrrolidine derivative can often be used in the next step without further purification or can be purified by column chromatography.

Protocol 2: Intramolecular Lactamization to form 6-Azabicyclo[3.2.0]heptan-7-one

  • Preparation: Dissolve the cis-pyrrolidine-2-acetic acid derivative (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile or dichloromethane under an inert atmosphere.[11]

  • Reagent Addition: Add tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) to the solution.[1][2]

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or alumina using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

Protocol 3: Staudinger [2+2] Cycloaddition

  • Preparation: Dissolve the imine (1.0 eq) in anhydrous dichloromethane in a flame-dried, three-neck flask equipped with a dropping funnel, under an inert atmosphere. Cool the solution to -78 °C.[9]

  • Ketene Generation: In the dropping funnel, dissolve the acyl chloride (e.g., chloroacetyl chloride) (1.1 eq) in anhydrous dichloromethane.

  • Reaction: Slowly add the acyl chloride solution dropwise to a stirred solution of a tertiary amine base (e.g., triethylamine, 2.2 eq) in the reaction flask containing the imine. The ketene is generated in situ and reacts with the imine. Maintain the low temperature throughout the addition and for a few hours after.

  • Workup: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude β-lactam by column chromatography on silica gel. The choice of eluent will depend on the specific substituents, but a mixture of hexanes and ethyl acetate is a common starting point.

Visualizations

Experimental Workflow: Intramolecular Lactamization Route

G cluster_0 Step 1: Pyrrolidine Synthesis cluster_1 Step 2: Side Chain Introduction cluster_2 Step 3: Deprotection & Cyclization cluster_3 Step 4: Purification Pyrrole 2,5-Disubstituted Pyrrole Hydrogenation Catalytic Hydrogenation (e.g., Ru/C, H2) Pyrrole->Hydrogenation Pyrrolidine cis-2,5-Disubstituted Pyrrolidine Hydrogenation->Pyrrolidine Alkylation Alkylation with a protected acetic acid equivalent Pyrrolidine->Alkylation Pyrrolidine_acid_precursor Protected Pyrrolidine-2-acetic acid Alkylation->Pyrrolidine_acid_precursor Deprotection Deprotection Pyrrolidine_acid_precursor->Deprotection Amino_acid cis-Pyrrolidine-2-acetic acid Deprotection->Amino_acid Lactamization Intramolecular Lactamization (e.g., coupling agent) Amino_acid->Lactamization Final_Product 6-Azabicyclo[3.2.0]heptan-7-one Lactamization->Final_Product Purification Chromatography / Crystallization Final_Product->Purification Pure_Product Purified Product Purification->Pure_Product

Caption: General workflow for the synthesis of 6-azabicyclo[3.2.0]heptan-7-one via intramolecular lactamization.

Signaling Pathway: Staudinger Cycloaddition Mechanism

G Reactants Imine + Ketene TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Step 1 Zwitterion Zwitterionic Intermediate TS1->Zwitterion TS2_cis Transition State 2 (cis) (Conrotatory Ring Closure) Zwitterion->TS2_cis Step 2a (favored by EDG on ketene, EWG on imine) Isomerization Intermediate Isomerization Zwitterion->Isomerization Cis_Product cis-β-Lactam TS2_cis->Cis_Product TS2_trans Transition State 2 (trans) (Conrotatory Ring Closure) Trans_Product trans-β-Lactam TS2_trans->Trans_Product Isomerization->TS2_trans Step 2b (favored by EWG on ketene, EDG on imine)

Caption: Mechanism of the Staudinger [2+2] cycloaddition showing the formation of cis and trans β-lactam products.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Azabicyclo[3.2.0]heptan-7-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 6-Azabicyclo[3.2.0]heptan-7-one, focusing on the two primary synthetic routes: the [2+2] cycloaddition (Staudinger synthesis) and the intramolecular lactamization of pyrrolidine-2-acetic acid derivatives.

Issue 1: Low or No Product Yield in [2+2] Cycloaddition
Potential Cause Troubleshooting Steps
Ketene Instability/Decomposition: Ketenes are highly reactive and prone to polymerization or reaction with moisture.- Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents (e.g., diethyl ether), and reagents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1] - In Situ Generation: Generate the ketene in the presence of the imine to ensure immediate trapping. A common method is the dehydrohalogenation of an acyl chloride with a tertiary amine base. - Temperature Control: Maintain low temperatures (e.g., -78°C) during ketene generation and the reaction to minimize side reactions and stabilize the ketene intermediate.[1]
Low Imine Reactivity: The electronic properties of the imine substituent can affect its nucleophilicity.- Substituent Effects: Electron-donating groups on the imine can enhance reactivity, while electron-withdrawing groups can hinder it. Consider modifying the imine's electronic properties if reactivity is low. - Use of Lewis Acids: Catalysts like boron trifluoride etherate (BF₃·OEt₂) can enhance the electrophilicity of the imine, improving the efficiency of the cycloaddition.
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.- Optimize Reactant Ratios: Typically, a slight excess of the ketene precursor is used. Experiment with varying the stoichiometry to find the optimal ratio for your specific substrates.
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.- Control Temperature: As mentioned, low temperatures are crucial.[1] - Solvent Choice: Non-polar solvents like diethyl ether are often preferred to minimize side reactions.[1]
Issue 2: Poor Diastereoselectivity or Enantioselectivity
Potential Cause Troubleshooting Steps
Suboptimal Catalyst or Chiral Auxiliary: The choice of catalyst or chiral auxiliary is critical for stereocontrol.- Catalyst Screening: For enantioselective synthesis, explore different chiral catalysts. Iridium-catalyzed asymmetric allylic amination has shown high enantioselectivity (92-99% ee) in related systems.[1] - Chiral Imines: The use of imines derived from chiral sources, such as (S)-phenylglycinol, can lead to high enantiomeric excess.[1]
Reaction Temperature: Temperature can significantly influence the stereochemical outcome.- Maintain Low Temperatures: Stereoselective cycloadditions are often highly sensitive to temperature. Strict adherence to the optimized low temperature is critical.
Solvent Effects: The polarity of the solvent can impact the transition state of the reaction.- Solvent Optimization: While non-polar solvents are generally preferred, a systematic screen of solvents with varying polarities may be necessary to optimize stereoselectivity for a specific substrate combination. For instance, in some isothiourea (ITU)-catalyzed reactions, acetonitrile favors intramolecular lactamization with high enantiomeric excess (96% ee).[2]
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Formation of Closely Eluting Side Products: Side reactions can lead to impurities that are difficult to separate from the desired product.- Reaction Optimization: Refer to the troubleshooting steps for low yield and poor selectivity to minimize the formation of side products. - Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography. Chiral HPLC can be employed to separate enantiomers and confirm enantiomeric excess.[2]
Product Instability: The bicyclic β-lactam core can be sensitive to certain conditions.- Mild Purification Conditions: Use mild conditions during workup and purification. Avoid strong acids or bases if the product is susceptible to hydrolysis or other degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 6-Azabicyclo[3.2.0]heptan-7-one?

A1: The two most prevalent methods are the [2+2] cycloaddition of a ketene with an imine (Staudinger synthesis) and the intramolecular lactamization of a pyrrolidine-2-acetic acid derivative.[1] Another effective method involves the cyclization of hydrogenated 2,5-disubstituted pyrroles.[1]

Q2: How can I improve the yield of my [2+2] cycloaddition reaction?

A2: To improve yields, it is crucial to work under strictly anhydrous conditions, generate the ketene in situ at low temperatures (e.g., -78°C), and use a non-polar solvent like diethyl ether.[1] The use of a Lewis acid catalyst can also enhance the reaction rate.

Q3: What is a good cyclizing agent for the intramolecular lactamization of pyrrolidine-2-acetic acid?

A3: Tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide has been reported as a particularly effective reagent for promoting this intramolecular cyclization.[3]

Q4: My reaction is complete, but I am struggling to purify the final product. What can I do?

A4: First, try to optimize your reaction conditions to minimize the formation of side products. For purification, explore different column chromatography conditions (e.g., varying solvent polarity and stationary phase). If you are dealing with enantiomers, chiral HPLC is a valuable tool for both purification and analysis of enantiomeric excess.[2]

Q5: Are there any "green" or more environmentally friendly approaches to synthesizing this compound?

A5: Yes, principles of green chemistry have been applied to the synthesis of related bicyclic β-lactams. The use of solid acid catalysts, such as Montmorillonite K-10, in one-pot, three-component cycloadditions offers advantages like catalyst recyclability and milder reaction conditions.[1] Solvent-directed synthesis, where the solvent polarity dictates the product outcome, can also minimize waste.[2]

Data Presentation

Table 1: Comparison of Solvents on Yield and Enantioselectivity in Isothiourea (ITU)-Catalyzed Lactamization
SolventProductYield (%)ee (%)
Acetonitrileβ-Lactam7896
Ethanolα-Amino Acid Ester--
Data adapted from a study on solvent-directed synthesis.[2]
Table 2: Effect of Catalyst on Enantioselectivity in β-Lactam Synthesis
MethodologyCatalyst/EnzymeYield (%)ee (%)Diastereomeric Ratio
Nickel-hydride catalysisChiral Ni complex8598N/A
Engineered CMPSMutant carboxymethylproline synthase729922:1
Whole-cell biocatalysisRhodococcus equi-94N/A (selective hydrolysis)
This table presents a comparative analysis of different enantioselective methods for β-lactam synthesis.[2]

Experimental Protocols

Protocol 1: General Procedure for [2+2] Cycloaddition (Staudinger Synthesis)
  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the imine in a dry, non-polar solvent (e.g., diethyl ether) in a flame-dried, three-necked flask equipped with a dropping funnel and a thermometer.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Ketene Generation: In a separate flame-dried flask, dissolve the acyl chloride in the same dry solvent. Add a tertiary amine (e.g., triethylamine) dropwise to generate the ketene in situ.

  • Reaction: Slowly add the freshly prepared ketene solution to the cooled imine solution via the dropping funnel, maintaining the temperature at -78°C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a saturated ammonium chloride solution) at low temperature. Allow the mixture to warm to room temperature.

  • Extraction: Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Intramolecular Lactamization
  • Preparation: In a round-bottom flask, dissolve the pyrrolidine-2-acetic acid hydrochloride salt and the cyclizing agent (e.g., tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide) in a dry solvent such as acetonitrile.[4]

  • Base Addition: Add a suitable base (e.g., triethylamine) to the mixture.[4]

  • Reaction: Heat the reaction mixture under reflux for the required time (e.g., 6 hours) and monitor the progress by TLC.[4]

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography to obtain the desired 6-Azabicyclo[3.2.0]heptan-7-one.

Visualizations

Troubleshooting_Workflow Start Low Yield in [2+2] Cycloaddition Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Temp Ensure Low Temperature (-78°C) Check_Conditions->Check_Temp Conditions OK No_Improvement Yield Still Low Check_Conditions->No_Improvement Moisture Present Check_Reagents Check Reagent Purity & Stoichiometry Check_Temp->Check_Reagents Temp OK Check_Temp->No_Improvement Temp Too High Consider_Catalyst Consider Lewis Acid Catalyst (e.g., BF3.OEt2) Check_Reagents->Consider_Catalyst Reagents OK Check_Reagents->No_Improvement Impure/Incorrect Ratio Optimize_Imine Modify Imine Electronics Consider_Catalyst->Optimize_Imine No/Minor Improvement Improved Yield Improved Consider_Catalyst->Improved Successful Optimize_Imine->Improved Successful Optimize_Imine->No_Improvement Unsuccessful

Caption: Troubleshooting workflow for low yield in [2+2] cycloaddition.

Reaction_Pathways cluster_0 [2+2] Cycloaddition cluster_1 Intramolecular Lactamization Imine Imine Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition Ketene Ketene (in situ generated) Ketene->Cycloaddition Product_A 6-Azabicyclo[3.2.0]heptan-7-one Cycloaddition->Product_A Pyrrolidine_Acid Pyrrolidine-2-acetic acid Cyclization Intramolecular Cyclization Pyrrolidine_Acid->Cyclization Product_B 6-Azabicyclo[3.2.0]heptan-7-one Cyclization->Product_B

Caption: Key synthetic pathways to 6-Azabicyclo[3.2.0]heptan-7-one.

References

Technical Support Center: 6-Azabicyclo[3.2.0]heptan-7-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Azabicyclo[3.2.0]heptan-7-one. This bicyclic β-lactam is a critical building block, notably as a carbapenam precursor in the development of novel antibiotics.[1][2] Achieving high yields of this strained bicyclic system can be challenging. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize synthetic outcomes. It is structured in a question-and-answer format to directly address practical laboratory concerns.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 6-Azabicyclo[3.2.0]heptan-7-one core?

There are three principal strategies for synthesizing this framework, each with distinct advantages and challenges:

  • [2+2] Ketene-Imine Cycloaddition (Staudinger Synthesis): This is the most classical and widely documented method. It involves the reaction of a ketene with an appropriate imine to form the four-membered β-lactam ring.[3][4] Given that the target is a bicyclic system, this is typically achieved via an intramolecular reaction or by using a cyclic imine.

  • Intramolecular Cyclization: This approach builds the bicyclic system from a suitably functionalized monocyclic precursor, typically a pyrrolidine derivative.[5][6] A common pathway involves catalytic hydrogenation of a 2,5-disubstituted pyrrole to form a cis-pyrrolidine-2-acetic acid derivative, which is then cyclized to form the fused β-lactam ring.[5][6]

  • Photochemical [2+2] Cycloaddition: This method utilizes light to induce an intramolecular cycloaddition of a diene, such as diallylamine, to form the cyclobutane portion of the bicyclic system.[7][8] This can be an effective way to form the carbon skeleton, particularly for substituted analogues.

Q2: Which synthetic route is recommended for achieving the highest yield?

There is no single "best" route, as the optimal choice depends on the available starting materials, required scale, stereochemical considerations, and laboratory equipment. However, a general comparison can be made:

Synthesis StrategyAdvantagesCommon Challenges & Yield Considerations
[2+2] Ketene-Imine Cycloaddition Convergent, well-established, many variants.Ketene instability (polymerization), control of stereochemistry, potential for side reactions (ketene dimerization). Yields are highly dependent on precise control of reaction conditions.[9][10]
Intramolecular Cyclization Good stereochemical control from precursor, often uses more stable intermediates.Longer linear sequence (potential for lower overall yield), stereoselectivity of hydrogenation step is critical.[5][6]
Photochemical [2+2] Cycloaddition Can engage unactivated olefins, good for forming the carbon skeleton in one step.[8]Often requires specialized photoreactor equipment, can result in diastereomeric mixtures requiring separation, and isolation of water-soluble products can be difficult, impacting final yield.[7][8]

For many applications, the Intramolecular Cyclization from pyrrole-based precursors offers a more reliable path to good yields of a specific stereoisomer, provided the multi-step synthesis of the precursor is optimized.[5][6]

Q3: What are the most critical experimental parameters to control across all synthetic routes?

Regardless of the chosen pathway, success hinges on meticulous control of the following:

  • Atmosphere: Many intermediates and reagents, particularly those involved in organometallic catalysis or ketene formation, are sensitive to air and moisture. Conducting reactions under an inert atmosphere (Nitrogen or Argon) is mandatory.

  • Reagent Purity: Use freshly distilled or purified solvents and reagents. Imines, for example, can be prone to hydrolysis, and ketene precursors must be free of impurities that could initiate polymerization.

  • Temperature Control: Both exothermic additions and low-temperature reactions are common. Precise temperature management is crucial for minimizing side reactions and controlling selectivity.

  • Concentration: In reactions involving highly reactive intermediates like ketenes, maintaining a low stationary concentration (e.g., via slow addition of a precursor) is a key strategy to prevent dimerization and polymerization.[10]

Troubleshooting Guide: The Staudinger [2+2] Cycloaddition

This section focuses on the most common point of failure in β-lactam synthesis: the ketene-imine cycloaddition.

Problem 1: Low or No Product Formation

This is the most frequent issue, often pointing to the instability of the ketene intermediate.

  • Primary Suspect: Ketene Decomposition or Polymerization

    • Causality: Ketenes are highly electrophilic and prone to polymerization or reaction with nucleophilic impurities.[10] They are almost always generated in situ and consumed immediately.[9] Failure to do so is a primary cause of reaction failure.

    • Troubleshooting & Protocol:

      • Ensure Strict Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents.

      • Utilize In Situ Generation: The most common method is the dehydrochlorination of an acyl chloride with a tertiary amine (e.g., triethylamine). The amine must be non-nucleophilic to avoid reacting with the acyl chloride or the resulting ketene.

      • Employ Slow Addition: The acyl chloride should be added slowly via syringe pump to a solution of the imine and the amine. This keeps the instantaneous concentration of the highly reactive ketene low, favoring the desired cycloaddition over polymerization.

      • Verify Reagent Quality: Use freshly distilled triethylamine and high-purity acyl chloride.

  • Detailed Protocol: In Situ Ketene Generation for Cycloaddition

    • To a flame-dried, three-neck flask under a positive pressure of Argon, add the imine substrate and anhydrous dichloromethane (CH₂Cl₂).

    • Cool the solution to 0°C or the desired reaction temperature.

    • Add triethylamine (NEt₃) to the solution.

    • In a separate, dry syringe, draw up the corresponding acyl chloride.

    • Place the syringe on a syringe pump and add the acyl chloride to the reaction mixture over a period of 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

G cluster_flask Reaction Flask (Inert Atmosphere) cluster_syringe Syringe Pump (Slow Addition) Imine Imine in Anhydrous Solvent Product 6-Azabicyclo[3.2.0]heptan-7-one Imine->Product Amine Tertiary Amine (e.g., NEt₃) Acyl_Chloride Acyl Chloride Precursor Ketene Ketene Intermediate (Highly Reactive) Acyl_Chloride->Ketene + Amine - Amine·HCl Ketene->Product [2+2] Cycloaddition Polymer Unwanted Polymer Ketene->Polymer Dimerization/ Polymerization (Side Reaction) G cluster_path Competing Pathways start Imine + Ketene zwitterion Zwitterionic Intermediate start->zwitterion fast_closure Fast Ring Closure (Kinetic Control) zwitterion->fast_closure Favored by: - Ketene EDG - Imine EWG rotation C-N Bond Rotation zwitterion->rotation Favored by: - Ketene EWG - Imine EDG cis_product cis-β-Lactam fast_closure->cis_product slow_closure Slower Ring Closure (Thermodynamic Control) rotation->slow_closure trans_product trans-β-Lactam slow_closure->trans_product

References

Stereoselectivity issues in 6-Azabicyclo[3.2.0]heptan-7-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-azabicyclo[3.2.0]heptan-7-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a particular focus on stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 6-azabicyclo[3.2.0]heptan-7-one, and what are the key stereoselectivity challenges for each?

A1: The main synthetic strategies for constructing the 6-azabicyclo[3.2.0]heptan-7-one core include:

  • [2+2] Cycloaddition (Staudinger Synthesis): This involves the reaction of a ketene with an imine.[1] The primary challenge is controlling both diastereoselectivity (cis/trans relationship of the substituents on the β-lactam ring) and enantioselectivity. The stereochemical outcome is highly dependent on the reaction conditions, the structure of the imine and ketene, and the order of reagent addition.[2]

  • Intramolecular Cyclization of Pyrrolidine-2-acetic Acid Derivatives: This method involves forming the β-lactam ring from a pre-existing pyrrolidine core.[1] Stereocontrol is primarily determined by the stereochemistry of the pyrrolidine precursor. A key step is the catalytic hydrogenation of 2,5-disubstituted pyrroles, which typically yields the cis-pyrrolidine derivative with high stereoselectivity.[3]

  • Intramolecular [2+2] Photocycloaddition: This approach can lead to high diastereoselectivity. For instance, the UV irradiation of acidified acetone solutions of trans-N-cinnamyl-N-allyl amines produces the exo-aryl isomers with high diastereoselectivity.

  • Enzymatic Kinetic Resolution: This is a powerful method for separating racemic mixtures to obtain enantiomerically pure products. For example, the enantioselective hydrolysis of racemic 6-azabicyclo[3.2.0]hept-3-en-7-one using the enzyme from Rhodococcus equi can yield the enantiopure (1R,5S)-isomer.[1]

Q2: How can I improve the diastereoselectivity of my [2+2] cycloaddition reaction?

A2: The diastereoselectivity of the Staudinger cycloaddition can be influenced by several factors:

  • Solvent Polarity: The polarity of the solvent can affect the transition state of the reaction. For some systems, non-polar solvents may favor one diastereomer over the other.

  • Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.

  • Base: The choice of base used to generate the ketene can influence the stereochemical outcome.

  • Protecting Groups: The nature of the protecting groups on the imine and the acid chloride can introduce steric hindrance that directs the cycloaddition to favor a specific diastereomer.[2]

Q3: What are the best methods for achieving high enantioselectivity?

A3: High enantioselectivity can be achieved through several approaches:

  • Asymmetric Catalysis: The use of chiral catalysts, such as chiral nickel complexes in asymmetric hydrogenation, can yield products with high enantiomeric excess (ee).[4] For instance, nickel-hydride catalysis has been reported to produce (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one with >98% ee.[4]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the imine or ketene precursor can direct the stereochemical course of the cycloaddition. The auxiliary can then be removed in a subsequent step.

  • Enzymatic Resolution: As mentioned, enzymes like lipases can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. Rhodococcus equi has been used to achieve 94% ee for (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one.[4]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in [2+2] Cycloaddition

Symptoms:

  • Formation of a mixture of cis and trans isomers in nearly equal amounts.

  • Difficulty in separating the desired diastereomer.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Solvent Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile). Non-polar solvents often favor the trans product in Staudinger reactions.
Reaction Temperature Too High Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance kinetic control.
Suboptimal Base Experiment with different tertiary amine bases (e.g., triethylamine, N-methylmorpholine, diisopropylethylamine).
Steric Factors Modify the protecting groups on the imine nitrogen or substituents on the ketene precursor to introduce greater steric bias.
Issue 2: Low Enantiomeric Excess (ee) in Asymmetric Synthesis

Symptoms:

  • The product shows low optical rotation.

  • Chiral HPLC or NMR analysis indicates a nearly racemic mixture.

Possible Causes and Solutions:

CauseRecommended Action
Ineffective Chiral Catalyst/Auxiliary Ensure the chiral catalyst or auxiliary is of high purity. Consider screening different chiral ligands or auxiliaries.
Catalyst Poisoning Purify all reagents and solvents to remove any potential catalyst poisons (e.g., water, oxygen, sulfur-containing compounds).
Incorrect Reaction Conditions Optimize reaction parameters such as temperature, pressure, and reaction time, as these can significantly impact enantioselectivity.
Racemization of Product The product may be racemizing under the reaction or workup conditions. Consider using milder workup procedures and purification methods (e.g., chromatography at lower temperatures).

Quantitative Data Summary

The following tables summarize reported quantitative data for stereoselective syntheses of 6-azabicyclo[3.2.0]heptan-7-one and its derivatives.

Table 1: Enantioselective Synthesis Methods

MethodologyCatalyst/EnzymeYield (%)ee (%)Diastereomeric Ratio
Nickel-hydride catalysisChiral Ni complex8598N/A
Engineered CMPSMutant carboxymethylproline synthase729922:1
Whole-Cell Biocatalytic ResolutionRhodococcus equi-94N/A
Asymmetric 1,3-Dipolar CycloadditionCuI/(R)-Fesulphos catalyst-up to 98-
Iridium-catalyzed Asymmetric Allylic AminationIr-based catalyst-92-99-

Table 2: Diastereoselective Synthesis Methods

MethodKey FeaturesAchieved Diastereoselectivity
Intramolecular [2+2] PhotocycloadditionUV irradiation of trans-N-cinnamyl-N-allyl amines>93% for exo-aryl isomers
Catalytic Hydrogenation of 2,5-disubstituted pyrrolesN-Boc protecting group enhances selectivityHigh facial stereoselectivity for cis-pyrrolidine

Experimental Protocols

Protocol 1: Intramolecular Cyclization via Catalytic Hydrogenation and Lactamization

This protocol describes a general method for the synthesis of the 6-azabicyclo[3.2.0]heptan-7-one core starting from a 2,5-disubstituted pyrrole.

Step 1: Catalytic Hydrogenation of N-Boc-2,5-disubstituted pyrrole

  • Dissolve the N-Boc-2,5-disubstituted pyrrole derivative in a suitable solvent such as methanol or ethyl acetate.

  • Add 10 mol% of Palladium on carbon (Pd/C) to the solution.

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the cis-pyrrolidine derivative.

Step 2: Intramolecular Lactamization

  • Hydrolyze the ester group of the pyrrolidine derivative under standard conditions (e.g., using LiOH in THF/water) to obtain the corresponding carboxylic acid.

  • Dissolve the resulting pyrrolidine-2-acetic acid derivative in a dry, aprotic solvent such as acetonitrile or THF.

  • Add 1.1 equivalents of a coupling agent, such as tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide, and 1.2 equivalents of a non-nucleophilic base like triethylamine.[1]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain the 6-azabicyclo[3.2.0]heptan-7-one product.

Protocol 2: Enzymatic Kinetic Resolution of (±)-6-azabicyclo[3.2.0]hept-3-en-7-one

This protocol outlines a general procedure for the enantioselective hydrolysis of a racemic β-lactam.

  • Prepare a suspension of Rhodococcus equi cells in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Add the racemic (±)-6-azabicyclo[3.2.0]hept-3-en-7-one to the cell suspension.

  • Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining β-lactam.

  • When the desired ee is reached (typically around 50% conversion), stop the reaction by centrifuging the mixture to pellet the cells.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one by column chromatography.

Visualized Workflows and Concepts

troubleshooting_workflow start Poor Stereoselectivity Observed check_diastereo Is it a diastereoselectivity issue? start->check_diastereo check_enantio Is it an enantioselectivity issue? check_diastereo->check_enantio No temp Adjust Temperature check_diastereo->temp Yes catalyst Check Catalyst/Auxiliary Purity & Loading check_enantio->catalyst Yes solvent Change Solvent temp->solvent reagents Modify Reagents/Protecting Groups solvent->reagents end Improved Stereoselectivity reagents->end conditions Optimize Reaction Conditions catalyst->conditions racemization Investigate Potential Racemization conditions->racemization racemization->end

Caption: Troubleshooting workflow for stereoselectivity issues.

synthesis_pathways cluster_cycloaddition [2+2] Cycloaddition cluster_cyclization Intramolecular Cyclization cluster_resolution Enzymatic Resolution start Starting Materials ketene Ketene start->ketene imine Imine start->imine pyrrole Substituted Pyrrole start->pyrrole racemic Racemic Mixture start->racemic product 6-Azabicyclo[3.2.0]heptan-7-one cycloadd Staudinger Reaction ketene->cycloadd imine->cycloadd cycloadd->product hydrogenation Catalytic Hydrogenation pyrrole->hydrogenation pyrrolidine cis-Pyrrolidine Derivative hydrogenation->pyrrolidine lactamization Lactamization pyrrolidine->lactamization lactamization->product enzyme Enzyme (e.g., Lipase) racemic->enzyme enzyme->product Enantiopure

Caption: Key synthetic pathways to 6-azabicyclo[3.2.0]heptan-7-one.

References

Technical Support Center: Stereochemical Control in 6-Azabicyclo[3.2.0]heptan-7-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling the stereochemistry of reactions involving 6-azabicyclo[3.2.0]heptan-7-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 6-azabicyclo[3.2.0]heptan-7-one where stereochemistry is a critical consideration?

A1: The three main synthetic strategies where controlling stereochemistry is crucial are:

  • [2+2] Cycloaddition (Staudinger Reaction): This reaction involves the cycloaddition of a ketene and an imine to form the β-lactam ring. The stereochemistry at the two newly formed chiral centers is a key challenge.

  • Intramolecular Cyclization of Pyrrolidine-2-acetic Acid Derivatives: This method involves the formation of the β-lactam ring from a pre-existing chiral pyrrolidine precursor. The final stereochemistry is dependent on the stereochemistry of the starting material.

  • Intramolecular [2+2] Photocycloaddition: This approach utilizes light to induce a cycloaddition within a single molecule, often an N-cinnamyl-N-allylamine derivative, to form the bicyclic system with high diastereoselectivity.

Q2: How do electronic effects of substituents influence the stereochemical outcome of the Staudinger reaction?

A2: The electronic nature of substituents on both the ketene and the imine plays a significant role in determining the cis/trans selectivity of the resulting β-lactam. Generally, electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure of the zwitterionic intermediate, which favors the formation of the cis-β-lactam. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization of the intermediate, which often leads to a preference for the trans-β-lactam.

Q3: Why is the cis-stereochemistry of the pyrrolidine precursor important for the intramolecular cyclization route?

A3: The catalytic hydrogenation of 2,5-disubstituted pyrroles typically yields the corresponding cis-2,5-disubstituted pyrrolidines with high stereoselectivity.[1] This cis-configuration is essential because the subsequent intramolecular lactamization to form the 6-azabicyclo[3.2.0]heptan-7-one core proceeds with retention of this stereochemistry.[2] Therefore, controlling the stereocenters in the pyrrolidine ring prior to cyclization is paramount for obtaining the desired diastereomer of the final product.[2]

Q4: What is the role of the N-Boc protecting group in the synthesis of 6-azabicyclo[3.2.0]heptan-7-ones from pyrrole precursors?

A4: The presence of a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen has been shown to enhance both the efficiency and stereoselectivity of the catalytic hydrogenation step.[1][2] This is a crucial step in establishing the desired cis-stereochemistry of the pyrrolidine intermediate, which then dictates the stereochemistry of the final bicyclic lactam. The hydrogenation proceeds more readily when the nitrogen atom bears a Boc substituent.[1]

Troubleshooting Guides

Staudinger [2+2] Cycloaddition
Issue Potential Cause(s) Troubleshooting Suggestions
Low or No Product Yield Ketene instability leading to polymerization; Imine hydrolysis; Incorrect stoichiometry; Low reactivity of starting materials.- Ensure strictly anhydrous conditions and perform the reaction under an inert atmosphere.[3] - Generate the ketene in situ in the presence of the imine.[3] - Maintain low reaction temperatures (-78 °C to 0 °C) to minimize side reactions.[3] - Verify the purity and reactivity of your imine, as electron-withdrawing groups can decrease its nucleophilicity.[3]
Poor cis/trans Selectivity Reaction temperature is too high, allowing for equilibration of the zwitterionic intermediate; Solvent polarity affecting the transition state.- Lower the reaction temperature to favor the kinetically controlled product. - Screen different solvents. An increase in solvent polarity can sometimes favor the formation of trans-diastereomers.[4] - Modify the electronic properties of the substituents on the ketene and imine to favor the desired stereochemical pathway.[5]
Formation of Side Products (e.g., Ketene Dimers) High concentration of ketene; Delayed trapping by the imine.- Add the acyl chloride (ketene precursor) slowly to the reaction mixture containing the imine and base to keep the instantaneous concentration of ketene low. - Ensure efficient stirring to promote rapid reaction between the ketene and imine.
Intramolecular Cyclization of Pyrrolidine-2-acetic Acid Derivatives
Issue Potential Cause(s) Troubleshooting Suggestions
Formation of the undesired trans-pyrrolidine isomer during hydrogenation Incomplete facial selectivity during the hydrogenation of the pyrrole precursor.- Ensure the use of an N-Boc protecting group, which is known to enhance facial stereoselectivity.[1][6] - Optimize the hydrogenation catalyst and conditions (e.g., pressure, temperature, solvent).
Epimerization at the α-carbon to the carbonyl group Presence of a strong base and/or elevated temperatures during cyclization, leading to deprotonation and reprotonation.- Use a milder cyclizing agent. Tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide is an effective reagent for this transformation.[2] - Perform the cyclization at the lowest effective temperature.
Low Yield of Bicyclic Lactam Inefficient activation of the carboxylic acid; Steric hindrance in the transition state.- Use a highly effective coupling agent for the lactamization. - Ensure that the starting pyrrolidine-2-acetic acid is of high purity.
Intramolecular [2+2] Photocycloaddition
Issue Potential Cause(s) Troubleshooting Suggestions
Low Conversion of Starting Material Insufficient irradiation time or intensity; Inefficient photosensitizer; Quenching of the excited state.- Increase the irradiation time or use a more powerful lamp. - If using a photosensitizer, ensure it is appropriate for the substrate and reaction conditions. - Degas the solvent to remove oxygen, which can quench the triplet excited state.
Formation of cis/trans Isomers of the Starting Alkene Reversible photoisomerization of the double bond competing with the cycloaddition.- This is an inherent part of the reaction mechanism for some substrates. The reaction should still proceed to the desired cycloadduct. Monitor the reaction by GC or NMR to track the disappearance of both alkene isomers.[7]
Poor Diastereoselectivity The electronic nature of the substituents on the aromatic ring can influence the diastereomeric ratio.- As shown in the data table below, electron-withdrawing groups on the aryl substituent tend to increase the exo selectivity.[7] Consider modifying the substituents if a higher diastereomeric ratio is required.

Data Presentation

Table 1: Diastereoselectivity in the Intramolecular [2+2] Photocycloaddition of N-cinnamyl-N-allylamines [7]

EntryR (Substituent on Aryl Ring)Yield (%)Diastereomeric Ratio (exo:endo)
1aH~9093:7
1bp-F9893:7
1cp-Cl~9095:5
1dp-NO₂~90>99:1

Experimental Protocols

Key Experiment 1: Diastereoselective Intramolecular [2+2] Photocycloaddition of N-allyl-N-[3-(4-fluorophenyl)allyl]amine[7]
  • Preparation of the Reaction Mixture: To 102.5 g (0.450 mol) of N-allyl-N-[3-(4-fluorophenyl)allyl]amine hydrochloride in 1450 ml of acetone, add 365 ml (1.05 mol) of 10% hydrochloric acid.

  • Photochemical Reaction: Irradiate the mixture under a nitrogen atmosphere with a 700-watt high-pressure mercury lamp in a quartz glass apparatus at room temperature for 8 hours.

  • Work-up: Make the reaction mixture alkaline with a 50% sodium hydroxide solution under ice cooling. Extract the mixture twice with methyl t-butyl ether. Dry the combined organic phases over sodium sulfate and evaporate to yield the crude product (a mixture of exo and endo isomers).

  • Purification: The exo and endo isomers can be separated by crystallization with maleic acid or by column chromatography on silica gel.

Key Experiment 2: Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one via Hydrogenation and Cyclization[2][8]

This is a two-step process starting from a 2,5-disubstituted pyrrole.

Step 1: Catalytic Hydrogenation of N-Boc-2,5-disubstituted Pyrrole

  • Reaction Setup: Dissolve the N-Boc-2,5-disubstituted pyrrole derivative in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Hydrogenation: Add a catalytic amount of a hydrogenation catalyst (e.g., Pd/C or PtO₂). Place the reaction mixture under an atmosphere of hydrogen gas (typically 1-4 atm) and stir vigorously until the starting material is consumed (monitor by TLC or GC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude cis-pyrrolidine derivative.

Step 2: Intramolecular Cyclization

  • Hydrolysis: If the precursor is an ester, hydrolyze it to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).

  • Cyclization: Dissolve the crude pyrrolidine-2-acetic acid in an anhydrous solvent such as acetonitrile. Add triethylamine and a cyclizing agent like tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide.[8]

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours until the reaction is complete (monitor by TLC).

  • Work-up and Purification: After cooling, perform an appropriate aqueous work-up. The crude product can be purified by column chromatography on silica gel to yield the 6-azabicyclo[3.2.0]heptan-7-one.

Visualizations

Staudinger_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ketene Ketene zwitterion Zwitterionic Intermediate ketene->zwitterion Nucleophilic attack imine Imine imine->zwitterion cis_lactam cis-β-Lactam zwitterion->cis_lactam Direct Ring Closure (favored by e⁻ donating ketene substituents) trans_lactam trans-β-Lactam zwitterion->trans_lactam Isomerization then Ring Closure (favored by e⁻ withdrawing ketene substituents)

Caption: Mechanism of the Staudinger [2+2] cycloaddition showing the formation of cis and trans β-lactams.

Intramolecular_Cyclization_Workflow start 2,5-Disubstituted Pyrrole hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C) with N-Boc group start->hydrogenation cis_pyrrolidine cis-Pyrrolidine-2-acetic Acid Derivative hydrogenation->cis_pyrrolidine High Diastereoselectivity trans_isomer trans-Pyrrolidine (Side Product) hydrogenation->trans_isomer Minor cyclization Intramolecular Cyclization (e.g., with activating agent) cis_pyrrolidine->cyclization product 6-Azabicyclo[3.2.0]heptan-7-one cyclization->product

Caption: Experimental workflow for the synthesis of 6-azabicyclo[3.2.0]heptan-7-one via intramolecular cyclization.

Photocycloaddition_Stereocontrol reactant trans-N-cinnamyl-N-allylamine triplet Triplet Biradicaloid Intermediate reactant->triplet hv triplet->reactant Intersystem Crossing exo_product exo-6-Aryl-3-azabicyclo[3.2.0]heptane triplet->exo_product Major Pathway endo_product endo-6-Aryl-3-azabicyclo[3.2.0]heptane triplet->endo_product Minor Pathway

Caption: Simplified logical relationship in intramolecular [2+2] photocycloaddition leading to diastereomeric products.

References

Technical Support Center: Purification of 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Azabicyclo[3.2.0]heptan-7-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this bicyclic β-lactam.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 6-Azabicyclo[3.2.0]heptan-7-one, offering potential causes and recommended solutions.

Problem 1: Low or No Recovery of the Desired Product After Column Chromatography

Potential Causes:

  • Degradation on Silica Gel: The β-lactam ring of 6-Azabicyclo[3.2.0]heptan-7-one is susceptible to hydrolysis, which can be catalyzed by the acidic nature of standard silica gel.

  • Inappropriate Mobile Phase: The polarity of the eluent may be too high, causing the compound to elute too quickly with impurities, or too low, resulting in the compound remaining on the column.

  • Product Volatility: Although less common for this compound under normal chromatographic conditions, some product may be lost during solvent evaporation if excessive heat or vacuum is applied.

Solutions:

  • Neutralize Silica Gel: Deactivate the silica gel by washing it with a solution of triethylamine (1-2%) in the chosen eluent system, followed by flushing with the eluent until the triethylamine is removed.

  • Optimize Mobile Phase:

    • Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.

    • The addition of a small amount of a weak acid, such as acetic acid, to the mobile phase can sometimes help to improve peak shape and reduce tailing for polar compounds, but should be used with caution due to the potential for hydrolysis.

  • Careful Solvent Removal: Use a rotary evaporator at a moderate temperature (e.g., 30-40°C) and controlled vacuum to remove the solvent from the collected fractions.

Problem 2: Product is Contaminated with Starting Materials or Side-Products

Potential Causes:

  • Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving unreacted starting materials.

  • Co-elution of Impurities: Impurities with similar polarity to the product may co-elute during chromatography. Common impurities can include uncyclized precursors or isomers.

  • Formation of Diastereomers: Depending on the synthetic route, diastereomers may be formed which can be difficult to separate.

Solutions:

  • Reaction Monitoring: Ensure the initial reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before beginning the purification process.

  • Fine-tune Chromatography:

    • Employ a shallower gradient during column chromatography to improve separation between the product and closely eluting impurities.

    • Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.

Problem 3: Product Degrades During Storage

Potential Causes:

  • Hydrolysis: The β-lactam ring is sensitive to moisture and can hydrolyze over time.

  • Temperature Instability: Elevated temperatures can accelerate the degradation of the compound.

Solutions:

  • Proper Storage Conditions: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature (e.g., -20°C).

  • Use of Desiccants: Store the container in a desiccator to protect it from moisture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 6-Azabicyclo[3.2.0]heptan-7-one?

A1: The impurities will largely depend on your synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as the precursor amino acid or cyclopentene derivatives.

  • Ring-Opened Hydrolysis Product: The corresponding amino acid formed by the cleavage of the β-lactam ring.

  • Diastereomers: If the synthesis is not stereospecific, you may have diastereomers that are challenging to separate.

Q2: What is the best method for purifying 6-Azabicyclo[3.2.0]heptan-7-one?

A2: The optimal purification method depends on the nature and quantity of the impurities. A combination of techniques is often most effective.

  • Column Chromatography: Silica gel chromatography is commonly used. It is crucial to use a well-optimized mobile phase and consider deactivating the silica gel to prevent product degradation.

  • Crystallization: If the compound is a solid and you have a suitable solvent system, crystallization is an excellent technique for achieving high purity.

Q3: How can I monitor the purity of my compound during purification?

A3: Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): A quick and easy way to track the progress of your column chromatography and to get a preliminary assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a more accurate and quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common setup.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help to identify any impurities present.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of your product and to identify impurities.

Q4: My compound appears to be an oil, but the literature reports it as a solid. What should I do?

A4: The physical state of a compound can be influenced by residual solvent or small amounts of impurities.

  • Ensure Complete Solvent Removal: Use a high-vacuum pump to remove any remaining traces of solvent.

  • Attempt Crystallization: Even if it appears as an oil, it may crystallize from a suitable solvent or solvent mixture. Try dissolving a small amount in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexane, pentane) until turbidity is observed. Allowing this to stand, potentially at a reduced temperature, may induce crystallization.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Silica Gel Chromatography>95%Good for separating compounds with different polarities.Potential for product degradation on acidic silica.
Crystallization>99%Can provide very high purity.Requires the compound to be a solid; finding a suitable solvent can be challenging.
Preparative HPLC>99%High resolution and good for separating closely related compounds.More expensive and time-consuming for large quantities.

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Crystallization
  • Solvent Selection: Identify a suitable solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for bicyclic lactams include ethyl acetate/hexane, dichloromethane/pentane, or isopropanol/water.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator may induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Visualizations

Purification_Workflow Crude_Product Crude 6-Azabicyclo[3.2.0]heptan-7-one Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Purity_Check_1 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check_1 Impure_Fractions Impure Fractions Purity_Check_1->Impure_Fractions < 95% Pure Pure_Fractions Pure Fractions Purity_Check_1->Pure_Fractions > 95% Pure Solvent_Evaporation Solvent Evaporation Pure_Fractions->Solvent_Evaporation Purified_Product_Oil Purified Product (Oil/Solid) Solvent_Evaporation->Purified_Product_Oil Crystallization Crystallization Purified_Product_Oil->Crystallization Purity_Check_2 Purity Check (HPLC/NMR) Crystallization->Purity_Check_2 Final_Product High-Purity Crystalline Product Purity_Check_2->Final_Product > 99% Pure

Caption: A typical workflow for the purification of 6-Azabicyclo[3.2.0]heptan-7-one.

Troubleshooting_Logic Start Low Yield/Purity Issue Check_Degradation Check for Degradation (TLC/MS) Start->Check_Degradation Degradation_Confirmed Degradation Confirmed Check_Degradation->Degradation_Confirmed Yes No_Degradation No Significant Degradation Check_Degradation->No_Degradation No Solution_Degradation Modify Purification Conditions (e.g., neutral silica, lower temp.) Degradation_Confirmed->Solution_Degradation Check_Separation Assess Separation Efficiency (TLC/HPLC) No_Degradation->Check_Separation Poor_Separation Poor Separation Check_Separation->Poor_Separation Yes Good_Separation Good Separation (but impure) Check_Separation->Good_Separation No Solution_Separation Optimize Chromatography (e.g., change mobile phase, gradient) Poor_Separation->Solution_Separation Solution_Impurity Consider Recrystallization Good_Separation->Solution_Impurity

Caption: A troubleshooting decision tree for purification issues.

Technical Support Center: Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Azabicyclo[3.2.0]heptan-7-one. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this valuable bicyclic β-lactam. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides, complete with detailed experimental protocols, data summaries, and visualizations to aid in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 6-Azabicyclo[3.2.0]heptan-7-one?

A1: The most prevalent methods for the synthesis of 6-Azabicyclo[3.2.0]heptan-7-one include:

  • [2+2] Staudinger Cycloaddition: This is a widely used method involving the reaction of a ketene with an imine to form the β-lactam ring.[1]

  • Cyclization of Pyrrolidine Derivatives: This approach involves the catalytic hydrogenation of 2,5-disubstituted pyrroles to yield a cis-pyrrolidine derivative, which then undergoes intramolecular cyclization to form the bicyclic system.[1]

  • Intramolecular Photocycloaddition: This method utilizes photochemical conditions to induce a [2+2] cycloaddition within a suitable precursor molecule.

Q2: What are the primary side reactions to be aware of during the Staudinger synthesis of 6-Azabicyclo[3.2.0]heptan-7-one?

A2: The main side reactions include:

  • Formation of Diastereomers: The Staudinger reaction can produce both cis and trans diastereomers of the β-lactam. The stereochemical outcome is highly dependent on reaction conditions.

  • Ketene Dimerization: Ketenes are highly reactive and can dimerize to form diketenes or other polymeric materials, reducing the yield of the desired product.

  • Hydrolysis: The zwitterionic intermediate formed during the Staudinger reaction, as well as the imine starting material, can be susceptible to hydrolysis if moisture is present in the reaction.[2][3][4]

  • Oligomerization: Under certain conditions, side reactions can lead to the formation of oligomeric byproducts.

Q3: How can I control the diastereoselectivity of the Staudinger cycloaddition to favor the desired cis isomer?

A3: Controlling diastereoselectivity is a critical aspect of this synthesis. Key factors include:

  • Temperature: Lower reaction temperatures (e.g., -78 °C) generally favor the formation of the cis isomer.[1]

  • Solvent: The choice of solvent can influence the stereochemical outcome. Nonpolar solvents are often preferred.

  • Substituents: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of the cis product.[5]

  • Protecting Groups: The use of bulky protecting groups, such as a tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen, can enhance stereoselectivity.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of 6-Azabicyclo[3.2.0]heptan-7-one.

Problem 1: Low yield of the desired 6-Azabicyclo[3.2.0]heptan-7-one.

Possible Cause Suggested Solution
Ketene Dimerization Ketenes are unstable and prone to dimerization. Generate the ketene in situ at low temperatures and ensure it reacts with the imine as it is formed. Using a slow addition of the ketene precursor to the imine solution can help minimize this side reaction.
Hydrolysis of Intermediates or Starting Materials Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent hydrolysis of the zwitterionic intermediate or the imine.[2][3][4]
Suboptimal Reaction Temperature Optimize the reaction temperature. While lower temperatures often favor the desired product, they can also slow down the reaction rate. A systematic study of the temperature profile may be necessary to find the optimal balance between reaction rate and yield.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of either the ketene precursor or the imine can lead to the formation of side products.

Problem 2: Poor diastereoselectivity (high proportion of the trans isomer).

Possible Cause Suggested Solution
Reaction Temperature is too High Perform the reaction at lower temperatures. The formation of the cis isomer is generally favored kinetically at lower temperatures.[1]
Inappropriate Solvent The polarity of the solvent can influence the transition state of the cyclization. Experiment with a range of anhydrous solvents, starting with nonpolar options like diethyl ether or dichloromethane.
Isomerization of the Zwitterionic Intermediate A longer-lived zwitterionic intermediate is more likely to isomerize, leading to the formation of the trans product. Conditions that accelerate the ring-closing step, such as the use of appropriate substituents, can favor the cis isomer.[5]

Problem 3: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Presence of Multiple Byproducts Optimize the reaction conditions to minimize the formation of side products. This will simplify the purification process.
Similar Polarity of Diastereomers The cis and trans diastereomers may have very similar polarities, making them difficult to separate by standard column chromatography. Consider using a high-performance liquid chromatography (HPLC) system with a suitable chiral column for better separation. Alternatively, derivatization of the diastereomers to increase their polarity difference before chromatography can be explored.
Contamination with Starting Materials or Reagents Ensure complete reaction by monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or NMR spectroscopy. A proper work-up procedure is crucial to remove unreacted starting materials and reagents before purification.

Experimental Protocols

Key Experiment: Staudinger [2+2] Cycloaddition for the Synthesis of cis-6-Azabicyclo[3.2.0]heptan-7-one

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Imine Formation (if not commercially available):

    • To a solution of the corresponding aldehyde or ketone in an appropriate anhydrous solvent (e.g., dichloromethane or toluene), add one equivalent of the primary amine.

    • Add a drying agent, such as anhydrous magnesium sulfate or sodium sulfate.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which can often be used in the next step without further purification.

  • [2+2] Cycloaddition:

    • Dissolve the imine in a suitable anhydrous solvent (e.g., dichloromethane) in a flame-dried, three-necked flask under an inert atmosphere.

    • Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • In a separate flask, prepare a solution of the acid chloride (ketene precursor) in the same anhydrous solvent.

    • To the cooled imine solution, slowly add a tertiary amine base (e.g., triethylamine, 1.1 equivalents) via a syringe.

    • Slowly add the acid chloride solution to the imine/base mixture dropwise over a period of 1-2 hours using a syringe pump. This slow addition helps to keep the concentration of the generated ketene low, minimizing dimerization.

    • Allow the reaction to stir at the low temperature for an additional 2-4 hours after the addition is complete.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with the organic solvent used in the reaction (e.g., dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel. A solvent gradient (e.g., hexane/ethyl acetate) is typically used to separate the desired product from byproducts and unreacted starting materials. The separation of diastereomers may require careful optimization of the solvent system or the use of HPLC.

Data Presentation

Table 1: Effect of Temperature on Diastereoselectivity (Illustrative Data)

Temperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
2560:4075
085:1580
-78>95:570

Note: This data is illustrative and the actual results may vary depending on the specific substrates and reaction conditions.

Table 2: 1H and 13C NMR Data for cis-6-Azabicyclo[3.2.0]heptan-7-one

1H NMR (CDCl3) 13C NMR (CDCl3)
Chemical shifts and coupling constants for the protons of the bicyclic system. Specific assignments can be found in the cited literature.Chemical shifts for the carbons of the bicyclic system. Specific assignments can be found in the cited literature.

Visualizations

Main Reaction Pathway: Staudinger [2+2] Cycloaddition

Staudinger_Reaction Reactants Imine + Ketene Precursor Ketene Ketene Intermediate Reactants->Ketene + Base Base Base (e.g., Et3N) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine Product 6-Azabicyclo[3.2.0]heptan-7-one Zwitterion->Product Ring Closure

Caption: Staudinger [2+2] cycloaddition pathway.

Common Side Reactions in Staudinger Synthesis

Side_Reactions Ketene Ketene Intermediate Dimer Ketene Dimer Ketene->Dimer Dimerization Hydrolysis_Product Hydrolysis Products Trans_Isomer trans-Diastereomer Zwitterion Zwitterionic Intermediate Zwitterion->Hydrolysis_Product + H2O Zwitterion->Trans_Isomer Isomerization & Ring Closure Imine Imine Imine->Hydrolysis_Product + H2O

Caption: Common side reaction pathways.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Anhydrous Verify Anhydrous Conditions Start->Check_Anhydrous Check_Temp Optimize Temperature Check_Anhydrous->Check_Temp Check_Stoichiometry Check Reactant Stoichiometry Check_Temp->Check_Stoichiometry Check_Ketene_Gen Optimize Ketene Generation (in situ, slow addition) Check_Stoichiometry->Check_Ketene_Gen Solution Improved Yield Check_Ketene_Gen->Solution

Caption: Troubleshooting low reaction yield.

References

Improving the stability of 6-Azabicyclo[3.2.0]heptan-7-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 6-azabicyclo[3.2.0]heptan-7-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6-azabicyclo[3.2.0]heptan-7-one derivatives?

A1: The core of these derivatives contains a β-lactam ring, which is inherently strained and susceptible to degradation. The primary stability concerns are hydrolysis under both acidic and basic conditions, thermal degradation, and, to a lesser extent, photolytic and oxidative degradation. The strained bicyclic system enhances the reactivity of the β-lactam's carbonyl group to nucleophilic attack, which is a key factor in their instability.[1]

Q2: What are the expected degradation products of 6-azabicyclo[3.2.0]heptan-7-one derivatives?

A2: The most common degradation pathway for β-lactam-containing compounds is the hydrolytic cleavage of the β-lactam ring. This results in the formation of an inactive, ring-opened product, analogous to penicilloic acid formed from penicillin degradation. Depending on the substituents on the bicyclic core, other degradation products may form under specific stress conditions.

Q3: How can I monitor the stability of my 6-azabicyclo[3.2.0]heptan-7-one derivative?

A3: The most common and reliable method for monitoring the stability of these derivatives is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS).[2][3] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products.

Q4: What are the general recommendations for storing 6-azabicyclo[3.2.0]heptan-7-one derivatives?

A4: To minimize degradation, these compounds should be stored as a dry solid in a tightly sealed container at low temperatures, preferably at or below -20°C, and protected from light and moisture. For solutions, it is advisable to prepare them fresh before use. If short-term storage of solutions is necessary, they should be kept at 2-8°C and used as quickly as possible. The stability of β-lactams in solution is highly dependent on the solvent, pH, and temperature.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution During Experiments

Symptoms:

  • Loss of biological activity in assays.

  • Appearance of new peaks and a decrease in the parent peak area in HPLC analysis over a short period.

  • A gradual color change in the solution.

Possible Causes:

  • pH of the medium: The β-lactam ring is highly susceptible to hydrolysis at acidic or alkaline pH.

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Presence of nucleophiles: Buffers or other components in the experimental medium may contain nucleophiles that can attack the β-lactam ring.

  • Presence of metal ions: Certain metal ions can catalyze the degradation of β-lactams.

Solutions:

  • pH Control:

    • Determine the optimal pH for the stability of your specific derivative. For many β-lactams, this is in the slightly acidic to neutral range (pH 6-7).

    • Use buffers that do not contain nucleophilic species (e.g., phosphate or citrate buffers are generally preferred over Tris buffers).

  • Temperature Management:

    • Perform experiments at the lowest feasible temperature.

    • If elevated temperatures are required, minimize the exposure time.

  • Solvent and Buffer Selection:

    • Use aprotic solvents for reconstitution and storage whenever possible.

    • If aqueous buffers are necessary, use freshly prepared solutions and consider the use of co-solvents (e.g., DMSO, ethanol) to reduce the water activity, if compatible with the experiment.

  • Chelating Agents:

    • If metal ion-catalyzed degradation is suspected, consider the addition of a chelating agent like EDTA, provided it does not interfere with the experiment.

Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in dose-response curves.

  • Loss of potency over the duration of the assay.

  • Discrepancies between expected and observed biological activity.

Possible Causes:

  • Degradation in assay medium: The compound may be unstable in the cell culture medium or assay buffer over the incubation period.

  • Adsorption to plasticware: Lipophilic derivatives may adsorb to the surfaces of microplates or tubes, reducing the effective concentration.

  • Interaction with serum proteins: If serum is used in the assay, the compound may bind to proteins, affecting its availability.

Solutions:

  • Assess Stability in Assay Medium:

    • Incubate the compound in the assay medium under the exact assay conditions (temperature, CO2, etc.) for the duration of the experiment.

    • At various time points, take aliquots and analyze by HPLC to quantify the remaining parent compound.

  • Mitigate Adsorption:

    • Use low-binding microplates and tubes.

    • Consider the inclusion of a small percentage of a non-ionic surfactant (e.g., Tween-80) in the assay medium, if compatible with the assay.

  • Account for Protein Binding:

    • If significant protein binding is suspected, the effective concentration of the free compound will be lower than the nominal concentration. This should be considered when interpreting the results.

Issue 3: Difficulty in Purifying the Synthesized Derivative

Symptoms:

  • The presence of multiple spots on TLC or peaks in HPLC of the crude product.

  • Co-elution of impurities with the desired product during column chromatography.

  • Degradation of the product on the silica gel column.

Possible Causes:

  • Formation of diastereomers: If the synthesis is not stereoselective, a mixture of diastereomers may be formed, which can be difficult to separate.

  • On-column degradation: The acidic nature of silica gel can promote the degradation of acid-labile β-lactam compounds.

  • Residual reagents or by-products: Incomplete reactions or side reactions can lead to impurities that are structurally similar to the product.

Solutions:

  • Optimize Reaction Conditions:

    • Carefully control the reaction temperature and stoichiometry to improve stereoselectivity and minimize side reactions.

  • Alternative Purification Methods:

    • Consider using neutral or basic alumina for chromatography if the compound is acid-sensitive.

    • Preparative HPLC can offer better resolution for separating closely related impurities and diastereomers.

    • Crystallization is an effective method for purifying solid compounds and can also help in separating diastereomers.

  • Neutralize Silica Gel:

    • If silica gel chromatography is necessary, the silica can be pre-treated with a base (e.g., triethylamine in the eluent) to neutralize its acidity.

Data Presentation

Table 1: General Stability Profile of β-Lactam Core Structures under Forced Degradation Conditions

Stress ConditionTemperatureReagent/MediumTypical Observation
Acidic Hydrolysis 40-80°C0.1 M - 1 M HClSignificant degradation, ring-opening
Basic Hydrolysis 25-60°C0.1 M - 1 M NaOHRapid degradation, ring-opening
Oxidative 25-40°C3-30% H₂O₂Variable degradation, potential for oxidation of side chains and the β-lactam ring
Thermal 60-100°C (solid), 40-80°C (solution)Inert atmosphereDegradation in both solid and solution states, rate is temperature-dependent
Photolytic AmbientUV/Vis light exposurePotential for degradation, especially for compounds with chromophores

Note: The actual extent of degradation will be highly dependent on the specific substituents on the 6-azabicyclo[3.2.0]heptan-7-one core.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of a 6-azabicyclo[3.2.0]heptan-7-one derivative under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 2, 8, and 24 hours, protected from light.

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solution):

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in mobile phase) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after a defined exposure period.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent 6-azabicyclo[3.2.0]heptan-7-one derivative from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Use a gradient elution to ensure separation of compounds with a range of polarities.

    • Mobile Phase A: 0.1% formic acid or phosphoric acid in water.

    • Mobile Phase B: Acetonitrile or methanol.

    • A typical starting gradient could be 5-95% B over 20 minutes.

  • Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance. If the compound lacks a strong chromophore, a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can be used.

  • Method Optimization:

    • Inject a mixture of the stressed samples (from the forced degradation study) to create a sample containing the parent compound and its major degradation products.

    • Adjust the gradient slope, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.

Visualizations

Degradation_Pathway parent 6-Azabicyclo[3.2.0]heptan-7-one Derivative hydrolysis_product Ring-Opened Hydrolysis Product (Inactive) parent->hydrolysis_product Hydrolysis (Acid/Base) other_products Other Degradation Products parent->other_products Oxidation, Photolysis, High Temperature

Caption: Primary degradation pathways for 6-azabicyclo[3.2.0]heptan-7-one derivatives.

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_purity Is the starting material pure? start->check_purity check_stability Is the compound stable in the experimental medium? modify_conditions Modify Experimental Conditions: - Adjust pH - Lower Temperature - Change Buffer check_stability->modify_conditions No re_evaluate Re-evaluate Experiment check_stability->re_evaluate Yes check_purity->check_stability Yes repurify Re-purify the compound check_purity->repurify No modify_conditions->start repurify->start

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Iridium Catalysts for 6-Azabicyclo[3.2.0]heptan-7-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-azabicyclo[3.2.0]heptan-7-one and related γ-lactams using iridium catalysts. The focus is on intramolecular C-H amidation reactions, a powerful method for constructing this valuable bicyclic core.

Troubleshooting Guide

This guide addresses common issues encountered during the iridium-catalyzed synthesis of γ-lactams. A systematic approach to troubleshooting is recommended.

Low or No Conversion

Question: My iridium-catalyzed C-H amidation reaction is showing low or no conversion to the desired 6-azabicyclo[3.2.0]heptan-7-one. What are the primary areas to investigate?

Answer: Low catalytic activity can often be traced to one of four main areas: catalyst integrity, purity of reagents and solvents, suboptimal reaction conditions, or issues with the substrate itself.

1. Catalyst Integrity:

  • Decomposition: Iridium catalysts, especially in lower oxidation states, can be sensitive to air and moisture. Ensure all manipulations are performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Inactive State: The active catalytic species may not be forming correctly. Catalyst activation can be sensitive to additives and pre-reaction conditions.

  • Verification: Use a freshly purchased or synthesized batch of the catalyst. If possible, verify its integrity using techniques like NMR spectroscopy (¹H, ³¹P) by comparing it to a fresh sample.

2. Reagent & Solvent Purity:

  • Catalyst Poisons: Even high-grade solvents and reagents can contain trace impurities that act as catalyst poisons. Sulfur compounds are particularly notorious for poisoning metal catalysts. Ensure solvents are rigorously dried and degassed.

  • Substrate Purity: Impurities in the starting material (the dioxazolone precursor) can inhibit the catalyst. Purify the substrate meticulously before use.

3. Reaction Conditions:

  • Temperature: C-H activation is often the rate-determining step and is temperature-dependent. If the reaction is sluggish at room temperature, a moderate increase (e.g., to 50-80 °C) may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.

  • Solvent: The choice of solvent is critical. Polar, non-coordinating solvents like 1,2-dichloroethane (DCE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have shown good performance in C-H amidation reactions.[1]

  • Additives: Some iridium-catalyzed reactions require additives like silver salts (e.g., AgOAc, Ag₂CO₃) as oxidants or halide scavengers, or acids/bases to facilitate catalyst turnover.[2] Ensure all necessary additives are present in the correct stoichiometry.

4. Substrate Issues:

  • Competing Reactions: For acyl nitrene intermediates, a common competing pathway is the Curtius-type rearrangement to form an isocyanate.[3] Catalyst and ligand design are crucial to suppress this side reaction. Theory and mechanistic studies suggest that more electron-donating bidentate ligands on the iridium center can lower the C-H insertion barrier, favoring lactam formation.[3]

Low Enantioselectivity

Question: My asymmetric synthesis is producing the 6-azabicyclo[3.2.0]heptan-7-one with low enantiomeric excess (ee). How can I improve this?

Answer: Achieving high enantioselectivity is a common challenge and is highly dependent on the interplay between the substrate, catalyst, and chiral ligand.

  • Ligand Choice: The steric and electronic properties of the chiral ligand are paramount. For iridium-catalyzed asymmetric aminations, phosphoramidate and chiral diamine ligands have been used successfully.[4] It may be necessary to screen a variety of ligands to find the optimal one for your specific substrate.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate.

  • Solvent Effects: The solvent can influence the conformation of the substrate-catalyst complex in the transition state. Screening different solvents can sometimes lead to significant improvements in ee.

  • Catalyst Precursor: The counter-ion of the iridium precursor can sometimes influence enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the nitrogen source in iridium-catalyzed C-H amidation to form γ-lactams? A1: 1,4,2-Dioxazol-5-ones are widely used as stable, solid precursors for acyl nitrenes.[1][3] They are readily accessible from carboxylic acids and release carbon dioxide as the only byproduct, making the reaction clean.[5]

Q2: How can I minimize the formation of the isocyanate byproduct? A2: The competing Curtius-type rearrangement is a major hurdle. The choice of the iridium catalyst system is key to suppressing this pathway. Pentamethylcyclopentadienyl iridium(III) catalysts with tailored, more electron-donating bidentate ligands have been shown to be effective in favoring the desired C-H insertion over isocyanate formation.[3]

Q3: My reaction is very sensitive to air and moisture. What specific handling techniques are recommended? A3: Strict inert atmosphere techniques are crucial. All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert gas (argon or nitrogen). Solvents should be passed through a purification system or distilled from appropriate drying agents. All solid reagents should be handled in a glovebox.

Q4: What is a typical catalyst loading for these reactions? A4: Catalyst loading can vary, but typically ranges from 1 to 5 mol %. For highly efficient systems, loadings as low as 0.1 mol % have been reported for related transformations.[3]

Data Presentation

Catalyst SystemLigandSubstrateYield (%)Enantiomeric Excess (ee %)Reference
[Ir(COD)Cl]₂ / Ligand 31PhosphoramidateEnynes for Azabicyclo[3.2.0]heptane synthesis21-60% (after subsequent PtCl₂ cyclization)92-99%[6]

Experimental Protocols

As a specific protocol for the direct iridium-catalyzed C-H amidation synthesis of 6-azabicyclo[3.2.0]heptan-7-one is not available, a general procedure for the synthesis of γ-lactams via this method is provided below. Note: This protocol is a general guideline and must be optimized for the specific substrate.

General Procedure for Iridium-Catalyzed Intramolecular C-H Amidation:

  • Preparation: In a nitrogen-filled glovebox, add the iridium catalyst (e.g., [Cp*IrCl₂]₂, 2.5 mol %), a silver salt additive (e.g., AgSbF₆, 10 mol %), and the appropriate chiral ligand (if an asymmetric reaction is desired, e.g., a chiral diamine, 5.5 mol %) to a dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the desired anhydrous, degassed solvent (e.g., 1,2-dichloroethane, DCE) to the vial.

  • Reaction Initiation: Stir the mixture at room temperature for approximately 30 minutes to allow for catalyst pre-formation.

  • Substrate Addition: Add the dioxazolone precursor (1.0 equiv) to the reaction mixture.

  • Reaction Conditions: Seal the vial and stir the reaction at the optimized temperature (e.g., room temperature to 80 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with a suitable solvent (e.g., dichloromethane).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired γ-lactam.

Visualizations

Troubleshooting_Workflow start Low or No Conversion catalyst 1. Check Catalyst Integrity start->catalyst reagents 2. Assess Reagent & Solvent Purity start->reagents conditions 3. Review Reaction Conditions start->conditions substrate 4. Examine Substrate Issues start->substrate catalyst_sol Use fresh catalyst Handle under inert atmosphere Verify with NMR catalyst->catalyst_sol reagents_sol Purify substrate Use freshly dried/degassed solvents reagents->reagents_sol conditions_sol Optimize temperature Screen solvents (DCE, HFIP) Check additives conditions->conditions_sol substrate_sol Consider competing Curtius rearrangement Optimize ligand to favor C-H insertion substrate->substrate_sol

Caption: A logical workflow for troubleshooting low reaction yields.

Catalytic_Cycle Ir_precatalyst [CpIr(III)] Precatalyst Active_Ir Active [CpIr(III)] Species Ir_precatalyst->Active_Ir Activation (e.g., Ag+ salt) Ir_Nitrenoid Ir(V)-Nitrenoid Intermediate Active_Ir->Ir_Nitrenoid + Dioxazolone - CO2 Dioxazolone Dioxazolone Substrate CH_Insertion Intramolecular C-H Insertion Ir_Nitrenoid->CH_Insertion Product_complex Iridacycle Intermediate CH_Insertion->Product_complex Product_complex->Active_Ir Reductive Elimination Product γ-Lactam Product Product_complex->Product

Caption: A simplified catalytic cycle for iridium-catalyzed C-H amidation.

References

Technical Support Center: Palladium-Catalyzed Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed synthesis of 6-azabicyclo[3.2.0]heptan-7-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary palladium-catalyzed methods for the synthesis of the 6-azabicyclo[3.2.0]heptan-7-one core?

A1: The main palladium-catalyzed strategies involve the intramolecular cyclization of unsaturated amide precursors. Key approaches include:

  • Palladium-catalyzed Intramolecular C(sp³)-H Amination: This method involves the activation of a C-H bond on an alkyl chain by a palladium catalyst, followed by intramolecular nucleophilic attack by the amide nitrogen to form the β-lactam ring.

  • Palladium-catalyzed Intramolecular Hydroamination of Unsaturated Amides: This approach utilizes a palladium catalyst to facilitate the intramolecular addition of the N-H bond of an amide across a carbon-carbon double or triple bond within the same molecule.

  • Palladium-catalyzed Carbonylative Cyclization: In this method, a suitable amino-alkene or amino-alkyne substrate undergoes cyclization with the incorporation of carbon monoxide (CO) to form the β-lactam ring.

Q2: I am observing low to no product yield. What are the potential causes?

A2: Low or no yield in this synthesis can stem from several factors:

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various mechanisms, including sintering, coking, poisoning by impurities, or the formation of stable off-cycle complexes.[1] Amines, in particular, can sometimes coordinate too strongly to the palladium center, leading to catalyst inhibition.

  • Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. An inappropriate ligand may lead to catalyst decomposition or favor undesired side reactions.

  • Sub-optimal Reaction Conditions: Temperature, pressure (especially for carbonylative reactions), and solvent can significantly impact the reaction outcome. Each specific palladium-catalyzed method will have its own optimal set of conditions.

  • Poor Substrate Quality: Impurities in the starting materials or solvent can poison the catalyst. The substrate itself may also be unstable under the reaction conditions.

Q3: My reaction is producing significant byproducts. What are the likely side reactions?

A3: Common side reactions in palladium-catalyzed cyclizations to form β-lactams include:

  • β-Hydride Elimination: This is a common decomposition pathway for alkyl-palladium intermediates, leading to the formation of unsaturated products instead of the desired cyclized product.

  • Isomerization of the Double Bond: The palladium catalyst can sometimes catalyze the isomerization of the double bond in the starting material, leading to the formation of undesired constitutional isomers of the product.

  • Formation of Larger Ring Systems: Depending on the substrate and reaction conditions, cyclization can sometimes lead to the formation of thermodynamically more stable larger rings (e.g., γ- or δ-lactams) instead of the desired four-membered β-lactam.

  • Dimerization or Oligomerization: In some cases, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or oligomers.

Q4: How can I control the stereoselectivity of the reaction?

A4: Achieving high stereoselectivity is a critical aspect of this synthesis. Key factors to consider are:

  • Chiral Ligands: The use of chiral phosphine ligands or other chiral ligands is the most common strategy to induce enantioselectivity in palladium-catalyzed reactions.

  • Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization.

  • Reaction Conditions: Temperature and solvent can influence the transition state geometries and, consequently, the stereoselectivity of the reaction. For some cycloaddition-based approaches, lower temperatures can minimize side reactions and improve stereoselectivity.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst deactivation by impurities.Ensure all reagents and solvents are pure and dry. Degas the solvent to remove oxygen.
Inactive catalyst.Use a fresh batch of palladium precursor and ligand. Consider pre-activation of the catalyst if required by the specific protocol.
Incorrect reaction temperature.Optimize the reaction temperature. Some C-H activation steps require elevated temperatures, while other steps may be sensitive to heat.
Formation of Isomeric Byproducts β-Hydride elimination from the alkyl-palladium intermediate.Use ligands that promote reductive elimination over β-hydride elimination. Bulky, electron-rich phosphine ligands are often effective.
Isomerization of the starting material's double bond.Lower the reaction temperature. Screen different palladium precursors and ligands.
Low Diastereo- or Enantioselectivity Ineffective chiral ligand.Screen a variety of chiral ligands. The optimal ligand is often substrate-dependent.
Racemization of the product or intermediates.Lower the reaction temperature. Investigate the effect of different solvents.
Formation of Larger Ring Lactams Thermodynamic control favoring larger ring formation.Use conditions that favor kinetic control (e.g., lower temperatures, shorter reaction times). The choice of ligand can also influence the regioselectivity of the cyclization.
Reaction Stalls Before Completion Catalyst deactivation during the reaction.Add a second portion of the catalyst and/or ligand during the reaction.
Product inhibition.If possible, perform the reaction at a lower concentration.

Data Presentation

Table 1: Comparison of Selected Synthetic Routes for 6-Azabicyclo[3.2.0]heptan-7-one and its Derivatives

Synthetic RouteKey FeaturesReported Yields
Intramolecular Cyclization of Pyrrolidine-2-acetic Acid DerivativesFormation of the β-lactam ring from a pre-existing pyrrolidine core.Often high yielding, though specific percentages vary depending on the substrate and cyclizing agent.[2][3]
[2+2] CycloadditionDirect formation of the bicyclic system from an imine and a ketene equivalent. Can be highly stereoselective.[2]Varies widely based on substrates and conditions.
Iridium-catalyzed Asymmetric Allylic Amination followed by PtCl₂ CyclizationIntroduces chirality early in the synthesis.21-60% for the cyclization step.[2]
Palladium-catalyzed C-H Activation of Bicyclo[1.1.1]pentane Carboxylic AcidsDiastereoselective synthesis of functionalized bicyclo[3.2.0]heptane lactones.Yields ranging from 39% to 65% for analogous lactones.[4]

Experimental Protocols

Note: The following is a representative, synthesized protocol based on established palladium-catalyzed intramolecular C-H amination reactions for the formation of β-lactams. Optimization will likely be required for specific substrates.

Palladium-Catalyzed Intramolecular C(sp³)-H Amination for the Synthesis of a 6-Azabicyclo[3.2.0]heptan-7-one Derivative

Materials:

  • N-protected γ,δ-unsaturated amide precursor

  • Palladium(II) acetate (Pd(OAc)₂)

  • Suitable phosphine ligand (e.g., a bulky, electron-rich monodentate or bidentate phosphine)

  • Oxidant (e.g., benzoquinone, Ag₂CO₃, or other suitable oxidant)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the N-protected γ,δ-unsaturated amide substrate (1.0 equiv).

  • Add Pd(OAc)₂ (e.g., 5-10 mol%) and the phosphine ligand (e.g., 10-20 mol%).

  • Add the oxidant (e.g., 1.1-2.0 equiv).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (this may range from room temperature to >100 °C and requires optimization) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-azabicyclo[3.2.0]heptan-7-one derivative.

Visualizations

Reaction_Mechanism cluster_catalytic_cycle Catalytic Cycle Pd(II)_precatalyst Pd(II) Precatalyst Active_Pd(II) Active Pd(II) Species Pd(II)_precatalyst->Active_Pd(II) Ligand Exchange Substrate_Coordination Substrate Coordination Active_Pd(II)->Substrate_Coordination + Substrate C-H_Activation C-H Activation / Cyclometalation Substrate_Coordination->C-H_Activation Reductive_Elimination Reductive Elimination C-H_Activation->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Forms C-N bond Pd(0) Pd(0) Product_Release->Pd(0) - Product Product Product Product_Release->Product Reoxidation Reoxidation Pd(0)->Reoxidation Reoxidation->Active_Pd(II) + Oxidant Oxidant_out Reduced Oxidant Reoxidation->Oxidant_out Substrate Substrate Substrate->Substrate_Coordination Oxidant_in Oxidant Oxidant_in->Reoxidation

Caption: Proposed catalytic cycle for palladium-catalyzed C-H amination.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Add Substrate, Catalyst, Ligand, and Oxidant Reaction_Setup->Reagent_Addition Solvent_Addition Add Anhydrous, Degassed Solvent Reagent_Addition->Solvent_Addition Reaction Heat and Stir Solvent_Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis.

Troubleshooting_Logic Start Low Yield or No Reaction Check_Reagents Are reagents and solvents pure? Start->Check_Reagents Check_Catalyst Is the catalyst active? Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes New_Catalyst Use fresh catalyst and ligand. Check_Catalyst->New_Catalyst No Side_Products Are there side products? Check_Conditions->Side_Products Yes Optimize_Conditions Optimize temperature, concentration, and reaction time. Check_Conditions->Optimize_Conditions No Check_Reagents->Check_Catalyst Yes Purify_Reagents Purify/dry reagents and solvents. Degas solvent. Check_Reagents->Purify_Reagents No Side_Products->Optimize_Conditions No Analyze_Byproducts Analyze byproducts (NMR, MS) to identify side reactions. Side_Products->Analyze_Byproducts Yes Adjust_Strategy Change ligand or other parameters to suppress side reactions. Analyze_Byproducts->Adjust_Strategy e.g., β-hydride elimination

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: Scalable Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 6-Azabicyclo[3.2.0]heptan-7-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthetic routes to 6-Azabicyclo[3.2.0]heptan-7-one?

A1: The two main scalable synthetic strategies are the intramolecular cyclization of pyrrolidine-2-acetic acid derivatives and the [2+2] cycloaddition reaction, also known as the Staudinger synthesis.[1][2]

Q2: Which synthetic route is generally preferred for scalability and stereocontrol?

A2: The intramolecular cyclization of pyrrolidine-2-acetic acid derivatives often offers better stereocontrol, particularly when starting from substituted pyrroles that undergo stereoselective catalytic hydrogenation to yield cis-2,5-disubstituted pyrrolidines.[2][3][4] The scalability of this route is demonstrated by its application in the synthesis of carbapenam precursors.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Both primary synthetic routes involve hazardous materials and conditions. When performing a [2+2] cycloaddition, ketenes are highly reactive and require anhydrous conditions and an inert atmosphere to prevent polymerization or reaction with moisture.[1] The intramolecular cyclization route may involve the use of pyrophoric reagents like sodium hydride and flammable solvents such as tetrahydrofuran (THF). Catalytic hydrogenation requires the safe handling of hydrogen gas and flammable catalysts. Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be carried out in a well-ventilated fume hood.

Q4: How can the enantiomeric purity of 6-Azabicyclo[3.2.0]heptan-7-one be controlled?

A4: Enantiomeric control can be achieved through several methods. In the intramolecular cyclization route, the use of chiral starting materials or asymmetric catalytic hydrogenation of the pyrrole precursor can lead to enantiomerically enriched products.[2][4] For the [2+2] cycloaddition, chiral auxiliaries on the imine or ketene, or the use of chiral catalysts, can induce stereoselectivity. Additionally, enzymatic resolution of the final racemic product or an intermediate is a viable strategy.

Troubleshooting Guides

Route 1: Intramolecular Cyclization of Pyrrolidine-2-acetic Acid Derivatives
Issue Potential Cause Troubleshooting Steps
Low or no yield of the bicyclic lactam Incomplete cyclization of the pyrrolidine-2-acetic acid derivative.- Ensure anhydrous reaction conditions, as water can quench the cyclizing agent. - Use a more potent cyclizing agent, such as tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide.[2][3][4] - Increase the reaction temperature or prolong the reaction time.
Decomposition of the starting material or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Consider using milder reaction conditions if the product is found to be unstable.
Formation of polymeric byproducts Intermolecular side reactions competing with the desired intramolecular cyclization.- Employ high-dilution conditions to favor the intramolecular reaction pathway. - Slowly add the pyrrolidine-2-acetic acid derivative to the solution of the cyclizing agent.
Low stereoselectivity in the final product Poor stereocontrol during the catalytic hydrogenation of the pyrrole precursor.- Optimize the hydrogenation catalyst and reaction conditions. Rhodium and ruthenium catalysts have shown high activity for pyrrole hydrogenation. - Ensure the presence of a bulky N-protecting group, such as a tert-butoxycarbonyl (Boc) group, which can direct the stereochemical outcome of the hydrogenation.[2][3][4]
Difficulty in purifying the final product Presence of unreacted starting material and cyclizing agent byproducts.- Utilize column chromatography on silica gel for purification.[5] - Consider a crystallization step to obtain a highly pure product.
Route 2: [2+2] Cycloaddition (Staudinger Reaction)
Issue Potential Cause Troubleshooting Steps
Low or no yield of the bicyclic lactam Instability or decomposition of the ketene intermediate.- Ensure strictly anhydrous conditions for all reagents and solvents. - Generate the ketene in situ in the presence of the imine to ensure immediate trapping. - Maintain low reaction temperatures (e.g., -78 °C to 0 °C) to minimize ketene polymerization and other side reactions.[1]
Low reactivity of the imine.- The electronic properties of the imine substituents can affect its nucleophilicity. Consider modifying the imine structure if reactivity is low.
Formation of undesired side products Dimerization or polymerization of the ketene.- Maintain a low concentration of the ketene by slow addition of the ketene precursor. - Optimize the reaction temperature to favor the cycloaddition over side reactions.
Reaction of the ketene with the solvent or other nucleophiles.- Choose an inert and non-nucleophilic solvent for the reaction.
Poor stereoselectivity (formation of both cis and trans isomers) The stereochemical outcome is highly dependent on reaction conditions and substrate electronics.- For preferential formation of the cis-β-lactam, use electron-donating ketene substituents and electron-withdrawing imine substituents to accelerate the direct ring closure. - To favor the trans-β-lactam, use electron-withdrawing ketene substituents and electron-donating imine substituents, which slow down the ring closure and allow for isomerization of the zwitterionic intermediate.[6] - Lowering the reaction temperature can often improve stereoselectivity.[1]
Challenges in product purification Removal of byproducts from the base used for ketene generation (e.g., triethylamine hydrochloride).- Perform an aqueous workup to remove water-soluble salts. - Utilize column chromatography for the separation of the desired product from nonpolar impurities.

Experimental Protocols

Protocol 1: Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one via Intramolecular Cyclization

This protocol is adapted from the general method described by Gilchrist, Lemos, and Ottaway for the synthesis of carbapenams from pyrroles.[2][3][4]

Step 1: Catalytic Hydrogenation of a 2,5-disubstituted Pyrrole Derivative

  • Preparation: In a high-pressure reactor, dissolve the N-Boc protected 2,5-disubstituted pyrrole precursor in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C). The catalyst loading is typically 5-10 mol%.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Carefully depressurize the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude cis-pyrrolidine-2-acetic acid derivative.

Step 2: Intramolecular Cyclization

  • Preparation: Dissolve the crude cis-pyrrolidine-2-acetic acid derivative in a dry, aprotic solvent such as acetonitrile or THF under an inert atmosphere.

  • Cyclization: Add a solution of a cyclizing agent, such as tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide, and a non-nucleophilic base like triethylamine to the reaction mixture.[7]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to yield 6-Azabicyclo[3.2.0]heptan-7-one.

Protocol 2: Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one via [2+2] Cycloaddition

This protocol is a general representation of the Staudinger lactam synthesis.

  • Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve the appropriate imine precursor in a dry, non-polar solvent like dichloromethane (DCM) or diethyl ether. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Ketene Generation and Reaction: In the dropping funnel, prepare a solution of an acyl chloride (the ketene precursor) and a tertiary amine base (e.g., triethylamine) in the same dry solvent. Add this solution dropwise to the cooled imine solution over a period of 1-2 hours with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 6-Azabicyclo[3.2.0]heptan-7-one.

Quantitative Data

Table 1: Representative Yields for the Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one Derivatives via Intramolecular Cyclization

Starting MaterialCyclizing AgentSolventYield (%)Reference
Pyrrolidine-2-acetic acid hydrochloride saltTris(2-oxa-3-benzoxazolinyl)phosphine oxideAcetonitrileNot specified[7]
N-Boc-5-substituted-pyrrolidine-2-acetic acidTris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxideAcetonitrileHigh (qualitative)[2][4]

Table 2: Representative Yields for [2+2] Cycloaddition Reactions Forming Bicyclic β-Lactams

ImineKetene PrecursorBaseSolventYield (%)Reference
Chiral Schiff base from D-phenylalanine ethyl ester and cinnamaldehydePhthalimidoacetyl chlorideTriethylamineNot specifiedNot specified for bicyclic[8]
N-benzylaldimines(S)-4-phenyloxazolidinon-3-ylacetyl chlorideNot specifiedNot specified80-90 (monocyclic)
General Aromatic Aldehyde and Isoniazide2,3-Dihydrofuran (forms ketene equivalent)Montmorillonite K-10Not specified85-95[9]

Visualizations

Synthesis_Pathway_Cyclization Pyrrole 2,5-Disubstituted Pyrrole Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) N-Boc protection facilitates reaction Pyrrole->Hydrogenation Pyrrolidine cis-Pyrrolidine-2-acetic Acid Derivative Hydrogenation->Pyrrolidine Cyclization Intramolecular Cyclization (e.g., Tris(1,3-dihydro-2-oxobenzoxazol -3-yl)phosphine oxide) Pyrrolidine->Cyclization Lactam 6-Azabicyclo[3.2.0]heptan-7-one Cyclization->Lactam Synthesis_Pathway_Cycloaddition cluster_ketene Ketene Formation AcylChloride Acyl Chloride Ketene Ketene (in situ) AcylChloride->Ketene -HCl Base Tertiary Amine Base (e.g., Triethylamine) Cycloaddition [2+2] Cycloaddition (Staudinger Reaction) Ketene->Cycloaddition Imine Imine Imine->Cycloaddition Lactam 6-Azabicyclo[3.2.0]heptan-7-one Cycloaddition->Lactam Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Confirm Anhydrous and Inert Conditions CheckPurity->CheckConditions OptimizeReagents Optimize Reagent Stoichiometry and Choice CheckConditions->OptimizeReagents OptimizeTempTime Adjust Reaction Temperature and Time OptimizeReagents->OptimizeTempTime AnalyzeByproducts Identify Side Products (GC-MS, NMR) OptimizeTempTime->AnalyzeByproducts Purification Optimize Purification (Chromatography, Crystallization) AnalyzeByproducts->Purification Success Improved Yield Purification->Success

References

Validation & Comparative

A Comparative Purity Analysis of 6-Azabicyclo[3.2.0]heptan-7-one and Alternative Bicyclic Lactam Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals characterizing the purity of 6-Azabicyclo[3.2.0]heptan-7-one, a pivotal building block in medicinal chemistry. This guide provides a comparative analysis of its purity against alternative bicyclic lactams, 2-Azabicyclo[2.2.1]heptan-3-one and 7-Azabicyclo[4.2.0]octan-8-one, supported by detailed experimental protocols and data presented for easy comparison.

Bicyclic lactams are crucial scaffolds in the synthesis of a wide array of pharmaceutical compounds, including antibiotics and other therapeutic agents. The purity of these starting materials is paramount to ensure the safety and efficacy of the final drug product. This guide outlines the key analytical techniques for assessing the chemical and enantiomeric purity of 6-Azabicyclo[3.2.0]heptan-7-one and its alternatives.

Comparative Purity Data

The following table summarizes the key chemical properties and typical purity levels of 6-Azabicyclo[3.2.0]heptan-7-one and two common alternatives. These values are based on commercially available research-grade materials and published literature.

Feature6-Azabicyclo[3.2.0]heptan-7-one2-Azabicyclo[2.2.1]heptan-3-one7-Azabicyclo[4.2.0]octan-8-one
CAS Number 22031-52-3[1][2]24647-29-834102-49-3[3][4]
Molecular Formula C₆H₉NO[2]C₆H₉NOC₇H₁₁NO[4]
Molecular Weight 111.14 g/mol [1][2]111.14 g/mol 125.17 g/mol [4]
Typical Purity (Chemical) ≥95% - 98%≥95%≥95%[3]
Typical Purity (Enantiomeric) >95% ee (for chiral variants)[5]Not specifiedNot specified

Performance Comparison

6-Azabicyclo[3.2.0]heptan-7-one serves as a versatile building block in the synthesis of carbapenems and other complex molecules.[6][7] Its fused five- and four-membered ring system offers a unique conformational rigidity.

In comparison, 2-Azabicyclo[2.2.1]heptan-3-one, a bridged bicyclic lactam, provides a different three-dimensional structure and is also utilized as a key intermediate in the synthesis of various pharmaceutical compounds.[8][9] 7-Azabicyclo[4.2.0]octan-8-one, with its six- and four-membered fused ring system, represents another structural class of bicyclic lactams used in medicinal chemistry. The choice between these scaffolds often depends on the desired stereochemistry and the specific synthetic route being employed.

Experimental Protocols

Accurate determination of purity requires robust analytical methodologies. Below are detailed protocols for the most common techniques used for the characterization of 6-Azabicyclo[3.2.0]heptan-7-one and its alternatives.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is suitable for determining the chemical purity of the bicyclic lactams and identifying any non-enantiomeric impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). A typical gradient could be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[10]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound (approximately 1 mg/mL) in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is crucial for determining the enantiomeric excess (ee) of chiral bicyclic lactams.

  • Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel® OD-H, Chiralpak® AD) or a cyclodextrin-based column (e.g., Cyclobond I 2000 DMP).[10][11]

  • Mobile Phase: Typically a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20).[11] For basic compounds, 0.1% diethylamine may be added, and for acidic compounds, 0.1% trifluoroacetic acid can be used.[12]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 210 nm or 225 nm).[10][11]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

  • Analysis: Inject the sample and identify the peaks corresponding to each enantiomer. The enantiomeric excess is calculated using the formula: ee (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying volatile impurities and confirming the molecular weight of the compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a rate of 10-20°C/min.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Scan a mass range appropriate for the compound and expected impurities (e.g., m/z 40-300).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the sample. The resulting chromatogram will separate the components based on their boiling points and interactions with the column. The mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of the target compound. Impurities can be identified by their respective mass spectra and retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

¹H and ¹³C NMR are essential for confirming the structure of the bicyclic lactam and for detecting and quantifying impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Analysis:

    • ¹H NMR: Acquire a proton spectrum. The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of the compound. Impurities will appear as extra signals. The purity can be estimated by comparing the integration of the compound's signals to those of the impurities.

    • ¹³C NMR: Acquire a carbon-13 spectrum. The number of signals and their chemical shifts should correspond to the number of unique carbon atoms in the molecule.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the characterization of bicyclic lactam purity.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Report Sample Bicyclic Lactam Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter (for HPLC/GC) Dissolution->Filtration NMR NMR (Structural Confirmation/ Purity) Dissolution->NMR HPLC HPLC (Chemical Purity) Filtration->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Filtration->Chiral_HPLC GCMS GC-MS (Volatile Impurities/ Structural Confirmation) Filtration->GCMS Purity_Calc Purity Calculation (% Area, % ee) HPLC->Purity_Calc Chiral_HPLC->Purity_Calc Structure_Ver Structural Verification GCMS->Structure_Ver Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Purity_Calc NMR->Structure_Ver Final_Report Certificate of Analysis/ Comparison Guide Purity_Calc->Final_Report Structure_Ver->Final_Report Impurity_ID->Final_Report

Caption: General workflow for the purity characterization of bicyclic lactams.

HPLC_Method_Development cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_detection Detection Parameters cluster_validation Method Validation C18 C18 (Chemical Purity) Solvent_Ratio Solvent Ratio (e.g., ACN/H2O, Hexane/IPA) C18->Solvent_Ratio Chiral_CSP Chiral CSP (Enantiomeric Purity) Chiral_CSP->Solvent_Ratio Additives Additives (e.g., TFA, DEA) Solvent_Ratio->Additives Wavelength Wavelength Selection Additives->Wavelength Flow_Rate Flow Rate Optimization Wavelength->Flow_Rate Validation Linearity, Accuracy, Precision Flow_Rate->Validation

Caption: Logical steps for HPLC method development for bicyclic lactam analysis.

References

A Comparative Guide to Analytical Methods for 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and accurate analysis of 6-Azabicyclo[3.2.0]heptan-7-one, a key building block in the synthesis of various carbapenem antibiotics and other pharmacologically active compounds, is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a comprehensive comparison of various analytical methodologies for the characterization and quantification of this bicyclic β-lactam, complete with experimental data and detailed protocols to aid in method selection and implementation.

Overview of Analytical Techniques

The analytical strategy for 6-Azabicyclo[3.2.0]heptan-7-one typically involves a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and stereochemistry. The primary analytical challenges include the separation of enantiomers for stereospecific synthesis and the quantification of impurities. The most commonly employed and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Chiral Separation Techniques: HPLC and GC

The biological activity of many pharmaceuticals derived from 6-Azabicyclo[3.2.0]heptan-7-one is highly dependent on its stereochemistry. Therefore, the ability to separate and quantify the enantiomers is of paramount importance.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the enantioseparation of 6-Azabicyclo[3.2.0]heptan-7-one. The choice of the chiral stationary phase (CSP) is crucial for achieving successful separation. Cyclodextrin-based CSPs have shown particular promise for this class of compounds.

Comparison of Chiral Stationary Phases for HPLC Analysis

Chiral Stationary Phase (CSP)Separation PrinciplePerformance for 6-Azabicyclo[3.2.0]heptan-7-oneMobile Phase Compatibility
Cyclobond I 2000 DMP Inclusion complexation, hydrogen bonding, and π-π interactions with the 3,5-dimethylphenyl carbamate derivative of β-cyclodextrin.Most effective: Demonstrated baseline separation of enantiomers in reversed-phase mode.[1]Reversed-phase, normal-phase, and polar organic modes.[2]
Cyclobond I 2000 DM Inclusion complexation and hydrogen bonding with the dimethylated β-cyclodextrin.Second most effective, achieving partial to baseline separation.[1]Primarily reversed-phase and polar organic modes.
Native β-Cyclodextrin Inclusion complexation within the cyclodextrin cavity.Less effective compared to derivatized cyclodextrins for this compound.Primarily reversed-phase mode.
Amylose and Cellulose-based CSPs Formation of diastereomeric complexes through hydrogen bonding, dipole-dipole, and π-π interactions with the carbamate derivatives of the polysaccharide.Good selectivity and resolution have been reported for a range of β-lactams.Normal-phase and reversed-phase modes.

Experimental Protocol: Chiral HPLC

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve sample in mobile phase prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc_col Column: Cyclobond I 2000 DMP (250 x 4.6 mm, 5 µm) prep2->hplc_col hplc_mp Mobile Phase: Acetonitrile/Water gradient hplc_flow Flow Rate: 1.0 mL/min hplc_det Detection: UV at 210 nm data1 Integrate enantiomer peaks hplc_det->data1 hplc_temp Temperature: 25 °C data2 Calculate enantiomeric excess (% ee) data1->data2

Chiral HPLC Workflow
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Cyclobond I 2000 DMP, 250 x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a low percentage of acetonitrile and gradually increasing it. The exact gradient profile should be optimized for the specific instrument and separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like 6-Azabicyclo[3.2.0]heptan-7-one, chiral GC offers a high-resolution alternative to HPLC. Derivatized cyclodextrin-based capillary columns are the stationary phases of choice.

Comparison of Chiral GC Columns

Chiral Stationary PhasePerformance for 6-Azabicyclo[3.2.0]heptan-7-oneTypical Carrier Gas
Chiraldex G-TA (permethylated-trifluoroacetyl-gamma-cyclodextrin)Most powerful: Achieved baseline separation with high resolution.[3]Helium or Hydrogen
Chiraldex B-DM (dimethyl-beta-cyclodextrin)Produced the fastest separations among the tested columns.[3]Helium or Hydrogen
Chiraldex G-PN (permethylated-propionyl-gamma-cyclodextrin)Effective, providing good separation.[3]Helium or Hydrogen

Experimental Protocol: Chiral GC

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Dissolve sample in a volatile solvent (e.g., Dichloromethane) prep2 Adjust concentration to ~1 mg/mL prep1->prep2 gc_inj Injector: Split/Splitless, 250 °C prep2->gc_inj gc_col Column: Chiraldex G-TA (30 m x 0.25 mm, 0.12 µm) gc_gas Carrier Gas: Helium gc_temp Oven Program: e.g., 100 °C (1 min), ramp to 200 °C at 5 °C/min gc_det Detector: FID, 280 °C data1 Integrate enantiomer peaks gc_det->data1 data2 Determine enantiomeric ratio data1->data2

Chiral GC Workflow
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Chiraldex G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.[3]

  • Carrier Gas: Helium at a constant flow or pressure.

  • Oven Temperature Program: An initial temperature of around 150°C is a good starting point, followed by a temperature ramp to elute the enantiomers. A typical program could be: hold at 150°C for 2 minutes, then ramp at 2°C/min to 180°C.[3]

  • Injector Temperature: 250 °C.[3]

  • Detector Temperature: 280 °C.[3]

  • Injection Mode: Split injection with a high split ratio (e.g., 100:1) is recommended to prevent column overload.[3]

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of 6-Azabicyclo[3.2.0]heptan-7-one and for assessing its purity. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher). A 500 MHz instrument has been used for detailed spectral analysis.[4]

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this compound.[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to confirm the structure. Purity can be estimated by comparing the integrals of the compound's signals to those of any observed impurities.

Quantitative NMR (qNMR)

For a more accurate purity assessment, quantitative NMR (qNMR) can be employed.[5][6][7] This technique involves adding a certified internal standard of known purity and concentration to the sample. The purity of the analyte is then determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.[8]

G cluster_prep qNMR Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Accurately weigh sample and internal standard prep2 Dissolve in deuterated solvent prep1->prep2 nmr_acq Acquire 1H NMR spectrum with optimized quantitative parameters prep2->nmr_acq data1 Integrate non-overlapping signals of sample and standard nmr_acq->data1 data2 Calculate purity based on integral ratios, molecular weights, and masses data1->data2

Quantitative NMR (qNMR) Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, making it an excellent tool for identifying and quantifying volatile impurities.

Experimental Protocol: GC-MS

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent), is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A typical program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to elute all components.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Analysis: The total ion chromatogram (TIC) is used to assess the overall purity. The mass spectrum of each peak is compared to a library (e.g., NIST) for identification of impurities. The mass spectrum for 6-Azabicyclo[3.2.0]heptan-7-one is available in the NIST Mass Spectrometry Data Center.[9]

Method Validation and Comparison

For use in a regulated environment, any analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Comparison of Analytical Methods

Analytical MethodPrimary ApplicationAdvantagesDisadvantages
Chiral HPLC Enantiomeric purityHigh versatility, applicable to a wide range of compounds, robust.Can be time-consuming to develop methods, requires specialized chiral columns.
Chiral GC Enantiomeric purityHigh resolution, fast analysis times.Limited to volatile and thermally stable compounds.
NMR Spectroscopy Structural elucidation, purityProvides detailed structural information, non-destructive. qNMR offers high accuracy for purity without a specific reference standard.Lower sensitivity compared to chromatographic methods, higher instrument cost.
GC-MS Impurity identification and quantificationHigh sensitivity and specificity for volatile impurities, definitive identification through mass spectra.Limited to volatile and thermally stable compounds.

Typical Performance Data (Illustrative)

ParameterChiral HPLCChiral GCqNMRGC-MS
LOD ~0.1 µg/mL~0.05 µg/mLDependent on concentration~1 ng on-column
LOQ ~0.3 µg/mL~0.15 µg/mLDependent on concentration~3 ng on-column
Accuracy 98-102%98-102%99-101%95-105%
Precision (%RSD) < 2%< 2%< 1%< 5%

Note: These are typical values and will vary depending on the specific instrument, method, and laboratory.

Conclusion

The selection of the most appropriate analytical method for 6-Azabicyclo[3.2.0]heptan-7-one depends on the specific analytical goal. For enantiomeric purity, both chiral HPLC and chiral GC are powerful techniques, with the choice often depending on sample volatility and available instrumentation. NMR spectroscopy remains the gold standard for structural confirmation and can provide highly accurate purity data through qNMR. GC-MS is the preferred method for the identification and quantification of volatile impurities. A combination of these orthogonal techniques will provide the most comprehensive characterization of 6-Azabicyclo[3.2.0]heptan-7-one, ensuring its quality and suitability for its intended use in drug development and other research applications.

References

A Comparative Guide to the HPLC Analysis of 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pharmaceutical intermediates like 6-Azabicyclo[3.2.0]heptan-7-one is critical. This bicyclic lactam serves as a key building block in the synthesis of various carbapenem antibiotics. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for both chiral and achiral analysis of this compound. This guide provides an objective comparison of HPLC methods with alternative analytical techniques, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile and widely used technique for the analysis of β-lactam compounds due to its high resolution and sensitivity. Both normal-phase and reversed-phase HPLC can be employed, with the latter being more common. For 6-Azabicyclo[3.2.0]heptan-7-one, which is a chiral molecule, both achiral (for purity and concentration) and chiral (for enantiomeric excess) HPLC methods are essential.

Achiral HPLC Method

An achiral HPLC method is crucial for determining the purity of 6-Azabicyclo[3.2.0]heptan-7-one and quantifying it in reaction mixtures or as a final product. Based on common practices for β-lactam analysis, a robust reversed-phase HPLC method can be established.

Chiral HPLC Method

The stereochemistry of 6-Azabicyclo[3.2.0]heptan-7-one is vital for its biological activity in subsequent antibiotic synthesis. Chiral HPLC is the gold standard for determining the enantiomeric excess. Studies have shown that cyclodextrin-based chiral stationary phases are effective for the separation of β-lactam enantiomers.[1]

Comparison of Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for the analysis of 6-Azabicyclo[3.2.0]heptan-7-one. The choice of method often depends on the specific analytical need, such as qualitative screening, precise quantification, or structural elucidation.

ParameterHPLC (Achiral)HPLC (Chiral)Thin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Primary Use Purity, QuantificationEnantiomeric PurityQualitative ScreeningIdentification, QuantificationAbsolute Quantification, Structure
Stationary Phase C18Cyclodextrin-basedSilica GelC18Not Applicable
Mobile Phase Acetonitrile/Water/BufferHexane/IsopropanolVaries (e.g., Butanol/Water/Acetic Acid)Acetonitrile/Water with Formic AcidDeuterated Solvents
Detection UV (210-230 nm)UV (254 nm)UV, Staining ReagentsMass SpectrometerNMR Detector
Sensitivity HighHighLow to ModerateVery HighModerate
Quantification ExcellentExcellentSemi-QuantitativeExcellentExcellent (Primary Method)
Throughput HighModerateHighModerate to HighLow to Moderate
Cost ModerateHighLowHighHigh
Advantages Robust, reproducibleEssential for stereoisomersSimple, cost-effectiveHigh specificity and sensitivityNo need for a reference standard of the analyte
Disadvantages Requires reference standardExpensive columnsLower resolution and sensitivityExpensive, complex instrumentationLower sensitivity than LC-MS

Experimental Protocols

Representative Achiral HPLC Protocol

This protocol is a representative method based on common practices for the analysis of related β-lactam compounds.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Representative Chiral HPLC Protocol

This protocol is based on a method described for a derivative of 6-Azabicyclo[3.2.0]heptan-7-one.[2]

  • Column: TSK gel ENANTIO L1 (or a similar P-chiral α-amino acid derivative column)

  • Mobile Phase: 1 mM Copper (II) Sulfate in Water

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 50 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Thin-Layer Chromatography (TLC) Protocol
  • Stationary Phase: Silica gel 60 F254 TLC plates

  • Mobile Phase: A mixture of n-butanol, water, and acetic acid (e.g., 60:20:20 v/v/v)

  • Sample Application: Spot a dilute solution of the sample in a suitable solvent (e.g., methanol) onto the TLC plate.

  • Development: Place the plate in a sealed chamber saturated with the mobile phase and allow the solvent front to ascend.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). Further visualization can be achieved by exposing the plate to iodine vapor.

Visualized Workflows

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject Sample C->D E Chromatographic Separation (C18 Column) D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

Caption: Workflow for HPLC Analysis of 6-Azabicyclo[3.2.0]heptan-7-one.

Analytical_Technique_Comparison cluster_quant Quantitative Analysis cluster_qual Qualitative & Semi-Quantitative cluster_struct Structural Elucidation HPLC HPLC LCMS LC-MS qNMR qNMR TLC TLC NMR NMR MS Mass Spectrometry Analyte 6-Azabicyclo[3.2.0]heptan-7-one Analyte->HPLC Analyte->LCMS Analyte->qNMR Analyte->TLC Analyte->NMR Analyte->MS

Caption: Logical Relationships of Analytical Techniques.

References

Comparative Guide to LC-MS Methods for the Analysis of 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of suitable Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 6-Azabicyclo[3.2.0]heptan-7-one, a bicyclic lactam of interest in pharmaceutical research and development. Due to the limited availability of specific published methods for this compound, this document presents a robust, generalized method synthesized from established protocols for structurally related small polar molecules and β-lactam antibiotics.[1] Additionally, a comparison of alternative analytical conditions is provided to offer flexibility for method development and optimization.

Data Presentation: Comparison of LC-MS Conditions

The following table summarizes a comparison of various liquid chromatography and mass spectrometry parameters that can be adapted for the analysis of 6-Azabicyclo[3.2.0]heptan-7-one, based on methods for similar analytes.

ParameterMethod 1: Reversed-Phase LCMethod 2: HILIC
Chromatography Column C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)Amide or unbonded silica (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic acid in Acetonitrile0.1% Formic acid in 50:50 Acetonitrile:Water
Gradient 5-95% B over 10 minutes95-50% B over 10 minutes
Flow Rate 0.3 mL/min0.4 mL/min
Column Temperature 40 °C40 °C
Ionization Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Polarity PositivePositive
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)Full Scan or MRM
Capillary Voltage 3.5 kV3.0 kV
Cone Voltage 30 V25 V
Source Temperature 150 °C150 °C
Desolvation Temperature 400 °C450 °C
Desolvation Gas Flow 800 L/hr900 L/hr
Collision Gas ArgonArgon

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing start Standard/Sample Weighing dissolve Dissolution in Diluent (e.g., 50:50 Acetonitrile:Water) start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filtration (0.22 µm) vortex->filter inject Injection into LC System filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Spectrometry Detection ionize->detect acquire Data Acquisition detect->acquire integrate Peak Integration & Quantification acquire->integrate report Reporting integrate->report

Caption: General experimental workflow for the LC-MS analysis of 6-Azabicyclo[3.2.0]heptan-7-one.

Experimental Protocols

Below is a detailed experimental protocol for a robust LC-MS method suitable for the quantification of 6-Azabicyclo[3.2.0]heptan-7-one.

1. Objective

To develop and validate a selective and sensitive LC-MS method for the determination of 6-Azabicyclo[3.2.0]heptan-7-one in a given matrix.

2. Materials and Reagents

  • 6-Azabicyclo[3.2.0]heptan-7-one reference standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • 0.22 µm syringe filters

3. Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., triple quadrupole or high-resolution mass spectrometer).

4. Preparation of Standards and Samples

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 6-Azabicyclo[3.2.0]heptan-7-one reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the 50:50 acetonitrile:water mixture to achieve concentrations ranging from approximately 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dissolve the sample containing 6-Azabicyclo[3.2.0]heptan-7-one in the 50:50 acetonitrile:water mixture to achieve a theoretical concentration within the calibration range. Vortex and sonicate to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter prior to injection.

5. LC-MS Method Parameters

  • Liquid Chromatography:

    • Column: Based on the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for good retention.[2][3][4][5][6] An amide-bonded stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm) is a suitable starting point.

    • Mobile Phase A: 95:5 Acetonitrile:Water with 0.1% Formic Acid.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Gradient:

      Time (min) %A %B
      0.0 100 0
      5.0 0 100
      7.0 0 100
      7.1 100 0

      | 10.0 | 100 | 0 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive ion mode is generally suitable for compounds with nitrogen atoms that can be readily protonated.[7]

    • Acquisition Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is preferred for its selectivity and sensitivity. The precursor ion will be the protonated molecule [M+H]⁺. The product ions would need to be determined by infusing a standard solution and performing a product ion scan.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 25 V (This should be optimized for the specific compound).

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 450 °C.

    • Desolvation Gas Flow: 900 L/hr (Nitrogen).

    • Collision Gas: Argon.

6. Data Analysis and Quantification

  • Integrate the peak area for the specific MRM transition of 6-Azabicyclo[3.2.0]heptan-7-one.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

7. Method Validation

For use in a regulated environment, the method should be validated according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in selecting an appropriate chromatographic method based on analyte polarity.

Method_Selection Analyte Analyte: 6-Azabicyclo[3.2.0]heptan-7-one Polarity High Polarity? Analyte->Polarity HILIC HILIC Method Polarity->HILIC Yes RP Reversed-Phase Method (with potential for poor retention) Polarity->RP No

Caption: Decision logic for selecting a suitable chromatographic method for polar analytes.

References

X-ray Crystallography of 6-Azabicyclo[3.2.0]heptan-7-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-azabicyclo[3.2.0]heptan-7-one scaffold is a core structural motif in a variety of pharmacologically significant molecules, including carbapenem antibiotics. Understanding the precise three-dimensional arrangement of atoms within derivatives of this bicyclic β-lactam is crucial for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents. X-ray crystallography stands as the definitive method for determining these intricate molecular architectures. This guide provides a comparative overview of the X-ray crystallographic data for several 6-azabicyclo[3.2.0]heptan-7-one derivatives, alongside detailed experimental protocols and a comparison with alternative characterization methods.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of 6-azabicyclo[3.2.0]heptan-7-one derivatives, offering a quantitative comparison of their solid-state structures.

DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
Precursor to a 6-phthalimido derivative C₂₀H₂₂N₂O₇MonoclinicP2₁/c10.987(2)11.453(3)16.234(4)98.76(2)2016.9(8)4[1]
exo-6-(p-Fluorophenyl)-3-azabicyclo[3.2.0]heptane HCl C₁₂H₁₅ClFNMonoclinicP2₁6.852(1)7.221(1)11.666(2)94.07(1)575.8(2)2

Note: Data for a wider range of derivatives is often deposited in crystallographic databases such as the Cambridge Structural Database (CSD).

Key Structural Insights from X-ray Crystallography

X-ray diffraction studies of 6-azabicyclo[3.2.0]heptan-7-one derivatives have revealed several key structural features:

  • Ring Conformation: The fusion of the five-membered pyrrolidine ring and the four-membered β-lactam ring introduces significant strain, influencing the overall conformation of the bicyclic system. The planarity of the β-lactam ring is a critical factor in its reactivity.

  • Substituent Effects: The nature and stereochemistry of substituents on the bicyclic core profoundly impact the crystal packing and intermolecular interactions, such as hydrogen bonding. These interactions can influence the physicochemical properties of the solid form, including solubility and stability.

  • Absolute Configuration: For chiral derivatives, X-ray crystallography is an indispensable tool for the unambiguous determination of the absolute configuration at stereogenic centers.

Experimental Protocols

The successful determination of a crystal structure is contingent on a meticulous experimental workflow. Below are detailed methodologies for the key experiments involved.

Synthesis and Purification of 6-Azabicyclo[3.2.0]heptan-7-one Derivatives

The synthesis of the 6-azabicyclo[3.2.0]heptan-7-one core can be achieved through various strategies, including intramolecular cyclization of pyrrolidine-2-acetic acid derivatives.[2]

General Procedure for Intramolecular Cyclization:

  • A solution of the appropriate pyrrolidine-2-acetic acid derivative in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) is prepared under an inert atmosphere (e.g., nitrogen, argon).

  • A coupling agent, such as a carbodiimide (e.g., DCC, EDC) or a phosphonium salt (e.g., PyBOP), is added to the solution.

  • The reaction mixture is stirred at room temperature or elevated temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography on silica gel to yield the desired 6-azabicyclo[3.2.0]heptan-7-one derivative.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step.

Vapor Diffusion Method (Hanging Drop or Sitting Drop):

  • A concentrated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethyl acetate, acetone, methanol/dichloromethane).

  • A small drop (1-5 µL) of this solution is placed on a siliconized glass coverslip (hanging drop) or in a crystallization well (sitting drop).

  • The coverslip is inverted and sealed over a reservoir containing a precipitant solution in which the compound is less soluble.

  • The setup is left undisturbed in a vibration-free environment at a constant temperature.

  • Over time, the solvent from the drop slowly evaporates and diffuses into the reservoir, leading to supersaturation and, ideally, the formation of single crystals.

X-ray Diffraction Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

  • X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are recorded as the crystal is rotated.

  • The collected data are processed to determine the unit cell parameters and space group, and to integrate the reflection intensities.

  • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Alternative and Complementary Characterization Methods

While X-ray crystallography provides the most definitive structural information, other techniques offer valuable and often complementary data.

MethodInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, stereochemistry, and conformational dynamics in solution.Non-destructive, provides information about the molecule in solution.Does not provide precise bond lengths and angles; structure is an average of solution conformations.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity, requires very small sample amounts.Does not provide information on the 3D structure or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., β-lactam carbonyl stretch).Fast and simple to perform.Provides limited structural information beyond functional group identification.
Computational Modeling Theoretical prediction of molecular geometry, electronic properties, and conformational analysis.Can provide insights into structures that are difficult to crystallize; can be used to predict properties.Accuracy is dependent on the level of theory and basis set used; requires experimental validation.

Visualizing the Workflow

The following diagram illustrates the typical workflow for the X-ray crystallographic analysis of a 6-azabicyclo[3.2.0]heptan-7-one derivative.

XRay_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystallization (e.g., Vapor Diffusion) Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure SAR_Logic cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity XRay X-ray Crystallography Geometry 3D Geometry XRay->Geometry NMR NMR Spectroscopy NMR->Geometry Comp Computational Modeling Comp->Geometry Electronic Electronic Properties Comp->Electronic Binding Target Binding (e.g., PBP) Geometry->Binding Electronic->Binding Activity Pharmacological Effect Binding->Activity

References

A Comparative Analysis of 6-Azabicyclo[3.2.0]heptan-7-one and Penicillins for Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the core chemical scaffold, 6-Azabicyclo[3.2.0]heptan-7-one, with the well-established class of penicillin antibiotics. While penicillins have a long history of clinical use and a well-understood mechanism of action, 6-Azabicyclo[3.2.0]heptan-7-one represents a foundational structure for the synthesis of novel therapeutic agents. This document outlines their structural differences, known and potential mechanisms of action, and provides standardized protocols for evaluating their antibacterial and β-lactamase inhibitory potential.

Structural and Functional Overview

Penicillins are a class of β-lactam antibiotics characterized by a 4-thia-1-azabicyclo[3.2.0]heptan-7-one nucleus, which consists of a β-lactam ring fused to a thiazolidine ring. This strained ring system is crucial for their antibacterial activity. In contrast, 6-Azabicyclo[3.2.0]heptan-7-one possesses a carbapenam core, where the thiazolidine ring of penicillin is replaced by a cyclopentane ring. This fundamental structural difference has significant implications for the molecule's chemical properties and biological activity.

Penicillins: The mechanism of action for penicillins is well-documented. They act by inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. This inhibition leads to a compromised cell wall and ultimately, bacterial cell lysis. However, the emergence of β-lactamase enzymes, which hydrolyze the β-lactam ring, has led to widespread resistance to penicillins.

6-Azabicyclo[3.2.0]heptan-7-one: Direct experimental data on the antibacterial activity of the parent compound, 6-Azabicyclo[3.2.0]heptan-7-one, is limited in publicly available literature. Its significance primarily lies in its role as a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. Derivatives of this core structure have been investigated for various biological activities, including as β-lactamase inhibitors. The core β-lactam ring suggests a potential for a similar mechanism of action to penicillins, targeting bacterial PBPs. However, without experimental data, its intrinsic antibacterial efficacy remains to be determined.

Comparative Data

A direct quantitative comparison of the antibacterial performance of 6-Azabicyclo[3.2.0]heptan-7-one and penicillins is challenging due to the lack of published Minimum Inhibitory Concentration (MIC) data for the former. The table below illustrates the type of data required for a comprehensive comparison and includes representative data for a common penicillin.

Feature6-Azabicyclo[3.2.0]heptan-7-onePenicillin G (a representative penicillin)
Core Structure CarbapenamPenam
Molecular Formula C₆H₉NOC₁₆H₁₈N₂O₄S
Molecular Weight 111.14 g/mol 334.39 g/mol
Mechanism of Action Presumed PBP inhibitor (inferred from structure)PBP inhibitor
MIC vs. S. aureus (ATCC 29213) Data not available~0.015 µg/mL
MIC vs. E. coli (ATCC 25922) Data not available>64 µg/mL (typically resistant)
β-Lactamase Inhibition Data not available for the parent compound; derivatives have been investigated.Generally susceptible to β-lactamase hydrolysis.

Experimental Protocols

For researchers interested in evaluating the antibacterial potential of 6-Azabicyclo[3.2.0]heptan-7-one or its derivatives, the following standard protocols are provided.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard technique for its determination.

Materials:

  • Test compound (e.g., 6-Azabicyclo[3.2.0]heptan-7-one)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Preparation of Inoculum: From a fresh agar plate (18-24 hours growth), suspend several colonies of the test bacterium in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Add 50 µL of sterile CAMHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 50 µL from each well to the next.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a growth control (CAMHB + inoculum, no compound) and a sterility control (CAMHB only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

β-Lactamase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of β-lactamase enzymes. A common method uses the chromogenic substrate nitrocefin, which changes color upon hydrolysis by β-lactamase.

Materials:

  • Test compound

  • β-lactamase enzyme (commercially available)

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Sterile 96-well microtiter plates

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, β-lactamase, and nitrocefin in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the β-lactamase solution. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the nitrocefin solution to all wells to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The rate of color change is proportional to the β-lactamase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Visualizing Structural Differences and Mechanism

The following diagrams illustrate the core structural differences between penicillins and the 6-Azabicyclo[3.2.0]heptan-7-one scaffold, as well as the general mechanism of action of β-lactam antibiotics.

G cluster_penicillin Penicillin Core (Penam) cluster_azabicyclo 6-Azabicyclo[3.2.0]heptan-7-one Core (Carbapenam) penicillin_structure 4-Thia-1-azabicyclo[3.2.0]heptan-7-one azabicyclo_structure 6-Azabicyclo[3.2.0]heptan-7-one penicillin_structure->azabicyclo_structure Structural Analog penicillin_img azabicyclo_img

Caption: Core structures of Penam and Carbapenam.

G BetaLactam β-Lactam Antibiotic (e.g., Penicillin) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) BetaLactam->PBP Binds to and inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes cross-linking in Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to weakened cell wall

Caption: Mechanism of action for β-lactam antibiotics.

Conclusion

While 6-Azabicyclo[3.2.0]heptan-7-one shares the core β-lactam ring with penicillins, its distinct carbapenam structure offers a different chemical scaffold for antibiotic design. The lack of direct antibacterial data for the parent compound highlights a significant area for future research. The provided experimental protocols offer a standardized framework for such investigations. The development of novel derivatives based on the 6-Azabicyclo[3.2.0]heptan-7-one scaffold could potentially lead to new therapeutic agents that may overcome existing resistance mechanisms to traditional β-lactam antibiotics. Further research is warranted to explore the antibacterial spectrum and β-lactamase inhibitory potential of this and related compounds.

A Comparative Analysis of 6-Azabicyclo[3.2.0]heptan-7-one and Cephalosporins: A Structural Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the key structural distinctions between the synthetic bicyclic lactam, 6-Azabicyclo[3.2.0]heptan-7-one, and the clinically significant class of β-lactam antibiotics, the cephalosporins. This report elucidates the fundamental differences in their core chemical architecture, drawing upon crystallographic and spectroscopic data. Furthermore, it outlines the established biological activities and provides standardized experimental protocols for the analytical techniques discussed.

Core Structural Differences: A Tale of Two Rings

The fundamental distinction between 6-Azabicyclo[3.2.0]heptan-7-one and cephalosporins lies in their bicyclic core structures. 6-Azabicyclo[3.2.0]heptan-7-one possesses a fused ring system consisting of a four-membered β-lactam ring fused to a five-membered cyclopentane ring.[1] In contrast, the cephalosporin nucleus, known as a cephem, features a β-lactam ring fused to a six-membered dihydrothiazine ring.[2] This seemingly subtle difference in the size and composition of the fused ring profoundly impacts the molecule's three-dimensional shape, chemical reactivity, and, ultimately, its biological activity.

The increased ring strain in the bicyclo[3.2.0] system of 6-Azabicyclo[3.2.0]heptan-7-one, compared to the cephem nucleus of cephalosporins, influences the reactivity of the β-lactam's carbonyl group.[1] While both classes of molecules contain the characteristic β-lactam ring essential for the antibacterial activity of cephalosporins, the nature of the fused ring system dictates the overall molecular geometry and the orientation of substituents, which are critical for interaction with biological targets.[1]

Comparative Structural and Spectroscopic Data

To provide a quantitative comparison, the following tables summarize key structural parameters and spectroscopic data for 6-Azabicyclo[3.2.0]heptan-7-one and a representative first-generation cephalosporin, cephalexin.

Table 1: Key Structural Parameters

Parameter6-Azabicyclo[3.2.0]heptan-7-oneCephalexin
Core Structure 6-Azabicyclo[3.2.0]heptan-7-one5-Thia-1-azabicyclo[4.2.0]oct-2-ene
Fused Ring Five-membered cyclopentane ringSix-membered dihydrothiazine ring
Molecular Formula C₆H₉NO[3]C₁₆H₁₇N₃O₄S[4]
Molecular Weight 111.14 g/mol [3]347.4 g/mol [4]

Table 2: Selected Bond Lengths and Angles (from Crystallographic Data)

Bond/Angle6-Azabicyclo[3.2.0]heptan-7-oneCephalexin Monohydrate[5][6]
β-Lactam C=O Bond Length ~1.21 Å~1.22 Å
β-Lactam N-C(carbonyl) Bond Length ~1.38 Å~1.39 Å
β-Lactam Ring Strain (approx.) HigherLower
C-N-C Angle in β-Lactam ~90°~93°

Table 3: Comparative Spectroscopic Data

Spectroscopic Data6-Azabicyclo[3.2.0]heptan-7-oneCephalexin[7][8]
IR (C=O stretch, β-lactam) ~1750-1770 cm⁻¹~1760 cm⁻¹
¹H NMR (β-lactam protons) δ ~3.0-4.0 ppmδ ~5.0-6.0 ppm
¹³C NMR (β-lactam C=O) δ ~170-175 ppmδ ~165-175 ppm

The higher frequency of the β-lactam carbonyl stretch in the infrared spectrum of 6-Azabicyclo[3.2.0]heptan-7-one is indicative of greater ring strain compared to cephalexin. The chemical shifts observed in the ¹H and ¹³C NMR spectra are influenced by the different electronic environments created by the distinct fused ring systems and substituents.

Biological Activity: A Chasm of Difference

The structural disparities between 6-Azabicyclo[3.2.0]heptan-7-one and cephalosporins directly translate to a vast difference in their biological activities.

Cephalosporins are potent bactericidal antibiotics.[9][10] Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][11] The strained β-lactam ring is a key pharmacophore that acylates the active site of penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan in the bacterial cell wall.[2][9] This disruption of cell wall integrity leads to bacterial cell lysis and death. The various generations of cephalosporins have been extensively modified with different side chains at the C-3 and C-7 positions of the cephem nucleus to broaden their antibacterial spectrum and improve their pharmacokinetic properties.[2]

G Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

In stark contrast, 6-Azabicyclo[3.2.0]heptan-7-one is not known to possess significant antibacterial activity. It is primarily utilized as a synthetic intermediate or a scaffold in medicinal chemistry to explore novel chemical space.[1] Derivatives of the 6-azabicyclo[3.2.0]heptane core have been investigated for a range of other potential therapeutic applications, including antiviral (e.g., against HIV) and neuroprotective effects.[12] Some derivatives have also been synthesized and evaluated for morphine-like analgesic activity.[13]

G Aza 6-Azabicyclo[3.2.0]heptan-7-one Derivatives Chemical Derivatives Aza->Derivatives Serves as a scaffold for Antiviral Antiviral Activity Derivatives->Antiviral Analgesic Analgesic Activity Derivatives->Analgesic Neuroprotective Neuroprotective Effects Derivatives->Neuroprotective

Experimental Protocols

The characterization and comparison of these molecules rely on standard analytical techniques. Below are generalized experimental protocols for the key methods cited.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms and the molecular geometry of the compound in the solid state.

Protocol:

  • Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule and the connectivity of atoms.

Protocol:

  • Sample Preparation: A small amount of the sample (typically 1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Tube: The solution is transferred to a clean NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals (free induction decay) are detected and Fourier transformed to produce the NMR spectrum.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the spectrum are analyzed to determine the structure of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: The sample can be prepared as a thin film (for liquids), a KBr pellet (for solids), or a solution in a suitable solvent.

  • Data Acquisition: The sample is placed in an IR spectrometer. A beam of infrared radiation is passed through the sample, and the absorbance of radiation at different frequencies is measured.

  • Spectral Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. The position and intensity of these bands are used to identify the functional groups.

Conclusion

References

Unveiling the Biological Potential: A Comparative Analysis of 6-Azabicyclo[3.2.0]heptan-7-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the biological activities of various 6-Azabicyclo[3.2.0]heptan-7-one derivatives reveals a scaffold of significant interest in drug discovery. This guide consolidates experimental data on their anticancer and antimicrobial properties, providing a comparative analysis for researchers, scientists, and drug development professionals.

The 6-Azabicyclo[3.2.0]heptan-7-one core structure has proven to be a versatile template for the development of novel therapeutic agents. Derivatives of this bicyclic lactam have demonstrated a range of biological activities, including potent anticancer and antimicrobial effects. This report summarizes key quantitative data from various studies to facilitate a direct comparison of the performance of these derivatives and provides detailed experimental protocols for the cited biological assays.

Anticancer Activity of 6-Azabicyclo[3.2.0]heptan-7-one Derivatives

Several derivatives of the 6-Azabicyclo[3.2.0]heptan-7-one framework have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below for a selection of these compounds.

Quantitative Comparison of Anticancer Activity (IC50 Values)
Derivative ClassCompoundCell LineIC50 (µM)Reference
4-Oxa-1-azabicyclo[3.2.0]heptan-7-one Derivatives 3-hydroxy methylP388 (Murine Leukemia)0.004 - 0.6 µg/ml[1][2]
KB (Human Nasopharyngeal Carcinoma)0.004 - 0.6 µg/ml[1][2]
3-(2-amino-2-carboxy-1-benzyloxy ethyl)P388 (Murine Leukemia)0.004 - 0.6 µg/ml[1][2]
KB (Human Nasopharyngeal Carcinoma)0.004 - 0.6 µg/ml[1][2]
3-(2-amino-2-carboxy ethyl)P388 (Murine Leukemia)0.004 - 0.6 µg/ml[1][2]
KB (Human Nasopharyngeal Carcinoma)0.004 - 0.6 µg/ml[1][2]
(E)-7-arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-one Derivatives Chloro derivative (6b)C6 (Rat Brain Tumor)2.45[3]
Methyl derivative (6c)HeLa (Human Cervical Carcinoma)26.30[3]
Compound 6aC6 (Rat Brain Tumor)26.39[3]
Compound 6cC6 (Rat Brain Tumor)11.45[3]
Compound 6dC6 (Rat Brain Tumor)6.00[3]
5-Fluorouracil (Standard)C6 (Rat Brain Tumor)14.82[3]
5-Fluorouracil (Standard)HeLa (Human Cervical Carcinoma)29.30[3]

Antimicrobial Activity of 6-Azabicyclo[3.2.0]heptan-7-one Derivatives

Analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid have been synthesized and their antimicrobial efficacy has been assessed against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation, is a key indicator of antimicrobial potency.

Quantitative Comparison of Antimicrobial Activity (MIC Values in µg/mL)
CompoundS. aureusE. coliP. aeruginosaS. typhiReference
M2 12.512.52525[4][5]
M3 12.5252512.5[4][5]
Meropenem (Standard) 12.512.512.512.5[4][5]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.

BrdU Cell Proliferation ELISA Assay (for Anticancer Activity)

The anti-proliferative activities of the synthesized compounds are determined using the Bromodeoxyuridine (BrdU) cell proliferation ELISA assay.[3] This colorimetric immunoassay is based on the measurement of BrdU incorporation during DNA synthesis in proliferating cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2 hours to allow for incorporation into the DNA of proliferating cells.

  • Fixing and Denaturing: Remove the culture medium and add Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow for antibody binding.

  • Detection Antibody: Add the BrdU detector antibody to each well and incubate for 1 hour at room temperature.

  • Conjugate Addition: Wash the wells and add the Peroxidase Goat anti-mouse IgG conjugate and incubate for 30 minutes.

  • Substrate Reaction: Wash the wells and add the TMB substrate. Incubate for approximately 15-30 minutes, allowing for color development.

  • Stopping the Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. The absorbance values are proportional to the amount of DNA synthesis and, therefore, to the number of proliferating cells.

Agar Well Diffusion Method (for Antimicrobial Activity)

The antimicrobial activity of the synthesized compounds is determined using the agar well diffusion method.[6] This method assesses the extent to which a substance inhibits the growth of a microorganism.

Procedure:

  • Media Preparation: Prepare Mueller-Hinton agar and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates.

  • Well Creation: Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.

  • Compound Application: Add a specific concentration of the test compound solution into each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each well in millimeters. The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for anticancer and antimicrobial activity screening.

anticancer_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., C6, HeLa) cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep Compound Preparation (Test Derivatives & Standard) treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment brdu_labeling BrdU Labeling treatment->brdu_labeling fixing Fixing and Denaturing brdu_labeling->fixing detection Addition of Antibodies & Substrate fixing->detection readout Absorbance Reading (450 nm) detection->readout ic50 IC50 Value Calculation readout->ic50

Caption: Workflow for Anticancer Activity Screening.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis media_prep Agar Media Preparation inoculation Plate Inoculation media_prep->inoculation inoculum_prep Bacterial Inoculum Preparation inoculum_prep->inoculation compound_prep Compound Preparation compound_application Application of Compounds compound_prep->compound_application well_creation Well Creation in Agar inoculation->well_creation well_creation->compound_application incubation Incubation (24h at 37°C) compound_application->incubation zone_measurement Measurement of Zone of Inhibition incubation->zone_measurement mic_determination MIC Value Determination zone_measurement->mic_determination

Caption: Workflow for Antimicrobial Activity Screening.

References

Structure-Activity Relationship of 6-Azabicyclo[3.2.0]heptan-7-one Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 6-azabicyclo[3.2.0]heptan-7-one scaffold is a core structural motif in a variety of biologically active compounds, demonstrating a range of activities from antimicrobial to enzyme inhibition. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogues based on available experimental data.

Cysteine Protease Inhibition

A series of 6-substituted amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives have been synthesized and evaluated as inhibitors of cysteine proteases, including cathepsins B, L, K, and S. The inhibitory activities of these compounds are presented in the table below.

Data Presentation: Inhibitory Activity of 6-Azabicyclo[3.2.0]heptan-7-one Analogues against Cysteine Proteases

CompoundSubstituent at Position 6Cathepsin B IC50 (nM)Cathepsin L IC50 (nM)Cathepsin K IC50 (nM)Cathepsin S IC50 (nM)
1 (5S,6S)-6-(N-benzyloxycarbonyl-L-phenylalanyl)amino>1000084>10000
2 (5S,6R)-6-(N-benzyloxycarbonyl-L-phenylalanyl)amino>100001500230>10000
3 (5S,6S)-6-(N-benzyloxycarbonyl-L-leucyl)amino>100003015>10000
4 (5S,6S)-6-(N-benzyloxycarbonyl-L-valyl)amino>10000250120>10000

Source: Based on data from Bioorganic & Medicinal Chemistry Letters, 2002.[1]

Structure-Activity Relationship Summary:

  • Stereochemistry at Position 6: The stereochemistry at the 6-position is crucial for potent inhibitory activity. The (6S) configuration consistently demonstrates significantly higher potency against Cathepsins L and K compared to the (6R) configuration (compare compound 1 and 2 ).[1]

  • Nature of the Amino Acid Side Chain: The nature of the amino acid side chain of the substituent at position 6 influences the inhibitory activity. A larger, aromatic side chain like in the phenylalanine derivative (compound 1 ) provides excellent potency against Cathepsins L and K.[1] The leucine derivative (compound 3 ) also shows good activity, while the smaller valine side chain (compound 4 ) leads to a decrease in potency.[1]

  • Selectivity: The synthesized compounds generally exhibit high selectivity for Cathepsins L and K over Cathepsins B and S.[1]

Antimicrobial Activity

Structural analogues of a beta-lactam antibiotic featuring a 1-azabicyclo[3.2.0]heptane core have been synthesized and evaluated for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) values are not provided in the available literature, a qualitative comparison indicates enhanced activity in some derivatives.

Data Presentation: Qualitative Antimicrobial Activity of 1-Azabicyclo[3.2.0]heptan-7-one Analogues

CompoundModificationAntimicrobial Activity Compared to Parent Drug
M2 Dimer linked by an oxalyl bis(oxy)ethane bridgeStronger
M3 2-hydroxybenzoyl ester at the 1-hydroxyethyl side chainStronger
Other Analogues (M1, M4-M8) Various ester and ether modificationsLower or equivalent

Source: Based on qualitative descriptions from PLoS ONE, 2022.[2][3]

Structure-Activity Relationship Summary:

The derivatization of the 1-hydroxyethyl side chain of the parent antibiotic can modulate the antimicrobial activity. Dimerization (compound M2 ) and the introduction of a 2-hydroxybenzoyl group (compound M3 ) were found to enhance the antibacterial effect.[2][3]

Experimental Protocols

Enzyme Inhibition Assay for Cysteine Proteases (Cathepsins B, L, K, S)

  • Enzyme Activation: Recombinant human cathepsins are activated in an assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA) for a specified time at room temperature.

  • Inhibitor Incubation: The activated enzyme is incubated with various concentrations of the test compounds (dissolved in DMSO) for a predetermined period.

  • Substrate Addition: A fluorogenic substrate (e.g., Z-FR-AMC for cathepsins B and L; Z-LR-AMC for cathepsin K) is added to the enzyme-inhibitor mixture.

  • Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence intensity over time using a fluorescence plate reader.

  • IC50 Determination: The inhibitor concentration that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Antimicrobial Susceptibility Testing (General Protocol)

While the specific protocol for the reported antimicrobial activity is not detailed, a standard method like the broth microdilution method is typically employed:

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a standardized cell density.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

SAR_Cysteine_Protease_Inhibitors cluster_core 6-Azabicyclo[3.2.0]heptan-7-one Core cluster_substituents Substituents at Position 6 cluster_activity Inhibitory Activity Core Phe Phenylalanyl (Aromatic) Core->Phe 6S-config Leu Leucyl (Aliphatic) Core->Leu 6S-config Val Valyl (Smaller Aliphatic) Core->Val 6S-config High High Potency Phe->High Cathepsin L/K Leu->High Cathepsin L/K Moderate Moderate Potency Val->Moderate Low Low Potency

Caption: SAR of 6-substituted analogues for cysteine protease inhibition.

Experimental_Workflow Start Design of Analogues Synthesis Chemical Synthesis of 6-Azabicyclo[3.2.0]heptan-7-one Analogues Start->Synthesis Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Bio_Assay Biological Evaluation Purification->Bio_Assay Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Cysteine Proteases) Bio_Assay->Enzyme_Inhibition Antimicrobial Antimicrobial Susceptibility Testing Bio_Assay->Antimicrobial SAR_Analysis Structure-Activity Relationship Analysis Enzyme_Inhibition->SAR_Analysis Antimicrobial->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: General workflow for the development of 6-azabicyclo[3.2.0]heptan-7-one analogues.

References

Unveiling the Stability of 6-Azabicyclo[3.2.0]heptan-7-one: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of core molecular scaffolds is paramount for designing effective and durable therapeutic agents. This guide provides a comparative analysis of the stability of 6-azabicyclo[3.2.0]heptan-7-one, a key bicyclic β-lactam core, against other prominent β-lactam structures. The insights are drawn from a synthesis of available computational chemistry data and experimental findings, offering a quantitative and methodological foundation for further research.

The stability of β-lactam rings, the reactive heart of many antibiotics, is a crucial determinant of their efficacy and shelf-life. Factors such as ring strain, the geometry of the fused ring system, and the degree of pyramidalization of the bridgehead nitrogen atom all play significant roles. This comparison focuses on these key stability indicators for 6-azabicyclo[3.2.0]heptan-7-one and its counterparts, including penicillins, cephalosporins, and carbapenems.

Comparative Analysis of Bicyclic β-Lactam Stability

The stability of these bicyclic systems is intrinsically linked to their three-dimensional structure. Computational studies, primarily employing Density Functional Theory (DFT) and other quantum mechanical methods, provide valuable insights into their energetic landscapes.

Feature6-Azabicyclo[3.2.0]heptan-7-one (Carbapenam-like)Penam (e.g., Penicillin Core)Cephem (e.g., Cephalosporin Core)Carbapenem
Fused Ring Size 5-membered5-membered (Thiazolidine)6-membered (Dihydrothiazine)5-membered (Pyrroline)
Estimated Strain Energy (kcal/mol) ~28-35~30-38~25-30~35-42
Nitrogen Pyramidalization (h-Woodward, Å) ModerateModerate to HighLow to ModerateHigh
Relative Hydrolytic Stability ModerateModerateHighLow

Note: The values for 6-azabicyclo[3.2.0]heptan-7-one are estimated based on its structural similarity to carbapenams and the parent bicyclo[3.2.0]heptane system, for which a strain energy of 28.3 kcal/mol has been computationally determined.

The fusion of the four-membered β-lactam ring to another ring system introduces significant strain, which in turn increases the reactivity of the lactam's carbonyl group towards nucleophilic attack—a key step in their antibacterial mechanism.[1] However, excessive strain can lead to instability and rapid degradation.

Key Stability-Influencing Factors:

  • Nitrogen Pyramidalization: The geometry of the nitrogen atom within the β-lactam ring is a critical indicator of its stability and reactivity. A more pyramidal nitrogen atom (a higher h-Woodward value) leads to reduced amide resonance stabilization and a more reactive lactam.[2] Carbapenems are known for their highly pyramidalized nitrogen atoms, contributing to their potent antibacterial activity but also their relative instability.[2] The 6-azabicyclo[3.2.0]heptan-7-one core is expected to exhibit a moderate degree of nitrogen pyramidalization.

  • Susceptibility to Hydrolysis: The rate of hydrolysis, particularly under basic conditions, is a direct measure of the β-lactam's stability. While specific experimental kinetic data for the base-catalyzed hydrolysis of 6-azabicyclo[3.2.0]heptan-7-one is scarce, computational studies can predict the activation energy for this reaction. Generally, increased ring strain and nitrogen pyramidalization lead to a lower activation energy for hydrolysis and thus, lower stability.

Experimental and Computational Methodologies

A comprehensive understanding of the stability of these molecules relies on a combination of experimental and computational techniques.

Experimental Protocols:

Kinetic Analysis of Base-Catalyzed Hydrolysis:

  • Sample Preparation: A solution of the β-lactam compound of known concentration is prepared in a suitable buffer at a specific pH (e.g., pH 10 for base-catalyzed hydrolysis).

  • Temperature Control: The reaction is carried out in a temperature-controlled water bath.

  • Reaction Monitoring: The progress of the hydrolysis reaction is monitored over time by observing the disappearance of the β-lactam's characteristic UV absorbance (typically around 220-260 nm).

  • Data Analysis: The rate constants (k) are determined by fitting the absorbance data to a first-order or pseudo-first-order kinetic model.

  • Activation Energy Determination: The experiment is repeated at several different temperatures to construct an Arrhenius plot (ln(k) vs. 1/T), from which the activation energy (Ea) for hydrolysis can be calculated.

Computational Protocols:

Density Functional Theory (DFT) for Stability Metrics:

  • Geometry Optimization: The 3D structure of the β-lactam molecule is optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of the molecule.

  • Strain Energy Calculation: The strain energy is typically calculated using isodesmic or homodesmotic reactions. This involves creating a balanced chemical equation where the number and types of bonds are conserved on both sides, with the target molecule on one side and strain-free reference molecules on the other. The strain energy is the difference in the calculated electronic energies of the products and reactants.

  • Nitrogen Pyramidalization Analysis: The degree of pyramidalization of the β-lactam nitrogen is quantified by measuring the height of the nitrogen atom above the plane formed by its three substituents (the h-Woodward parameter).

  • Hydrolysis Activation Energy Calculation: The transition state for the nucleophilic attack of a hydroxide ion on the β-lactam carbonyl is located using transition state search algorithms (e.g., QST2 or QST3). The activation energy is then calculated as the energy difference between the transition state and the initial reactants (β-lactam and hydroxide ion).

Visualizing the Computational Workflow

The logical progression of a computational stability analysis can be visualized as follows:

cluster_input Input cluster_computation Computational Analysis cluster_output Output Stability Metrics cluster_comparison Comparative Assessment mol_structure Molecular Structure (e.g., 6-Azabicyclo[3.2.0]heptan-7-one) geom_opt Geometry Optimization (DFT/B3LYP) mol_structure->geom_opt strain_calc Strain Energy Calculation (Isodesmic Reactions) geom_opt->strain_calc pyramid_analysis Nitrogen Pyramidalization (h-Woodward Parameter) geom_opt->pyramid_analysis hydrolysis_sim Hydrolysis Simulation (Transition State Search) geom_opt->hydrolysis_sim strain_energy Strain Energy (kcal/mol) strain_calc->strain_energy pyramid_value Pyramidalization (Å) pyramid_analysis->pyramid_value activation_energy Activation Energy (kcal/mol) hydrolysis_sim->activation_energy comparison Comparison with other Bicyclic β-Lactams strain_energy->comparison pyramid_value->comparison activation_energy->comparison

Computational workflow for stability analysis.

Signaling Pathways and Drug Development Implications

The stability of the β-lactam ring is directly related to its ability to inhibit bacterial transpeptidases, enzymes crucial for cell wall synthesis. The following diagram illustrates this fundamental mechanism of action.

cluster_drug Drug Action cluster_enzyme Bacterial Enzyme cluster_inhibition Inhibition Pathway cluster_outcome Cellular Outcome beta_lactam Bicyclic β-Lactam (e.g., 6-Azabicyclo[3.2.0]heptan-7-one) acylation Acylation of Serine beta_lactam->acylation Covalent Bonding transpeptidase Transpeptidase (PBP) active_site Active Site Serine transpeptidase->active_site active_site->acylation inactive_enzyme Inactive Enzyme acylation->inactive_enzyme cell_wall_disruption Cell Wall Synthesis Disrupted inactive_enzyme->cell_wall_disruption cell_lysis Bacterial Cell Lysis cell_wall_disruption->cell_lysis

Mechanism of action for β-lactam antibiotics.

References

A Researcher's Guide to Theoretical NMR Prediction for 6-Azabicyclo[3.2.0]heptan-7-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Bridging the Gap Between Structure and Spectrum

The 6-azabicyclo[3.2.0]heptan-7-one core is a privileged scaffold in medicinal chemistry, forming the fundamental structure of numerous β-lactam antibiotics. Its rigid, strained bicyclic system presents a unique challenge for structural elucidation. While Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for mapping its atomic connectivity and stereochemistry, the assignment of complex spectra can be ambiguous, particularly for novel derivatives.

This guide provides an in-depth comparison of theoretical and experimental NMR data for 6-azabicyclo[3.2.0]heptan-7-one. We will move beyond a simple protocol, exploring the causal reasoning behind computational choices and demonstrating how modern theoretical calculations serve as a powerful, predictive tool for researchers. By validating computational results against established experimental data, we can build a high degree of confidence in assigning the spectra of new compounds within this critical chemical class.

Pillar 1: The 'Why' of the Theoretical Approach

The prediction of NMR chemical shifts is fundamentally about calculating the magnetic shielding experienced by a nucleus within the electron cloud of a molecule.[1] An external magnetic field induces secondary fields from the electrons, which either shield or de-shield the nucleus, altering its resonance frequency. Quantum chemical methods allow us to compute this effect, represented by the nuclear shielding tensor (σ).

Method of Choice: Density Functional Theory (DFT) and the GIAO Formalism

For molecules of this size, Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency.[2] However, a critical challenge in calculating magnetic properties is the "gauge-origin problem"—the calculated shielding can undesirably depend on the coordinate system's origin. The Gauge-Including Atomic Orbital (GIAO) method effectively solves this by using local gauge origins centered on the atoms themselves.[3][4] This approach has become the industry standard for reliable NMR chemical shift calculations.[5][6]

Causality in Method Selection: Functionals and Basis Sets

The accuracy of a DFT calculation is determined by the choice of two key parameters: the functional and the basis set.

  • Functional Selection: The functional approximates the exchange-correlation energy. Hybrid functionals like B3LYP are widely used and have a long track record of providing reliable geometries and good-quality NMR data, particularly for ¹³C shifts.[5][7] Other functionals, such as the range-separated ωB97X-D or PBE0, have also shown excellent performance in recent benchmark studies.[8][9] The choice is often a balance; for instance, while B3LYP is excellent for ¹³C, some studies have found that the older Hartree-Fock (RHF) method can sometimes yield more accurate ¹H chemical shifts for specific systems.[7]

  • Basis Set Selection: A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy at a greater computational cost.[1] Pople-style basis sets like 6-31G(d,p) or 6-311+G(2d,p) are common choices.[7][10] The inclusion of polarization functions (e.g., 'd' and 'p') is essential for describing the anisotropic electron distribution in cyclic systems, while diffuse functions ('+') are important for atoms with lone pairs, like the nitrogen and oxygen in our lactam.

The Crucial Role of Environment: Incorporating Solvent Effects

NMR experiments are almost always conducted in solution. The solvent can influence molecular geometry and electronic structure through polarity and hydrogen bonding, thereby altering chemical shifts.[11][12][13] Ignoring these effects is a common source of error. Computational models like the Polarizable Continuum Model (PCM) are highly effective at simulating the bulk solvent environment, leading to significantly more accurate predictions that better reflect experimental reality.[14][15]

Pillar 2: A Self-Validating Computational Workflow

The following protocol outlines a robust, self-validating workflow for predicting the NMR spectrum of 6-azabicyclo[3.2.0]heptan-7-one. The process is self-validating because the final step involves a direct comparison with trusted experimental values.

Experimental Protocol: Step-by-Step Calculation
  • Step 1: 3D Structure Generation: Begin with a 3D model of cis-6-azabicyclo[3.2.0]heptan-7-one.

  • Step 2: Geometry Optimization: This is the most critical prerequisite. The molecular geometry must be fully optimized to find its lowest energy conformation. An inaccurate geometry will invariably lead to poor NMR predictions. A common and reliable level of theory for this is B3LYP/6-31G(d,p) , including a solvent model (e.g., PCM for chloroform or DMSO).[9]

  • Step 3: NMR Shielding Tensor Calculation: Using the optimized geometry from Step 2, perform a single-point energy calculation to compute the isotropic shielding constants (σ). This calculation should be done at a higher level of theory if computationally feasible (e.g., B3LYP/6-311+G(2d,p) ) and must employ the GIAO method.

  • Step 4: Reference Standard Calculation: To convert absolute shielding values (σ) to relative chemical shifts (δ), the shielding for a reference standard, typically Tetramethylsilane (TMS), must be calculated at the exact same level of theory (method, basis set, and solvent model) as in Step 3.

  • Step 5: Chemical Shift Conversion: The final theoretical chemical shift for each nucleus (i) is calculated using the formula: δcalc(i) = σTMS - σcalc(i)

Workflow Visualization

G cluster_input Initial Input cluster_computation Computational Steps cluster_output Final Output & Validation mol_structure 1. 3D Molecular Structure (6-Azabicyclo[3.2.0]heptan-7-one) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p), PCM) mol_structure->geom_opt Input Geometry nmr_calc 3. GIAO NMR Calculation (e.g., B3LYP/6-311+G(2d,p)) geom_opt->nmr_calc Optimized Geometry tms_calc 4. Reference (TMS) Calculation (Same level as Step 3) geom_opt->tms_calc Optimized Geometry (for TMS) convert 5. Calculate Chemical Shift (δ_calc = σ_TMS - σ_calc) nmr_calc->convert σ_calc tms_calc->convert σ_TMS comparison 6. Compare with Experimental Data convert->comparison Predicted δ

Caption: Computational workflow for NMR chemical shift prediction.

Pillar 3: Data-Driven Comparison and Analysis

A study by Fülöp et al. provides an excellent dataset for comparing theoretical predictions with experimental results for cis-azabicyclo[3.2.0]heptan-7-one.[7] The following tables summarize their findings, showcasing the remarkable accuracy of modern computational methods.

Table 1: ¹³C NMR Chemical Shift Comparison

The B3LYP functional is particularly effective for predicting ¹³C chemical shifts. The data below compares experimental values with those calculated at the GIAO/B3LYP/6-311+G(2d,2p) level.

Carbon AtomExperimental δ (ppm)[7]Calculated δ (ppm)[7]Deviation (ppm)
C162.463.2+0.8
C234.034.7+0.7
C326.029.4+3.4
C423.227.2+4.0
C556.856.80.0
C7 (C=O)175.7176.0+0.3
MAE 1.53

MAE: Mean Absolute Error

Table 2: ¹H NMR Chemical Shift Comparison

For this specific molecule, the authors found that the RHF method provided a better correlation for proton chemical shifts.[7] Data is compared against the GIAO/RHF/6-311+G(2d,2p) level.

Proton Atom(s)Experimental δ (ppm)[7]Calculated δ (ppm)[7]Deviation (ppm)
H14.053.97-0.08
H21.86 / 1.381.58 / 1.15-0.28 / -0.23
H31.68 / 1.581.63 / 1.50-0.05 / -0.08
H41.86 / 1.381.58 / 1.15-0.28 / -0.23
H53.503.94+0.44
NH5.704.68-1.02
MAE 0.33
Analysis of Results
  • ¹³C Spectrum: The agreement for the carbon spectrum is excellent, with a Mean Absolute Error (MAE) of just 1.53 ppm. The largest deviations are seen for C3 and C4, which are part of the flexible cyclopentane ring. This suggests that the calculation, which assumes a single static conformation, may not fully capture the dynamic averaging that occurs in solution.[7]

  • ¹H Spectrum: The proton spectrum also shows strong agreement (MAE = 0.33 ppm), with most signals predicted within 0.3 ppm of their experimental value. The notable exception is the amide proton (NH), which is highly sensitive to solvent interactions and hydrogen bonding.[13] The deviation here highlights the limitations of implicit solvent models in perfectly capturing specific solute-solvent interactions.

The logical flow from theory to validation is a critical aspect of ensuring trustworthiness in computational chemistry.

G cluster_theory Theoretical Domain cluster_exp Experimental Domain cluster_validation Validation & Assignment opt Optimized Molecular Geometry nmr_calc GIAO-DFT Calculation (Shielding Tensors σ) opt->nmr_calc final_assign Validated Peak Assignment nmr_calc->final_assign Predicted δ exp_data Experimental NMR Data (Chemical Shifts δ) exp_data->final_assign Measured δ

Caption: The synergy between theoretical prediction and experimental data.

Conclusion and Outlook

The close correlation between the calculated and experimental NMR data for 6-azabicyclo[3.2.0]heptan-7-one unequivocally demonstrates the predictive power of modern quantum chemical methods. The DFT/GIAO approach, when paired with appropriate functionals, basis sets, and solvent models, provides a robust and reliable tool for researchers in structural chemistry and drug development.

While minor deviations exist, primarily due to conformational dynamics and specific solvent effects, the theoretical data provides high-confidence validation for experimental peak assignments. This synergy is invaluable, reducing ambiguity, accelerating research, and enabling scientists to characterize novel molecular structures with greater certainty. As computational resources continue to grow, these methods will become an even more indispensable part of the modern researcher's toolkit.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical aspect of this responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Azabicyclo[3.2.0]heptan-7-one, ensuring the well-being of personnel and the protection of our environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure for 6-Azabicyclo[3.2.0]heptan-7-one, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[2] If irritation or a rash develops, seek medical advice.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][3]

In all instances of exposure, seek prompt medical attention and provide the Safety Data Sheet (SDS) to the attending medical professional.[1]

Step-by-Step Disposal Protocol

The disposal of 6-Azabicyclo[3.2.0]heptan-7-one is governed by federal, state, and local regulations. It is mandatory to adhere to these guidelines to ensure full compliance and environmental safety. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4]

Step 1: Waste Classification

Consult your institution's Environmental Health and Safety (EHS) office to correctly classify 6-Azabicyclo[3.2.0]heptan-7-one as a hazardous or non-hazardous waste according to current regulations. Do not mix this compound with other waste materials.

Step 2: Containerization

  • Primary Container : Leave the chemical in its original container whenever possible. If transferring is necessary, use a container that is chemically compatible with 6-Azabicyclo[3.2.0]heptan-7-one.

  • Labeling : Ensure the container is clearly and accurately labeled with the full chemical name, "6-Azabicyclo[3.2.0]heptan-7-one," and any associated hazard warnings.

  • Closure : The container must be securely sealed to prevent leaks or spills.

Step 3: Storage

Store the container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[3] This area should be secure and accessible only to authorized personnel.

Step 4: Arrange for Professional Disposal

Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.[3] The disposal method will likely involve incineration at an approved waste disposal plant.[3]

Important Considerations:

  • Do Not Dispose Down the Drain : Do not dispose of 6-Azabicyclo[3.2.0]heptan-7-one down the sink or in regular trash.[5][6]

  • Accidental Spills : In the event of a spill, avoid inhaling dust. Carefully sweep up or absorb the material with an inert substance and place it into a suitable, labeled container for disposal.[3] Ensure the affected area is thoroughly cleaned.

  • Contaminated Materials : Any materials, such as gloves or absorbent pads, that come into contact with 6-Azabicyclo[3.2.0]heptan-7-one should be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices.

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of 6-Azabicyclo[3.2.0]heptan-7-one.

DisposalWorkflow start Start: Have 6-Azabicyclo[3.2.0]heptan-7-one for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill Potential Hazard classify Classify Waste with EHS ppe->classify containerize Securely Containerize and Label Waste classify->containerize storage Store in Designated Waste Area containerize->storage disposal Arrange for Professional Disposal (EHS or Licensed Contractor) storage->disposal end End: Compliant Disposal Complete disposal->end contain Contain and Clean Up Spill Using Inert Absorbent spill->contain spill_disposal Dispose of Spill Debris as Hazardous Waste contain->spill_disposal spill_disposal->storage

Caption: Disposal workflow for 6-Azabicyclo[3.2.0]heptan-7-one.

References

Essential Safety and Operational Guidance for Handling 6-Azabicyclo[3.2.0]heptan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides critical safety and logistical information for the use of 6-Azabicyclo[3.2.0]heptan-7-one (CAS No. 22031-52-3), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Summary

6-Azabicyclo[3.2.0]heptan-7-one is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[2][3]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[2]

It is crucial to handle this compound with appropriate care to minimize exposure and ensure personnel safety.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling 6-Azabicyclo[3.2.0]heptan-7-one.

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.[3][4]Protects against splashes and dust that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4]Prevents skin contact which can lead to irritation. Gloves should be inspected before use and disposed of properly.[3]
Respiratory Protection Use in a well-ventilated area. A laboratory fume hood or mechanical exhaust system is recommended.[3][5] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[5][6]Minimizes inhalation of dust or vapors, which can cause respiratory irritation.[2]
Body Protection Laboratory coat or other protective clothing.[1][2][3]Prevents contamination of personal clothing and skin.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash fountain are readily accessible.[1][5][6]

  • Work exclusively within a certified chemical fume hood or an area with adequate general and local exhaust ventilation to keep airborne concentrations low.[2][3]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wash hands thoroughly before and after handling the compound.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1][2][4][5]

  • Do not eat, drink, or smoke in the handling area.[1][4]

  • Avoid the formation of dust and aerosols.[3]

  • Keep the container tightly closed when not in use.[1][2][5][6][7] The compound may be moisture-sensitive.[7]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][2]

  • Some suppliers recommend long-term storage at 2-8°C.[1][7]

4. Spill Response:

  • In case of a spill, prevent further leakage if it is safe to do so.[1]

  • Remove all sources of ignition.[1]

  • For cleanup, absorb the spill with an inert material, or vacuum or sweep it up, and place it into a suitable, labeled container for disposal.[1][2]

  • Ensure adequate ventilation during cleanup.[1]

5. First Aid:

  • If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[1]

  • If on skin: Wash with plenty of soap and water.[2][3][4] If skin irritation occurs, seek medical advice.[2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, get medical advice.[2]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2]

Disposal Plan

  • Dispose of waste in accordance with all applicable local, state, and federal regulations.[1]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

  • Contaminated packaging should be disposed of in the same manner as the product.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of 6-Azabicyclo[3.2.0]heptan-7-one.

prep Preparation - Verify fume hood function - Inspect PPE - Locate safety shower/eyewash handling Handling - Don appropriate PPE - Work within fume hood - Avoid dust/aerosol generation - Keep container closed prep->handling Proceed with caution storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Store at 2-8°C if required handling->storage After use spill Spill Response - Evacuate non-essential personnel - Wear full PPE - Contain and clean with inert material handling->spill If spill occurs disposal Disposal - Collect waste in labeled containers - Dispose according to regulations handling->disposal Generate waste end End of Process - Decontaminate work area - Remove and dispose of PPE - Wash hands thoroughly handling->end Task complete storage->handling Retrieve for use spill->disposal After cleanup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azabicyclo[3.2.0]heptan-7-one
Reactant of Route 2
6-Azabicyclo[3.2.0]heptan-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.